molecular formula C29H50N2O7 B13396138 Pal-Glu(OSu)-OtBu

Pal-Glu(OSu)-OtBu

货号: B13396138
分子量: 538.7 g/mol
InChI 键: MKJFKKLCCRQPHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pal-Glu(OSu)-OtBu is a useful research compound. Its molecular formula is C29H50N2O7 and its molecular weight is 538.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H50N2O7

分子量

538.7 g/mol

IUPAC 名称

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(hexadecanoylamino)pentanedioate

InChI

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)

InChI 键

MKJFKKLCCRQPHN-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

产品来源

United States

Foundational & Exploratory

The Principle of Action of Pal-Glu(OSu)-OtBu in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pal-Glu(OSu)-OtBu, or Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, is a critical bioconjugation reagent employed to enhance the pharmacokinetic profiles of therapeutic peptides and other biomolecules. This guide elucidates the core principle of its action, which hinges on the covalent attachment of a palmitic acid moiety to a target molecule. This lipid modification facilitates non-covalent binding to serum albumin, thereby extending the in-vivo half-life of the conjugated therapeutic. The key reactive group, an N-hydroxysuccinimide (NHS) ester, selectively forms stable amide bonds with primary amines on the target molecule. This document provides a comprehensive overview of the underlying chemistry, reaction kinetics, detailed experimental protocols for both in-solution and solid-phase conjugation, and methods for the characterization of the final bioconjugate.

Core Principle of Action: NHS Ester Chemistry

The functionality of this compound is rooted in the well-established reactivity of N-hydroxysuccinimide esters towards primary amines.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable amide bond.

The primary amine, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a peptide, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming the desired amide linkage.[1]

The Role of the Constituent Parts
  • Palmitoyl Group (Pal): A 16-carbon saturated fatty acid that serves as a hydrophobic tail, enabling the bioconjugate to non-covalently bind to circulating albumin.[3]

  • Glutamic Acid Spacer (Glu): Provides a scaffold for the attachment of the palmitoyl group and the reactive NHS ester.

  • N-Hydroxysuccinimide Ester (OSu): The amine-reactive group that facilitates the covalent conjugation to the target molecule.[3]

  • tert-Butyl Ester (OtBu): A protecting group for the γ-carboxyl group of the glutamic acid, preventing unwanted side reactions. This group is typically removed under acidic conditions during post-conjugation processing.

Quantitative Data

The efficiency and stability of the bioconjugation process are critically dependent on reaction conditions, primarily pH.

Influence of pH on NHS Ester Stability

The primary competing reaction in NHS ester chemistry is hydrolysis, where the ester reacts with water, rendering it inactive. The rate of hydrolysis is highly dependent on pH.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes

Table 1: The effect of pH on the half-life of NHS esters in aqueous solutions.

Stability of Palmitoyl-Peptide Linkage

The stability of the resulting palmitoylated peptide is also influenced by the buffer conditions.

BufferIncubation ConditionsStability of Palmitoyl Linkage
100 mM Ammonium Bicarbonate, pH 8.037°C, 6 hoursSignificant loss
50 mM Tris, pH 7.437°C, 16 hoursStable
50 mM Acetic Acid, pH 4.037°C, 16 hoursStable
50 mM Tris, pH 7.4 with DTT37°C, 30-60 minAccelerated loss
50 mM Tris, pH 7.4 with TCEP37°C, 30-60 minStable

Table 2: Stability of palmitoylated peptides under various buffer and reducing agent conditions.

Experimental Protocols

In-Solution Conjugation of a Peptide with this compound

This protocol describes a general procedure for the conjugation of this compound to a peptide in a solution phase.

Materials:

  • Peptide with a primary amine (e.g., containing a lysine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mg/mL).

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical HPLC-MS.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the palmitoylated peptide from excess reagents and by-products using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Solid-Phase Conjugation of a Peptide with this compound

This protocol outlines the on-resin acylation of a peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a deprotected primary amine (e.g., the side chain of a lysine residue)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Washing Solvents: DCM, DMF

  • Cleavage Cocktail (e.g., TFA/TIS/H2O)

  • Ninhydrin test solutions

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM or DMF.

  • Deprotection of the Target Amine: Selectively deprotect the target primary amine on the resin (e.g., removal of an Alloc or Mtt protecting group from a lysine side chain). Confirm deprotection with a positive ninhydrin test.

  • Acylation Reaction:

    • Dissolve this compound (3 equivalents relative to the resin loading) and DIPEA (6 equivalents) in DCM or DMF.

    • Add the acylation solution to the peptide-resin.

    • Agitate the mixture at room temperature for 4-16 hours.

  • Monitoring the Reaction: Monitor the completion of the reaction using the ninhydrin test (a negative result indicates completion).

  • Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and by-products.

  • Further Synthesis (if applicable): Continue with the SPPS for the addition of subsequent amino acids.

  • Cleavage and Deprotection: Cleave the palmitoylated peptide from the resin and remove side-chain protecting groups (including the OtBu group) using an appropriate cleavage cocktail.

  • Purification and Characterization: Precipitate the crude peptide in cold ether, and then purify and characterize it as described in the in-solution protocol.

Visualizations

Signaling Pathway and Mechanism of Action

Mechanism of this compound Action cluster_conjugation Bioconjugation cluster_pharmacokinetics Pharmacokinetic Enhancement Pal_Glu_OSu_OtBu This compound Conjugation Amide Bond Formation (Nucleophilic Acyl Substitution) Pal_Glu_OSu_OtBu->Conjugation Target_Molecule Therapeutic Peptide (with primary amine) Target_Molecule->Conjugation Palmitoylated_Peptide Palmitoylated Peptide Conjugation->Palmitoylated_Peptide Binding Non-covalent Binding (via Palmitoyl group) Palmitoylated_Peptide->Binding Albumin Serum Albumin Albumin->Binding Increased_Half_Life Increased In-Vivo Half-Life Reduced Renal Clearance Binding->Increased_Half_Life

Caption: Mechanism of this compound action in bioconjugation.

Experimental Workflow: In-Solution Conjugation

In-Solution Conjugation Workflow Start Start Dissolve_Peptide Dissolve Peptide in Reaction Buffer (pH 8.0-8.5) Start->Dissolve_Peptide Mix Mix Peptide and Reagent (1.5-5x molar excess) Dissolve_Peptide->Mix Prepare_Reagent Prepare this compound Solution in DMF/DMSO Prepare_Reagent->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by Mass Spec Purify->Characterize End End Characterize->End

Caption: Workflow for in-solution peptide conjugation.

Experimental Workflow: Solid-Phase Conjugation

Solid-Phase Conjugation Workflow Start Start: Peptide on Resin Deprotect Selective Deprotection of Target Amine Start->Deprotect Ninhydrin_1 Ninhydrin Test (Positive) Deprotect->Ninhydrin_1 Acylate Acylate with This compound & DIPEA Ninhydrin_1->Acylate Ninhydrin_2 Ninhydrin Test (Negative) Acylate->Ninhydrin_2 Wash Wash Resin Ninhydrin_2->Wash Cleave Cleave from Resin & Deprotect Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify End End: Purified Conjugate Purify->End

Caption: Workflow for solid-phase peptide conjugation.

References

The Pivotal Role of the Glutamic Acid Linker in Pal-Glu(OSu)-OtBu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pal-Glu(OSu)-OtBu serves as a critical building block in the synthesis of acylated peptides, most notably the glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide. This technical guide delves into the multifaceted role of the glutamic acid (Glu) component within this linker. It functions not merely as a spacer but as a crucial element that influences the pharmacokinetic and pharmacodynamic properties of the final drug product. Through an examination of its chemical properties, synthesis, and conjugation, this document elucidates the indispensable contribution of the glutamic acid linker to the therapeutic efficacy of fatty acid-acylated peptides.

Introduction: The Chemical Architecture of this compound

This compound is a heterobifunctional linker designed for the covalent attachment of a palmitoyl fatty acid moiety to a primary amine on a target molecule, typically a peptide. Its structure is meticulously designed for a multi-step synthetic strategy.

  • Palmitoyl (Pal) Group: A 16-carbon saturated fatty acid, this lipophilic tail is the key to extending the in vivo half-life of the conjugated peptide through its non-covalent binding to serum albumin.

  • Glutamic Acid (Glu) Scaffold: This amino acid serves as the central component of the linker. The palmitic acid is attached to the N-terminus of the glutamic acid. The glutamic acid provides a defined spatial separation between the fatty acid and the peptide it modifies.[1]

  • N-Hydroxysuccinimide (OSu) Ester: The alpha-carboxyl group of the glutamic acid is activated as an OSu ester. This group is highly reactive towards primary amines, such as the ε-amino group of a lysine residue on a peptide, forming a stable amide bond.

  • tert-Butyl (OtBu) Ester: The gamma-carboxyl group of the glutamic acid is protected by a tert-butyl ester. This protecting group is stable under the conditions of peptide synthesis and conjugation but can be removed during the final cleavage and deprotection of the peptide from the solid support.

The Functional Significance of the Glutamic Acid Linker

The inclusion of the glutamic acid spacer is a deliberate design choice that imparts several crucial advantages to the final acylated peptide, as exemplified by Liraglutide.

Spatial Separation and Receptor Interaction

The glutamic acid linker provides a defined distance between the bulky palmitoyl group and the peptide backbone. This spacing is critical to ensure that the fatty acid, while facilitating albumin binding, does not sterically hinder the peptide's ability to bind to its target receptor.[2] Studies on Liraglutide analogues have shown that the nature and length of the spacer are important for maintaining high receptor potency.[2] While various linkers have been investigated, the γ-glutamyl spacer has been shown to be highly effective.[1]

Enhancing Solubility and Preventing Aggregation

The glutamic acid component can contribute to the overall solubility of the linker and the acylated peptide during synthesis and purification. While the palmitoyl group is highly hydrophobic, the glutamic acid provides a more polar character.

Contribution to Pharmacokinetics: The Half-Life Extension Mechanism

The primary role of the entire palmitoyl-glutamic acid moiety is to extend the circulating half-life of the peptide drug. Native GLP-1 has a very short half-life of only a few minutes due to rapid degradation by dipeptidyl peptidase-4 (DPP-IV) and renal clearance.[3] The addition of the fatty acid via the glutamic acid linker enables the peptide to reversibly bind to serum albumin, the most abundant protein in the blood. This binding has two major consequences:

  • Protection from Degradation: While bound to albumin, the acylated peptide is shielded from degradation by enzymes like DPP-IV.

  • Reduced Renal Clearance: The large size of the albumin-peptide complex prevents it from being rapidly filtered by the kidneys.

This mechanism of protraction dramatically increases the half-life of Liraglutide to approximately 13 hours, allowing for once-daily administration.

Quantitative Impact of the Glutamic Acid Linker

The contribution of the glutamic acid linker to the biological activity of an acylated peptide has been quantitatively assessed. A study comparing Liraglutide with a variant lacking the gamma-glutamyl linker (Lira-γGlu) revealed important insights.

ParameterGLP-1Lira-γGlu (without linker)Liraglutide (with linker)
cAMP Production EC50 (nM) 3.81 ± 0.800.15 ± 0.110.16 ± 0.11
In vivo Glucose Lowering (4h post-dose) -SignificantSignificant
In vivo Glucose Lowering (8h post-dose) -SignificantSignificant
Change in Food Intake (14 days) -Significant DecreaseSignificant Decrease
Change in Plasma Glucose (14 days) -Significant DecreaseSignificant Decrease
Change in Plasma Insulin (14 days) -Significant IncreaseSignificant Increase
Improvement in Glucose Tolerance (14 days) -Marked ImprovementMarked Improvement
Improvement in Insulin Sensitivity (14 days) -Marked ImprovementMarked Improvement
Increase in Pancreatic Insulin Content (14 days) -Significant IncreaseSignificant Increase

Data summarized from a comparative study.

The data indicates that while the functional characteristics of Liraglutide and its analogue without the glutamic acid linker are almost indistinguishable in terms of in vitro potency and in vivo efficacy in the studied models, the linker is considered important for optimizing the overall properties of the molecule, including providing an optimal distance for albumin binding without compromising receptor interaction.

Experimental Protocols and Methodologies

The synthesis of an acylated peptide like Liraglutide involves a multi-step process, including the synthesis of the this compound linker, solid-phase peptide synthesis (SPPS) of the peptide backbone, on-resin acylation, and subsequent cleavage, deprotection, and purification.

Synthesis of this compound

A general procedure for the synthesis of this compound involves a two-step process:

  • N-acylation of Glutamic Acid: Palmitic acid is coupled to the N-terminus of L-glutamic acid γ-tert-butyl ester (H-Glu-OtBu). This is typically achieved using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in an appropriate organic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation of the α-Carboxyl Group: The resulting Pal-Glu-OtBu is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., DIC) to form the active OSu ester, yielding this compound. The product is typically purified by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) and On-Resin Acylation

The peptide backbone is synthesized on a solid support (resin) using standard Fmoc-based chemistry. The lysine residue that will be acylated is protected with an orthogonal protecting group, such as ivDde or Alloc, which can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.

A representative workflow for on-resin acylation is as follows:

  • Peptide Synthesis: The peptide is synthesized on a solid support (e.g., Wang resin) using an automated peptide synthesizer.

  • Selective Deprotection: The orthogonal protecting group on the target lysine residue is selectively removed. For example, an ivDde group can be removed by treatment with a solution of hydrazine in DMF.

  • Acylation: The resin-bound peptide with the deprotected lysine is then reacted with a solution of this compound in a suitable solvent, often in the presence of a base like diisopropylethylamine (DIEA), to facilitate the coupling.

  • Washing: The resin is thoroughly washed to remove excess reagents.

  • Cleavage and Global Deprotection: The acylated peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the OtBu on the glutamic acid linker) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Purification of the Acylated Peptide

The crude acylated peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Stationary Phase: A C18 silica-based column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like TFA (typically 0.1%), is used to elute the peptide.

  • Detection: The peptide is detected by UV absorbance, typically at 214 or 280 nm.

  • Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of GLP-1 Receptor Agonists

Liraglutide, and other GLP-1 receptor agonists, exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor. This initiates a cascade of intracellular signaling events.

GLP1_Signaling_Pathway GLP-1 Receptor Signaling Pathway GLP1 GLP-1 Agonist (e.g., Liraglutide) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_Protein Gs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Gene_Expression Insulin Gene Transcription PKA->Gene_Expression Promotes EPAC2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Increased Insulin Secretion Insulin_Vesicles->Insulin_Secretion Beta_Cell Pancreatic β-cell Gene_Expression->Beta_Cell Enhances β-cell Function & Survival

Caption: GLP-1 Receptor Signaling Cascade.

Experimental Workflow: Synthesis and Purification of an Acylated Peptide

The overall process from peptide synthesis to the purified product can be visualized as a sequential workflow.

Peptide_Synthesis_Workflow Acylated Peptide Synthesis and Purification Workflow SPPS 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Deprotection 2. Selective Deprotection of Lysine Side Chain SPPS->Deprotection Acylation 3. On-Resin Acylation with this compound Deprotection->Acylation Cleavage 4. Cleavage from Resin & Global Deprotection Acylation->Cleavage Crude_Peptide Crude Acylated Peptide Cleavage->Crude_Peptide Purification 5. RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Acylated Peptide Purification->Pure_Peptide Lyophilization 6. Lyophilization Pure_Peptide->Lyophilization Final_Product Final Product Lyophilization->Final_Product

Caption: Acylated Peptide Synthesis Workflow.

Conclusion

The glutamic acid linker in this compound is a testament to the sophisticated chemical engineering involved in modern drug design. It is far more than an inert spacer; it is a functionally critical component that directly contributes to the desired pharmacokinetic profile of acylated peptides like Liraglutide. By providing a strategic attachment point for a fatty acid and ensuring proper spatial orientation, the glutamic acid linker enables the resulting conjugate to leverage the body's own transport proteins to achieve a prolonged therapeutic effect. Understanding the role of this linker is essential for researchers and scientists working on the development of next-generation peptide therapeutics with enhanced stability and duration of action.

References

An In-depth Technical Guide to NHS Ester Chemistry for Peptide Lipidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry as a pivotal tool for the lipidation of peptides. Lipidation, the covalent attachment of lipid moieties to peptides, is a powerful strategy to enhance the therapeutic properties of peptide-based drugs by improving their pharmacokinetic and pharmacodynamic profiles. This document delves into the core principles of NHS ester chemistry, detailed experimental protocols, and the critical role of lipidated peptides in modulating cellular signaling pathways.

Core Principles of NHS Ester Chemistry for Peptide Lipidation

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely employed for the acylation of primary amino groups in biomolecules, including the N-terminal α-amino group and the ε-amino group of lysine residues within peptides. The reaction results in the formation of a stable and irreversible amide bond.[]

The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This process forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming the desired amide linkage.[] A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and reduces the overall efficiency of the lipidation reaction.[2]

Key Reaction Parameters:

  • pH: The pH of the reaction medium is the most critical factor. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[][2] At lower pH values, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction. Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired lipidated peptide.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the peptide for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are commonly used.

  • Solvent: Many lipid-NHS esters are not readily soluble in aqueous buffers due to their hydrophobic nature. Therefore, a water-miscible organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often required to dissolve the lipid-NHS ester before its addition to the aqueous peptide solution. It is crucial to use high-purity, amine-free DMF to prevent side reactions.

Data Presentation: Factors Influencing Peptide Lipidation

While precise, comprehensive quantitative data comparing various lipids and peptides is sparse in publicly available literature, the following table summarizes the key qualitative and semi-quantitative relationships influencing the efficiency of peptide lipidation using NHS esters.

FactorObservation/TrendImplication for Protocol Design
Lipid Chain Length Longer acyl chains (>C8) enhance the hydrophobic interactions with the peptide. Increased chain length can also lead to a higher tendency for self-assembly and aggregation, potentially reducing the reaction efficiency in aqueous media.For longer lipid chains, the use of organic co-solvents becomes more critical. Optimization of the solvent system is necessary to maintain the solubility of both the lipid-NHS ester and the peptide.
Peptide Sequence The presence of multiple lysine residues can lead to heterogeneous products with lipidation at different sites. The accessibility of the N-terminal amine and lysine side chains also influences reactivity.Site-specific lipidation may require peptide design to have a single reactive amine or the use of protecting groups for other amines.
Molar Ratio of Reactants A molar excess of the lipid-NHS ester is generally used to drive the reaction towards completion and achieve a higher yield of the lipidated peptide. A common starting point is a 10 to 20-fold molar excess of the NHS ester.The optimal molar ratio should be determined empirically for each specific peptide and lipid combination to maximize the yield of the desired mono-lipidated product and minimize multiple lipidations or side reactions.
Reaction Time and Temperature NHS ester reactions are typically rapid, often reaching completion within 30-120 minutes at room temperature or 4°C. Longer reaction times can increase the extent of hydrolysis.The reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal reaction time.

Experimental Protocols

Synthesis of a Palmitoylated Peptide via NHS Ester Chemistry

This protocol provides a general method for the N-terminal palmitoylation of a peptide.

Materials:

  • Peptide with a free N-terminal amine

  • Palmitic acid NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Anhydrous, amine-free DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 7.4)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Lipid-NHS Ester Preparation: Immediately before use, dissolve the palmitic acid NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Lipidation Reaction: Add a 10 to 20-fold molar excess of the palmitic acid NHS ester stock solution to the peptide solution with gentle vortexing. The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to maintain the stability of the peptide.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM.

  • Purification: Purify the lipidated peptide from unreacted peptide, excess lipid-NHS ester, and reaction byproducts using RP-HPLC. A C18 or C8 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Due to the increased hydrophobicity of the lipidated peptide, a shallower gradient may be required for optimal separation.

  • Characterization: Confirm the identity and purity of the lipidated peptide by mass spectrometry. The expected mass increase corresponds to the mass of the palmitoyl group minus the mass of a hydrogen atom. Tandem mass spectrometry (MS/MS) can be used to confirm the site of lipidation.

Purification and Characterization of Lipidated Peptides

The increased hydrophobicity of lipidated peptides presents unique challenges for purification and analysis.

Purification by RP-HPLC:

  • Column Choice: C18 or C8 columns are generally suitable. For very hydrophobic lipidated peptides, a C4 column might be more appropriate.

  • Mobile Phases: A common mobile phase system is 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is used. Due to the strong retention of lipidated peptides on the reversed-phase column, the gradient may need to be adjusted to a shallower slope or start at a higher initial percentage of Solvent B compared to the unmodified peptide.

  • Detection: The peptide backbone allows for UV detection, typically at 214 or 220 nm.

Characterization by Mass Spectrometry:

  • Confirmation of Lipidation: The molecular weight of the purified product is determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful addition of the lipid moiety.

  • Localization of Lipidation Site: Tandem mass spectrometry (MS/MS) is used to fragment the lipidated peptide. Analysis of the fragment ions allows for the precise localization of the lipid modification to either the N-terminus or a specific lysine residue. For instance, in collision-induced dissociation (CID), peptides containing a palmitoylated cysteine can show neutral losses of 238 Da (C16H30O) and 272 Da (C16H32OS).

Mandatory Visualizations

Chemical Reaction and Experimental Workflow

NHS_Ester_Reaction

Signaling Pathways Involving Lipidated Peptides

Lipidated peptides play crucial roles in various signaling pathways by mediating protein-protein and protein-membrane interactions. The Hedgehog and Wnt signaling pathways are prominent examples where protein lipidation is essential for proper signal transduction.

Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling proteins are dually lipidated with cholesterol at the C-terminus and palmitate at the N-terminus. This N-terminal palmitoylation is critical for the full signaling activity of Hh proteins. The lipid modifications are thought to be important for the secretion, transport, and receptor binding of Hh proteins.

Hedgehog_Signaling Ptch1 Ptch1 Smo Smo Ptch1->Smo Inhibits Gli Gli Smo->Gli Inhibition of Gli processing Gli_A Gli_A Gli->Gli_A Activation Hh_Target_Genes Hh Target Genes Gli_A->Hh_Target_Genes Transcription

Wnt Signaling Pathway:

Wnt proteins are secreted glycoproteins that are post-translationally modified with a lipid, typically palmitoleic acid, on a conserved serine residue. This lipidation is essential for their secretion and interaction with the Frizzled (Fz) family of receptors, thereby initiating the Wnt signaling cascade.

Wnt_Signaling Wnt Wnt Fz Fz Wnt->Fz Binds LRP5_6 LRP5_6 Wnt->LRP5_6 Binds Destruction_Complex Destruction_Complex Fz->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits Beta_Catenin Beta_Catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P Beta_Catenin_P Beta_Catenin->Beta_Catenin_P TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF Accumulates and translocates Degradation Degradation Beta_Catenin_P->Degradation Wnt_Target_Genes Wnt_Target_Genes TCF_LEF->Wnt_Target_Genes Activates transcription

Conclusion

NHS ester chemistry provides a robust and versatile method for the lipidation of peptides. By understanding the core chemical principles and carefully controlling reaction conditions, researchers can efficiently synthesize lipidated peptides for a wide range of applications in drug development and the study of cellular signaling. The increased hydrophobicity of lipidated peptides necessitates specialized purification and characterization techniques, for which RP-HPLC and mass spectrometry are indispensable tools. The ability to generate well-defined lipidated peptides opens up exciting avenues for modulating their therapeutic efficacy and for dissecting the intricate roles of lipid modifications in complex biological processes.

References

Pal-Glu(OSu)-OtBu: A Technical Guide to its Role as a Liraglutide Side Chain Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pal-Glu(OSu)-OtBu, a critical precursor in the synthesis of the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide. This document details the chemical properties, synthesis, and purification of this compound, as well as its application in the solid-phase peptide synthesis (SPPS) of liraglutide. Experimental protocols and quantitative data are presented to support research and development in this field.

Introduction: The Significance of this compound in Liraglutide's Mechanism of Action

Liraglutide is a long-acting analogue of human GLP-1, a key incretin hormone that regulates glucose homeostasis. Its protracted therapeutic action is achieved through the attachment of a C16 fatty acid (palmitic acid) to the lysine residue at position 26 of the peptide backbone, facilitated by a glutamic acid spacer. This lipophilic side chain promotes binding to serum albumin, thereby extending the in vivo half-life of the drug.[1]

This compound, or Nε-Palmitoyl-L-glutamic Acid γ-Succinimidyl-α-tert-butyl Ester, is the activated form of this side chain, designed for efficient and specific conjugation to the ε-amino group of the lysine residue during peptide synthesis. The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for amine acylation, while the tert-butyl (OtBu) ester protects the α-carboxyl group of the glutamic acid, preventing unwanted side reactions.[2][3]

Chemical and Physical Properties

This compound is a white crystalline powder with well-defined chemical and physical properties crucial for its use in pharmaceutical manufacturing.[4][5]

PropertyValueReference(s)
CAS Number 204521-63-1
Molecular Formula C29H50N2O7
Molecular Weight 538.72 g/mol
Appearance White crystalline powder
Melting Point 86.0 to 90.0 °C
Purity ≥98% (HPLC)
Storage Conditions Store at -20±5℃, keep dry and under inert atmosphere.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the activation of palmitic acid. The following protocols are based on methodologies described in the scientific literature and patent documents.

Synthesis of Intermediates

The synthesis of the final product involves two key intermediates: Palmitoyl-OSu and Palmitoyl-Glu-OtBu.

StepIntermediateStarting MaterialsYieldPurity (HPLC)Reference(s)
1Palmitoyl-OSuPalmitic acid, N-hydroxysuccinimide (HOSU), N,N'-diisopropylcarbodiimide (DIC)88%98.4%
2Palmitoyl-Glu-OtBuPalmitoyl-OSu, L-glutamic acid-1-tert-butyl ester, N,N'-diisopropylethylamine (DIPEA)93%98.6%
Experimental Protocols
  • Reaction Setup: To a solution of 150 g (0.58 mol) of palmitic acid in 750 mL of dichloromethane, add 67 g (0.58 mol) of N-hydroxysuccinimide.

  • Coupling Reaction: Add 73.2 g (0.58 mol) of N,N'-diisopropylcarbodiimide (DIC) dropwise to the mixture.

  • Reaction Conditions: Maintain the reaction at room temperature (20-30°C) for 4 hours.

  • Work-up: Filter the reaction mixture and concentrate the filtrate to dryness under reduced pressure.

  • Purification: Recrystallize the resulting solid from 900 mL of absolute ethanol. Filter and dry the product to obtain Palmitoyl-OSu as a white solid.

  • Reaction Setup: Dissolve 160 g (0.45 mol) of Palmitoyl-OSu activated ester in 1.6 L of dichloromethane. Add 138 g (0.68 mol) of L-glutamic acid-1-tert-butyl ester and 87.7 g (0.68 mol) of N,N'-diisopropylethylamine (DIPEA).

  • Reaction Conditions: Keep the reaction at room temperature (20-30°C) for 3.5 hours.

  • Work-up: Wash the reaction solution twice with 1.6 L of 10% potassium hydrogen sulfate aqueous solution, followed by one wash with 1.6 L of water. Separate the organic phase and concentrate to dryness.

  • Purification: Recrystallize the residue from 1.28 L of ethyl acetate. Filter and dry to yield Palmitoyl-Glu-OtBu.

  • Reaction Setup: Dissolve 140 g (0.32 mol) of Palmitoyl-Glu-OtBu and 36.4 g (0.32 mol) of N-hydroxysuccinimide in 1.4 L of dichloromethane.

  • Coupling Reaction: Add 40.1 g (0.32 mol) of N,N'-diisopropylcarbodiimide (DIC) dropwise.

  • Reaction Conditions: Maintain the reaction at room temperature (20-30°C) for 4 hours.

  • Work-up: Filter the reaction mixture. Wash the filtrate twice with 1.4 L of a 10% aqueous acid solution (e.g., citric acid, acetic acid, or fumaric acid) and then once with 1.4 L of water. Separate the organic phase and concentrate to dryness.

  • Purification: Recrystallize the crude product twice from a suitable solvent system to obtain high-purity this compound.

Purification by Recrystallization

The purity of the final this compound product is critical for its use in peptide synthesis. Recrystallization is a common and effective method for purification. Various solvent systems can be employed, leading to different purity levels.

Recrystallization Solvent(s)YieldPurity (HPLC)Reference
Anhydrous Methanol85%98.46%
n-Propanol87%97.28%
Absolute Ethanol86%96.66%
n-Butanol90%95.37%
Petroleum Ether and Absolute Ethanol85%95.91%
Absolute Ethanol (after fumaric acid wash)88%99.41%

Characterization Data

Analytical TechniquePurposeExpected Observations
¹H NMR & ¹³C NMR Structural elucidation and confirmation.Signals corresponding to the palmitoyl chain, glutamic acid backbone, tert-butyl ester, and succinimidyl ester moieties.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated molecular weight of 538.72 g/mol .
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity, with minimal impurity peaks.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for amide, ester, and imide functional groups.

Application in Liraglutide Synthesis: Experimental Workflow

The conjugation of this compound to the liraglutide peptide backbone is typically performed using solid-phase peptide synthesis (SPPS).

Experimental Protocol for Side Chain Conjugation
  • Resin Preparation: The liraglutide peptide, with the lysine at position 26 protected with an orthogonal protecting group (e.g., Alloc), is assembled on a solid support resin.

  • Selective Deprotection: The Alloc group on the lysine side chain is selectively removed. This is typically achieved by treating the resin with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane in dichloromethane (DCM).

  • Washing: The resin is thoroughly washed with DCM and DMF to remove the deprotection reagents and byproducts.

  • Coupling Reaction: The deprotected resin is then treated with a solution of this compound (typically 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (typically 6-10 equivalents) in a suitable solvent like DCM or DMF.

  • Reaction Conditions: The coupling reaction is allowed to proceed for an extended period, for instance, 16 hours at room temperature, to ensure complete acylation of the lysine side chain.

  • Final Steps: Following the side chain conjugation, the N-terminal Fmoc group of the last amino acid is removed, and the fully assembled, side-chain-modified peptide is cleaved from the resin and globally deprotected. The crude liraglutide is then purified by preparative reverse-phase HPLC.

Visualizing the Synthesis and Mechanism

Synthesis Workflow of this compound

G cluster_0 Step 1: Activation of Palmitic Acid cluster_1 Step 2: Formation of Palmitoyl-Glu-OtBu cluster_2 Step 3: Final Activation PA Palmitic Acid PalOSu Palmitoyl-OSu PA->PalOSu HOSU, DIC DCM, RT, 4h HOSU N-hydroxysuccinimide HOSU->PalOSu DIC1 DIC DIC1->PalOSu PalGluOtBu Palmitoyl-Glu-OtBu PalOSu->PalGluOtBu GluOtBu, DIPEA DCM, RT, 3.5h GluOtBu L-glutamic acid-1-tert-butyl ester GluOtBu->PalGluOtBu DIPEA DIPEA DIPEA->PalGluOtBu FinalProduct This compound PalGluOtBu->FinalProduct HOSU, DIC DCM, RT, 4h HOSU2 N-hydroxysuccinimide HOSU2->FinalProduct DIC2 DIC DIC2->FinalProduct

Synthesis of this compound.
Experimental Workflow for Liraglutide Side Chain Conjugation

workflow start Start: Liraglutide peptide on resin (Lys(Alloc) protected) deprotection Selective Deprotection of Lys(Alloc) (Pd(PPh3)4, PhSiH3 in DCM) start->deprotection wash1 Wash Resin (DCM, DMF) deprotection->wash1 coupling Coupling with this compound (3-5 eq. This compound, 6-10 eq. DIPEA in DCM/DMF) wash1->coupling wash2 Wash Resin coupling->wash2 cleavage Cleavage from Resin & Global Deprotection wash2->cleavage purification Purification by RP-HPLC cleavage->purification end Pure Liraglutide purification->end

Liraglutide Side Chain Conjugation Workflow.
Liraglutide Signaling Pathway

Liraglutide exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor. This initiates a cascade of intracellular signaling events.

liraglutide_signaling cluster_cell Pancreatic β-cell Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates ERK ERK GLP1R->ERK cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PI3K PI3K cAMP->PI3K activates Insulin Insulin Secretion PKA->Insulin AKT Akt PI3K->AKT AKT->Insulin GeneTx Gene Transcription (β-cell proliferation & survival) AKT->GeneTx ERK->GeneTx

Liraglutide Signaling Pathway.

Conclusion

This compound is an indispensable reagent in the chemical synthesis of liraglutide, enabling the introduction of the fatty acid side chain that is fundamental to the drug's extended duration of action. A thorough understanding of its synthesis, purification, and reactivity is paramount for the efficient and scalable production of this important therapeutic agent. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of peptide drug development.

References

The Strategic Role of the Tert-Butyl Protecting Group in Pal-Glu(OSu)-OtBu for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pal-Glu(OSu)-OtBu is a specialized chemical reagent meticulously designed for the site-specific lipidation of peptides and other biomolecules. This trifunctional molecule incorporates a palmitoyl (Pal) lipid tail for modulating pharmacokinetic properties, an N-hydroxysuccinimide (OSu) ester for amine-reactive conjugation, and a crucial tert-butyl (OtBu) ester protecting group. The strategic inclusion of the OtBu group is central to the reagent's functionality, enabling a controlled, multi-step conjugation and deprotection strategy. This guide provides a detailed examination of the OtBu group's function, supported by experimental data and protocols relevant to its application in pharmaceutical and biochemical research.

The core utility of this compound lies in its ability to attach a palmitic acid moiety to a primary amine on a target molecule, such as the ε-amine of a lysine residue in a peptide. This lipidation is a key strategy for extending the in-vivo half-life of therapeutic peptides by promoting binding to serum albumin. The successful and specific execution of this conjugation hinges on the precise control offered by the OtBu protecting group.

The Orthogonal Function of the OtBu Protecting Group

In the context of this compound, the tert-butyl (OtBu) group serves as a temporary protecting group for the γ-carboxyl group of the glutamic acid scaffold. Its primary function is to render this carboxyl group chemically inert during the conjugation step, thereby preventing unwanted side reactions. This protective role is critical for two main reasons:

  • Preventing Intramolecular and Intermolecular Reactions: Without the OtBu group, the free γ-carboxyl group of the glutamic acid could compete with the activated α-carboxyl (OSu ester), leading to oligomerization of the reagent or the formation of undesired branched structures on the target molecule.

  • Ensuring Orthogonality: The OtBu group is classified as an acid-labile protecting group. This property is fundamental to the widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The OtBu group is stable under the basic conditions used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (e.g., piperidine in DMF). However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support and removing other acid-labile side-chain protecting groups. This orthogonality ensures that the γ-carboxyl group remains protected throughout the peptide synthesis and conjugation, and is only revealed during the final deprotection step.

The following diagram illustrates the chemical structure of this compound, highlighting its key functional components.

G Figure 1. Chemical Structure of this compound cluster_0 This compound Pal Palmitoyl Group (Pal) (C16H31O-) Glu Glutamic Acid Scaffold (Glu) Pal->Glu N-acylation OSu N-Hydroxysuccinimide Ester (OSu) Glu->OSu α-carboxyl activation OtBu Tert-butyl Ester (OtBu) Glu->OtBu γ-carboxyl protection

Figure 1. Key components of the this compound reagent.

Data Presentation

The application of this compound is most prominently documented in the solid-phase synthesis of liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The following tables summarize quantitative data from representative synthetic protocols.

ParameterValueReference
Reagent This compound[1][2]
Molar Excess (vs. resin capacity) 3 - 5 equivalents[1][2]
Base Diisopropylethylamine (DIEA)[1]
Base Molar Excess 6 - 10 equivalents
Solvent Dichloromethane (DCM)
Reaction Time 16 hours
Reaction Monitoring Ninhydrin test for completion
ParameterValueReference
Cleavage & Deprotection Reagent Trifluoroacetic acid (TFA)
Scavengers Water (H₂O), Triisopropylsilane (TIS)
Reagent Composition TFA/H₂O/TIS (94:3:3 v/v/v)
Reaction Time 2.5 - 4 hours
Crude Product Yield 80.5%
Final Yield (after purification) 52.7% - 69%
Final Purity (HPLC) >99%

Experimental Protocols

Protocol 1: Acylation of Resin-Bound Peptide with this compound

This protocol is adapted from methodologies for the solid-phase synthesis of liraglutide. It assumes the peptide has been synthesized on a solid support, and the lysine residue intended for acylation has had its side-chain protecting group (e.g., Alloc) selectively removed.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) (10 mL per gram of resin) for 30 minutes.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (5 equivalents relative to the resin's functional capacity) and diisopropylethylamine (DIEA) (10 equivalents) in DCM.

  • Coupling Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 16 hours.

  • Monitoring: To monitor the reaction progress, take a small sample of the resin beads, wash them thoroughly with DCM and DMF, and perform a ninhydrin test. A negative ninhydrin test (beads remain colorless) indicates the complete acylation of the primary amine.

  • Washing: Upon completion, drain the reaction mixture and wash the resin extensively with DCM (3x), DMF (3x), and finally with DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the continuation of peptide synthesis or for final cleavage and deprotection.

Protocol 2: Global Deprotection and Cleavage from Resin

This protocol describes the final step where the peptide is cleaved from the solid support, and all acid-labile protecting groups, including the OtBu group, are removed simultaneously.

  • Resin Preparation: Wash the fully synthesized and acylated peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Water (H₂O) / Triisopropylsilane (TIS) in a 94:3:3 volumetric ratio. Prepare this solution fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2.5 to 4 hours. The cleavage of the OtBu group generates a tert-butyl cation, which is scavenged by TIS to prevent re-attachment to sensitive residues like tryptophan.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry it under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and the overall workflow involving this compound.

G Figure 2. Acylation & Deprotection Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Final Product Peptide Resin-Bound Peptide with free Lysine ε-amine ProtectedPeptide Resin-Bound, Acylated Peptide with OtBu protection Peptide->ProtectedPeptide Acylation (DCM, DIEA) OSu group reacts with NH2 Reagent This compound Reagent->ProtectedPeptide FinalPeptide Cleaved, Deprotected Lipidated Peptide ProtectedPeptide->FinalPeptide Cleavage & Deprotection (TFA, Scavengers) OtBu group removed G Figure 3. Experimental Workflow Start Start: Resin-bound peptide (Lysine side-chain deprotected) Acylation Acylation with This compound in DCM with DIEA Start->Acylation Wash1 Wash Resin (DCM, DMF) Acylation->Wash1 Cleavage Global Deprotection & Cleavage (TFA/H2O/TIS cocktail) Wash1->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification End Final Product: Purified Lipidated Peptide Purification->End

References

Exploring the Albumin-Binding Properties of Palmitoylated Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible binding of palmitoylated peptides to serum albumin, the most abundant protein in plasma, represents a cornerstone strategy for extending the circulating half-life of peptide-based therapeutics. This in-depth technical guide explores the core principles of this interaction, providing quantitative data, detailed experimental protocols, and visualizations of the underlying processes to aid researchers in the design and evaluation of long-acting biotherapeutics.

The Significance of Albumin Binding

Peptides, despite their high specificity and potency, often suffer from rapid renal clearance due to their small size.[1][2] Covalent attachment of a palmitoyl group, a 16-carbon saturated fatty acid, confers a high binding affinity for albumin.[3][4] This non-covalent interaction effectively increases the hydrodynamic radius of the peptide, preventing its filtration by the kidneys and prolonging its systemic exposure from minutes to hours or even days.[1] This extended half-life is critical for reducing dosing frequency and improving patient compliance for a wide range of therapeutic peptides.

Quantitative Analysis of Albumin-Peptide Interactions

The affinity of a palmitoylated peptide for albumin is a key determinant of its pharmacokinetic profile. This binding is typically characterized by the equilibrium dissociation constant (Kd), with lower Kd values indicating a stronger interaction. The length of the fatty acid chain significantly influences this affinity, with longer chains generally leading to stronger binding.

Below are tables summarizing the binding affinities of various fatty acid-modified peptides and proteins to serum albumin, as determined by different biophysical techniques.

Table 1: Binding Affinities of Acylated Peptides to Human Serum Albumin (HSA)

Peptide/ProteinAcylationTechniqueBinding Affinity (Kd)Reference
Heptapeptide (F)-SSSKSSS-NH₂Myristic acidFluorescence Polarization1.9 ± 0.2 µM
Heptapeptide (F)-SSSKSSS-NH₂Palmitic acidFluorescence Polarization1.08 ± 0.12 µM
Heptapeptide (F)-SSSKSSS-NH₂Stearic acidFluorescence Polarization1.48 ± 0.15 µM
Evolved Heptapeptide (F)-EYEKpalmEYEPalmitic acidFluorescence Polarization39 nM
Insulin DetemirMyristic acidNot Specified4.2 µM
SA21 (Ac-RLIEDICLPRWGCLWEDD-NH₂)-Surface Plasmon Resonance467 ± 47 nM

Table 2: Species-Dependent Albumin Binding of Acylated Peptides

Peptide/TagSpeciesTechniqueBinding Affinity (Kd)Reference
Evolved Heptapeptide TagRatFluorescence Polarization220 ± 30 nM
Evolved Heptapeptide TagRabbitFluorescence Polarization320 ± 40 nM
SA21RatSurface Plasmon Resonance266 ± 8 nM
SA21RabbitSurface Plasmon Resonance320 ± 22 nM

Experimental Protocols for Measuring Albumin Binding

Accurate determination of binding affinity is crucial for the development of palmitoylated peptide drugs. Several biophysical techniques are commonly employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of peptide-albumin binding.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilization Immobilize Albumin (Ligand) on Sensor Chip Association Inject Analyte over Sensor Surface (Association) Immobilization->Association AnalytePrep Prepare Palmitoylated Peptide (Analyte) Dilutions AnalytePrep->Association Dissociation Flow Buffer over Surface (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

Figure 1. Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

  • Immobilization: Human serum albumin (the ligand) is typically immobilized on a sensor chip surface. Amine coupling is a common method for this purpose.

  • Analyte Injection: A solution containing the palmitoylated peptide (the analyte) is flowed over the sensor surface, allowing for association with the immobilized albumin.

  • Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the peptide-albumin complex.

  • Data Analysis: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded in real-time as a sensorgram. By fitting these data to a suitable binding model, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd) can be determined.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis Cell Load Albumin into Sample Cell Injection Inject Peptide into Albumin Solution Cell->Injection Syringe Load Palmitoylated Peptide into Syringe Syringe->Injection Heat Measure Heat Change Injection->Heat Repeated Injections Thermogram Generate Thermogram Heat->Thermogram Fitting Fit to Binding Isotherm Model Thermogram->Fitting Thermo Determine KD, n, ΔH, ΔS Fitting->Thermo

Figure 2. Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Detailed Methodology:

  • Sample Preparation: A solution of albumin is placed in the sample cell of the calorimeter, and a solution of the palmitoylated peptide is loaded into an injection syringe.

  • Titration: Small aliquots of the peptide solution are sequentially injected into the albumin solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The data are plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a sensitive method for determining binding affinities and is well-suited for high-throughput screening.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Data Analysis Tracer Synthesize Fluorescently Labeled Peptide (Tracer) Incubation Incubate Tracer with Varying Albumin Concentrations Tracer->Incubation BindingPartner Prepare Albumin Solution BindingPartner->Incubation Polarization Measure Fluorescence Polarization Incubation->Polarization BindingCurve Plot Polarization vs. Albumin Concentration Polarization->BindingCurve Fitting Fit to Sigmoidal Dose-Response Curve BindingCurve->Fitting KD Determine KD Fitting->KD

References

Pal-Glu(OSu)-OtBu: A Technical Guide to its Application in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pal-Glu(OSu)-OtBu, chemically known as N-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-succinimidyl ester, is a critical reagent in the development of long-acting peptide therapeutics for metabolic diseases.[1] This lipophilic albumin-binding conjugation reagent is instrumental in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, which are cornerstone therapies for type 2 diabetes and obesity.[2][3] The core function of this compound is to covalently attach a palmitic acid (C16) moiety to a peptide via a glutamic acid spacer.[4] This modification, known as acylation or lipidation, enhances the therapeutic potential of peptides by significantly extending their plasma half-life.[4] This is achieved through the reversible binding of the fatty acid chain to serum albumin, the most abundant protein in plasma, which acts as a circulating reservoir for the drug, protecting it from rapid renal clearance and enzymatic degradation. This technical guide provides an in-depth overview of the applications of this compound in metabolic disease research, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: The Role of Acylation

The primary mechanism by which this compound enhances the therapeutic efficacy of peptides is through the prolongation of their pharmacokinetic profile. Native peptides, such as GLP-1, have a very short half-life in circulation, often only a few minutes, due to rapid degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV) and renal clearance.

The introduction of the palmitoyl group via the this compound linker facilitates high-affinity binding to serum albumin. This non-covalent interaction sequesters the acylated peptide in the bloodstream, reducing its availability for degradation and filtration by the kidneys. The slow dissociation from albumin allows for a sustained release of the active peptide, maintaining therapeutic concentrations over an extended period and enabling less frequent dosing regimens (e.g., once-daily or once-weekly).

Beyond extending half-life, acylation can also influence the pharmacodynamic properties of the peptide. The lipid moiety can impact receptor binding affinity and signaling. Agonist binding can trigger palmitoylation of the GLP-1 receptor itself, which may influence its localization in the plasma membrane and subsequent signaling cascades.

Quantitative Data

The modification of peptides with this compound or similar fatty acid moieties leads to significant and measurable changes in their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data comparing native peptides to their acylated counterparts.

ParameterNative GLP-1Liraglutide (Palmitoylated GLP-1 Analog)Fold ChangeReference(s)
Plasma Half-life (t½) ~2 minutes~13 hours>300-fold increase
Receptor Binding Affinity (IC50) 0.78 nM0.45 - 2.8 nM (for similar analogs)Comparable

Table 1: Pharmacokinetic and Receptor Binding Comparison. This table illustrates the dramatic increase in plasma half-life achieved through palmitoylation, while maintaining high receptor binding affinity.

GLP-1 Receptor AgonistDosing FrequencyMean Plasma Concentration (Steady State)Reference(s)
Exenatide (non-acylated)Twice-dailyNot Applicable (peak and trough)
Liraglutide (acylated)Once-dailyMaintained over 24 hours
Semaglutide (acylated)Once-weeklyMaintained over 7 days

Table 2: Dosing Frequency and Plasma Concentration of GLP-1 Receptor Agonists. This table highlights how the extended half-life imparted by acylation translates to more convenient dosing schedules for patients.

Assay ConditionLiraglutide EC50 (pM)Semaglutide EC50 (pM)Reference(s)
0.1% Bovine Serum Albumin (BSA)Lower EC50Higher EC50
0.1% Ovalbumin (OVA)Higher EC50Lower EC50

Table 3: In Vitro Potency (EC50) in the Presence of Different Albumins. This table shows that the in vitro potency of acylated GLP-1 analogs can be influenced by the type of albumin present in the assay, suggesting specific interactions between the lipid moiety and albumin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize peptides modified with this compound in metabolic disease research.

In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay determines the potency (EC50) of an acylated peptide in activating the GLP-1 receptor, a Gs-coupled receptor, by measuring the downstream production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Test peptide (acylated) and a reference agonist (e.g., native GLP-1).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Culture: Culture HEK293-hGLP-1R cells according to standard protocols.

  • Cell Seeding: Seed the cells into a 384-well white plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test peptide and reference agonist in assay buffer.

  • Assay Procedure: a. Remove the culture medium from the cells. b. Add assay buffer containing a PDE inhibitor to each well. c. Add the serial dilutions of the compounds to the respective wells. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: a. Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well. b. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620) and plot it against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Albumin Binding Affinity Assay (Surface Plasmon Resonance)

This assay measures the binding affinity (KD) of the acylated peptide to serum albumin.

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Human Serum Albumin (HSA).

  • Acylated peptide.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., glycine-HCl).

Protocol:

  • Ligand Immobilization: a. Activate the CM5 sensor chip surface with a mixture of EDC and NHS. b. Inject HSA over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding: a. Prepare a series of dilutions of the acylated peptide in running buffer. b. Inject the peptide solutions over the immobilized HSA surface at a constant flow rate. c. Allow for an association phase followed by a dissociation phase with running buffer.

  • Regeneration: Inject the regeneration solution to remove the bound peptide from the HSA surface.

  • Data Analysis: a. Subtract the signal from a reference flow cell to correct for non-specific binding. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Glucose Tolerance Test in a Diabetic Mouse Model

This experiment evaluates the effect of the acylated peptide on glucose metabolism in a relevant animal model of type 2 diabetes (e.g., db/db mice).

Materials:

  • Diabetic mice (e.g., db/db mice).

  • Acylated peptide formulation for subcutaneous injection.

  • Glucose solution (20% in sterile saline).

  • Glucometer and test strips.

  • Restraining device for mice.

Protocol:

  • Animal Acclimation and Dosing: a. Acclimate the mice to the housing conditions. b. Administer the acylated peptide or vehicle control via subcutaneous injection at the desired dose and time point before the test.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose Measurement: a. Gently restrain the mouse. b. Obtain a small blood sample from the tail tip and measure the baseline blood glucose level (t=0).

  • Glucose Challenge: a. Administer a bolus of glucose solution via intraperitoneal injection (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: a. Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: a. Plot the mean blood glucose concentration at each time point for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. c. Compare the AUC values between the treated and control groups using appropriate statistical tests.

Visualizations

Signaling Pathways

The primary signaling pathway activated by GLP-1 receptor agonists, including those acylated with this compound, is the Gs-cAMP pathway.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acylated_GLP1_Analog Acylated GLP-1 Analog GLP1R GLP-1 Receptor Acylated_GLP1_Analog->GLP1R Binding Gs Gs Protein GLP1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Potentiation Epac2->Insulin_Granules Potentiation

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-hGLP-1R cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare Serial Dilutions of Acylated Peptide Incubate_Overnight->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_30min Incubate 30 min Add_Compounds->Incubate_30min Add_Detection_Reagents Add HTRF Detection Reagents Incubate_30min->Add_Detection_Reagents Incubate_1hr Incubate 1 hr Add_Detection_Reagents->Incubate_1hr Read_Plate Read Plate on HTRF Reader Incubate_1hr->Read_Plate Analyze_Data Data Analysis (EC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: In Vitro cAMP Assay Workflow.

SPR_Workflow Start Start Immobilize_Albumin Immobilize Serum Albumin on Sensor Chip Start->Immobilize_Albumin Prepare_Peptide Prepare Serial Dilutions of Acylated Peptide Immobilize_Albumin->Prepare_Peptide Inject_Peptide Inject Peptide over Chip (Association/Dissociation) Prepare_Peptide->Inject_Peptide Regenerate_Surface Regenerate Chip Surface Inject_Peptide->Regenerate_Surface Repeat_Injections Repeat for all Concentrations Regenerate_Surface->Repeat_Injections Analyze_Data Data Analysis (KD) Repeat_Injections->Analyze_Data End End Analyze_Data->End

Caption: Albumin Binding Assay (SPR) Workflow.

Conclusion

This compound is a pivotal tool in modern metabolic disease research and drug development. Its ability to facilitate the site-specific acylation of peptides has revolutionized the treatment of type 2 diabetes and obesity by enabling the creation of long-acting GLP-1 receptor agonists. The dramatic extension of peptide half-life through albumin binding addresses a fundamental challenge in peptide therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to characterize and optimize acylated peptides for the treatment of metabolic disorders. As our understanding of the nuanced effects of lipidation on receptor interaction and signaling continues to grow, the strategic application of reagents like this compound will undoubtedly lead to the development of even more effective and convenient therapies for patients worldwide.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Pal-Glu(OSu)-OtBu Conjugation to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of palmitic acid derivatives to peptides and other biomolecules is a widely employed strategy to enhance their therapeutic potential. This is often achieved by improving their pharmacokinetic profile through increased binding to serum albumin, which extends the molecule's half-life in vivo. Pal-Glu(OSu)-OtBu is a key reagent in this process, providing a lipophilic palmitoyl group linked to a glutamic acid scaffold. The N-hydroxysuccinimide (NHS) ester at the α-carboxyl position allows for efficient and specific conjugation to primary amines on a target molecule, while the tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid.

These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to a primary amine, typically on a peptide or small molecule. This process is a critical step in the synthesis of several therapeutic agents, including the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide.[1]

Chemical Principle

The core of the conjugation reaction is the nucleophilic acyl substitution between a primary amine (R-NH₂) on the target molecule and the NHS ester of this compound. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The reaction is typically carried out in an organic solvent in the presence of a non-nucleophilic base to ensure the primary amine is deprotonated and thus maximally reactive.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation of this compound to a primary amine, followed by the deprotection of the OtBu group.

Part 1: Conjugation of this compound to a Primary Amine

Materials and Reagents:

  • This compound (Purity >96%)[3]

  • Amine-containing substrate (e.g., peptide with a lysine residue)

  • Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)[2]

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Preparation of Reactants:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the NHS ester.

    • Dissolve the amine-containing substrate in a minimal amount of the chosen anhydrous solvent (e.g., DMF or DCM). The concentration will depend on the solubility of the substrate.

    • In a separate, dry flask, dissolve this compound in the same anhydrous solvent. A molar excess of 1 to 5 equivalents relative to the primary amine is recommended to drive the reaction to completion.

  • Reaction Setup:

    • Place the dissolved amine-containing substrate in the reaction vessel under an inert atmosphere (nitrogen or argon).

    • Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. Typically, 2-3 equivalents relative to the amine substrate are sufficient.

    • Slowly add the solution of this compound to the reaction mixture while stirring.

  • Reaction Conditions:

    • The reaction can be performed at a temperature ranging from 0°C to 35°C. Room temperature is often sufficient.

    • Allow the reaction to proceed for 30 minutes to 4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC, to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product is then purified using reverse-phase HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and confirm its identity and purity using mass spectrometry and analytical HPLC.

Part 2: Deprotection of the tert-Butyl (OtBu) Group

Materials and Reagents:

  • Pal-Glu(OtBu)-conjugated product

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail consisting of TFA and scavengers. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are crucial to prevent side reactions caused by the carbocations generated during the cleavage of the tert-butyl group.

  • Deprotection Reaction:

    • Dissolve the purified Pal-Glu(OtBu)-conjugated product in the cleavage cocktail. The reaction is typically carried out at room temperature.

    • Allow the reaction to proceed for 1-3 hours. The progress can be monitored by HPLC.

  • Product Precipitation and Isolation:

    • After the deprotection is complete, precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with cold diethyl ether multiple times to remove residual TFA and scavengers.

    • Dry the final product under vacuum or by lyophilization.

  • Final Product Characterization:

    • Confirm the identity and purity of the final deprotected product using mass spectrometry and analytical HPLC.

Data Presentation

The following table summarizes typical quantitative data for the conjugation and deprotection steps. Note that yields and purity are highly dependent on the specific substrate and reaction conditions.

ParameterConjugation StepDeprotection Step
Molar Excess of this compound 1 - 5 equivalentsN/A
Reaction Time 30 min - 4 hours1 - 3 hours
Reaction Temperature 0 - 35 °CRoom Temperature
Typical Crude Purity (by HPLC) >80%>90%
Typical Final Purity (after HPLC) >95%>98%
Overall Yield 60 - 85%>90%

Visualizations

Experimental Workflow

experimental_workflow prep_reactants 1. Prepare Reactants (Amine Substrate & this compound) reaction_setup 2. Reaction Setup (Inert atmosphere, add base) prep_reactants->reaction_setup Dissolve in anhydrous solvent conjugation 3. Conjugation Reaction (0-35°C, 30 min - 4h) reaction_setup->conjugation Add this compound workup 4. Work-up & Purification (Solvent removal, RP-HPLC) conjugation->workup Monitor by HPLC prep_cleavage 1. Prepare Cleavage Cocktail (TFA & Scavengers) workup->prep_cleavage deprotection_rxn 2. Deprotection Reaction (Room temp, 1-3h) prep_cleavage->deprotection_rxn Dissolve conjugate precipitation 3. Product Precipitation (Cold diethyl ether) deprotection_rxn->precipitation Monitor by HPLC characterization 4. Final Characterization (MS & HPLC) precipitation->characterization Isolate & Dry

Figure 1. Experimental workflow for the conjugation of this compound and subsequent OtBu deprotection.
GLP-1 Receptor Signaling Pathway

The conjugation of a palmitoyl group, as facilitated by this compound, is a key feature of the GLP-1 receptor agonist liraglutide. This modification enhances its therapeutic efficacy by prolonging its interaction with the GLP-1 receptor. The binding of a GLP-1 agonist to its receptor on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

glp1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glp1_agonist GLP-1 Agonist (e.g., Liraglutide) glp1r GLP-1 Receptor (GPCR) glp1_agonist->glp1r Binds g_protein G Protein (Gs) glp1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates vesicles Insulin Vesicles pka->vesicles Promotes Trafficking epac2->vesicles Promotes Docking exocytosis Insulin Exocytosis (Secretion) vesicles->exocytosis Fusion with membrane

Figure 2. Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

References

Application Notes and Protocols for Pal-Glu(OSu)-OtBu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of N-Palmitoyl-L-glutamic acid α-tert-butyl, γ-N-hydroxysuccinimide ester (Pal-Glu(OSu)-OtBu) in solid-phase peptide synthesis (SPPS). This reagent is commonly employed for the site-specific lipidation of peptides, a crucial modification for enhancing the therapeutic properties of many peptide-based drugs, such as GLP-1 analogues.

Introduction

The conjugation of fatty acids to peptides, or lipidation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. It can enhance plasma protein binding, leading to a longer circulation half-life, and facilitate membrane interaction. This compound is a key building block for introducing a palmitoyl group via a glutamic acid linker to the side chain of an amino acid, typically lysine, within a peptide sequence during SPPS. The use of the OSu active ester allows for efficient coupling to the free amino group of the lysine side chain on the solid support.

Reaction Conditions

The successful coupling of this compound to a resin-bound peptide is dependent on several factors, including the molar excess of the reagent, solvent, temperature, and reaction time. The following tables summarize the recommended reaction conditions based on literature data.[1]

Table 1: General Reaction Parameters for this compound Coupling
ParameterRecommended RangeMore Preferred RangeEven More Preferred Range
Molar Excess of this compound (relative to resin loading)1 to 15 equivalents1 to 10 equivalents1 to 5 equivalents
Temperature-20 to 70°C-5 to 40°C0 to 35°C
Reaction Time30 min to 12 h30 min to 6 h30 min to 4 h
Table 2: Recommended Solvents
SolventSuitability
Dimethylformamide (DMF)Highly Suitable
Dichloromethane (DCM)Highly Suitable
N-Methyl-2-pyrrolidone (NMP)Suitable
Dimethyl sulfoxide (DMSO)Suitable
Methyl-tetrahydrofuran (Me-THF)Suitable

A mixture of solvents can also be used.

Experimental Protocols

The following protocols describe the on-resin acylation of a lysine side chain with this compound. This procedure assumes the use of a standard Fmoc/tBu SPPS strategy where the lysine residue intended for lipidation is protected with a selectively removable protecting group, such as allyloxycarbonyl (Alloc).

Protocol 1: On-Resin Deprotection of Lys(Alloc)

This protocol details the removal of the Alloc protecting group from the lysine side chain prior to coupling with this compound.

Materials:

  • Peptide-resin with a Lys(Alloc) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Wash the resin with DCM (5 times for 1 minute each).[2]

  • Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) and PhSiH₃ (10 equivalents relative to resin loading) in DCM.

  • Add the palladium/phenylsilane solution to the resin and agitate at room temperature for 10 minutes. Repeat this treatment once.[2]

  • Wash the resin thoroughly with DCM (5 times for 1 minute each) to remove the catalyst and byproducts.[2]

  • Wash the resin with DMF to prepare for the subsequent coupling step.

Protocol 2: Coupling of this compound

This protocol describes the coupling of this compound to the deprotected lysine side chain.

Materials:

  • Peptide-resin with a deprotected lysine side chain

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ninhydrin test reagents

Procedure:

  • Swell the peptide-resin in the chosen solvent (e.g., DCM or DMF).[1]

  • Prepare a solution of this compound (3 equivalents relative to resin loading) and DIPEA (6 equivalents relative to resin loading) in the reaction solvent (e.g., 20 ml/g of resin).

  • Add the this compound/DIPEA solution to the resin and agitate at room temperature.

  • Allow the reaction to proceed for up to 16 hours. Monitor the reaction progress using the ninhydrin test. The reaction is complete when the ninhydrin test is negative.

  • Upon completion, wash the resin extensively with DMF (e.g., 5 times for 1 minute each) and DCM (e.g., 5 times for 1 minute each) to remove excess reagents and byproducts.

  • A final wash sequence with 0.01% TFA in DCM can be performed to ensure complete removal of any residual base.

  • The peptide-resin is now ready for the subsequent steps of the SPPS cycle (e.g., N-terminal Fmoc deprotection and coupling of the next amino acid).

Workflow Diagram

The following diagram illustrates the key steps in the on-resin lipidation of a peptide with this compound.

Pal_Glu_OSu_OtBu_Workflow Resin_Lys_Alloc Peptide-Resin with Lys(Alloc) Alloc_Deprotection Alloc Group Deprotection (Pd(PPh₃)₄, PhSiH₃) Resin_Lys_Alloc->Alloc_Deprotection Resin_Lys_NH2 Peptide-Resin with free Lys side chain Alloc_Deprotection->Resin_Lys_NH2 Coupling Coupling with This compound and DIPEA Resin_Lys_NH2->Coupling Washing Washing Steps (DMF, DCM) Coupling->Washing Reaction Complete Lipidated_Resin Lipidated Peptide-Resin Next_SPPS_Cycle Continue SPPS Lipidated_Resin->Next_SPPS_Cycle Washing->Lipidated_Resin

Caption: Workflow for on-resin lipidation using this compound.

Potential Side Reactions and Mitigation Strategies

One of the advantages of introducing the Pal-Glu-OtBu moiety on-resin to a protected peptide is the minimization of side reactions. However, researchers should be aware of potential issues common to SPPS and the use of active esters.

  • Incomplete Coupling: The bulky nature of the palmitoyl group can sometimes lead to incomplete coupling. To mitigate this, ensure adequate swelling of the resin, use a sufficient excess of the acylating agent, and allow for an appropriate reaction time. Monitoring the reaction with a ninhydrin test is crucial.

  • Hydrolysis of the OSu Ester: N-hydroxysuccinimide esters can be sensitive to water. It is important to use anhydrous solvents and reagents to prevent the hydrolysis of this compound, which would lead to the formation of the unreactive free carboxylic acid.

  • Diacylation: A key advantage of the on-resin strategy with the N-terminal still protected is the avoidance of diacylation, where the palmitoyl group could be attached to both the lysine side chain and the N-terminal α-amino group.

  • Side Reactions of Glutamic Acid: While the OtBu protection on the glutamic acid is generally stable, premature deprotection under certain conditions could lead to side reactions. However, this is unlikely under the standard coupling conditions described.

  • Opening of the Succinimide Ring: With sterically hindered amines, there is a possibility of side products arising from the opening of the succinimide ring. However, this is generally a minor concern.

By adhering to the optimized reaction conditions and protocols, the coupling of this compound can be achieved with high efficiency and minimal side product formation, yielding high-quality lipidated peptides for further research and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Pal-Glu(OSu)-OtBu Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a specialized chemical reagent designed for the covalent attachment of a palmitic acid motif to primary amine-containing molecules such as peptides, proteins, and drug compounds.[1] This process, known as lipidation, is a key strategy in drug development to extend the in-vivo half-life of therapeutic molecules. The palmitic acid (C16) tail binds non-covalently to circulating albumin, reducing renal clearance and enzymatic degradation of the conjugated molecule.[1]

The reagent features a glutamic acid scaffold where the N-terminus is acylated with palmitic acid. The gamma-carboxyl group is protected by an acid-labile tert-butyl (OtBu) ester, while the alpha-carboxyl group is activated as an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] This NHS ester reacts specifically with primary amines (-NH₂) to form a stable amide bond.[2]

The Chemistry of this compound Reactions

The core of the conjugation reaction is the nucleophilic attack of a deprotonated primary amine on the NHS ester of this compound. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The efficiency of this reaction is critically dependent on several factors, most notably the pH of the reaction medium.

The Critical Role of pH

The reaction pH represents a trade-off between two competing processes: the reactivity of the target amine and the hydrolytic stability of the NHS ester.

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂). At pH values below the pKa of the amine (typically ~8.5-10.5 for lysine side chains), the group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction. As the pH increases, the concentration of the reactive amine form rises, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH. The half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.

Therefore, an optimal pH must be maintained to maximize the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester-amine couplings, the optimal pH range is 8.3 to 8.5 .

Recommended Buffers and Reagents

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines will compete with the target molecule for reaction with the this compound.

Data Presentation

Table 1: Recommended Buffers for this compound Reactions

Buffer TypeRecommended ConcentrationpH RangeNotes
Sodium Bicarbonate0.1 M8.0 - 8.5A common and effective choice for NHS ester conjugations.
Sodium Phosphate (PBS)0.1 M7.2 - 8.5Widely used, but ensure pH is adjusted to the optimal range.
Sodium Borate0.1 M8.0 - 9.0A suitable alternative to bicarbonate and phosphate buffers.
HEPES0.1 M7.2 - 8.2Can be used, but pH should be carefully adjusted and monitored.
Amine-Containing Buffers (e.g., Tris) N/A N/A Should be avoided as they contain primary amines that compete in the reaction. Can be used to quench the reaction.

Table 2: Influence of pH on NHS Ester Conjugation Efficiency

pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Reaction Efficiency
< 7.0Very Low (Amine is protonated)LowVery Poor
7.0 - 8.0ModerateModerateSub-optimal
8.3 - 8.5 High Manageable Optimal
> 9.0HighVery HighPoor (Reagent is rapidly inactivated)

Table 3: General Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can help minimize hydrolysis during longer reaction times.
Reaction Time 1 - 4 hours (Room Temp) or Overnight (4°C)The optimal time may vary depending on the specific reactants and their concentrations.
Solvent Aqueous Buffer (See Table 1)If this compound has poor aqueous solubility, it can first be dissolved in a minimal amount of anhydrous DMSO or DMF and then added to the reaction buffer.
Molar Excess of this compound 5- to 20-fold molar excess over the amineThis is a general starting point; the ideal ratio should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Peptide

This protocol provides a general workflow for the conjugation of this compound to a peptide or protein in solution.

Materials:

  • Peptide or protein with at least one primary amine.

  • This compound.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Organic Solvent (optional): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., desalting column, HPLC).

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF. A 5- to 20-fold molar excess is a typical starting point.

  • Initiate the Reaction: Add the this compound solution dropwise to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C on a rotator. For large-scale reactions, the pH may decrease over time due to NHS ester hydrolysis; it is advisable to monitor and adjust the pH if necessary.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature. This step ensures that any unreacted this compound is deactivated.

  • Purification: Purify the resulting conjugate to remove unreacted materials and byproducts (e.g., N-hydroxysuccinimide, hydrolyzed reagent). This is typically achieved using gel filtration (desalting column) for larger molecules or reverse-phase HPLC for peptides.

  • Analysis: Characterize the final product using appropriate analytical techniques, such as mass spectrometry, to confirm successful conjugation.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_peptide Dissolve Peptide in Reaction Buffer (pH 8.3) mix Add Reagent to Peptide Solution prep_peptide->mix prep_reagent Dissolve this compound in DMSO/DMF prep_reagent->mix incubate Incubate (1-2h @ RT or Overnight @ 4°C) mix->incubate quench Quench Reaction (e.g., with Tris Buffer) incubate->quench purify Purify Conjugate (e.g., HPLC, Gel Filtration) quench->purify analyze Analyze Final Product (e.g., Mass Spectrometry) purify->analyze

Caption: General workflow for the conjugation of this compound to a primary amine-containing molecule.

Diagram 2: pH-Dependent Reaction Pathways

G cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) reagents This compound + Peptide-NH2 low_ph_amine Peptide-NH3+ (Protonated/Inactive) reagents->low_ph_amine optimal_ph_amine Peptide-NH2 (Deprotonated/Active) reagents->optimal_ph_amine high_ph_reagent This compound reagents->high_ph_reagent low_ph_result No Reaction low_ph_amine->low_ph_result Non-nucleophilic optimal_ph_result Desired Conjugate (High Yield) optimal_ph_amine->optimal_ph_result Efficient Coupling high_ph_result Hydrolyzed Reagent (Inactive) high_ph_reagent->high_ph_result Rapid Hydrolysis

Caption: Logical relationship between reaction pH and the competing pathways of amine conjugation and NHS ester hydrolysis.

References

Application Notes: Dissolving and Handling Pal-Glu(OSu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pal-Glu(OSu)-OtBu, or Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, is a crucial reagent in bioconjugation and drug development.[1][2] It is primarily used to attach a C16 palmitic acid lipid tail to primary amine groups on molecules like peptides, proteins, or small molecule drugs.[1] This lipidation strategy enhances the molecule's binding to serum albumin, thereby extending its in vivo half-life, a technique famously used in the development of long-acting therapeutics like Liraglutide and Insulin Degludec.[1][3] The molecule features an amine-reactive N-hydroxysuccinimide (NHS) ester for conjugation and an acid-labile tert-butyl (OtBu) protecting group on the gamma-carboxyl of the glutamic acid scaffold.

Due to the reactive and sensitive nature of the NHS ester, proper handling and dissolution are critical to preserving the reagent's activity and ensuring successful, reproducible conjugation experiments.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. These values are essential for calculating molar quantities for reaction setup and for understanding storage requirements.

PropertyValueReference
Chemical Name 1-(Tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate
Molecular Formula C₂₉H₅₀N₂O₇
Molecular Weight 538.73 g/mol
Appearance White to off-white solid
Purity Typically >95% by HPLC
Key Functional Groups Amine-reactive NHS ester, Palmitoyl (C16) lipid, t-Butyl ester

Protocols and Methodologies

Handling and Storage Protocol

The NHS ester functional group in this compound is highly susceptible to hydrolysis from moisture. Therefore, stringent anhydrous and proper temperature controls must be maintained.

Materials:

  • This compound (solid)

  • Inert gas (Argon or Nitrogen)

  • Desiccator

  • -20°C or -80°C freezer

  • Anhydrous grade solvents (e.g., DMSO, DMF)

Procedure:

  • Receiving and Initial Storage: Upon receipt, store the vial of solid this compound at -20°C or lower, under an inert gas atmosphere if possible, and in a desiccator to protect from moisture.

  • Equilibration: Before opening the vial for the first time or for subsequent uses, it is critical to allow the container to warm to room temperature completely (typically 30-60 minutes). Opening a cold vial will cause atmospheric moisture to condense inside, leading to rapid hydrolysis of the NHS ester.

  • Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment. If possible, perform this step inside a glove box or under a gentle stream of inert gas.

  • Aliquoting (Recommended): For frequent use, it is highly recommended to aliquot the solid compound into smaller, single-use vials upon first opening. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Long-Term Storage:

    • Solid: Store the solid reagent at -20°C, sealed tightly and placed within a desiccator.

    • Stock Solutions: Preparing stock solutions for long-term storage is generally not recommended due to gradual hydrolysis. If a stock solution must be made, use an anhydrous aprotic solvent (e.g., DMSO, DMF), store in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month, and ensure the vials are tightly sealed.

Dissolution Protocol

This compound is not soluble in aqueous buffers. It must first be dissolved in a suitable anhydrous organic solvent before being added to the reaction mixture.

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary Choice. Good solvating power for this compound and many peptides/proteins.Use anhydrous (≤0.02% water) grade. DMSO is hygroscopic; handle with care.
N,N-Dimethylformamide (DMF) Alternative Choice. Also effective for dissolution.Must use high-purity, amine-free grade. DMF can degrade to form dimethylamine, which will react with the NHS ester.

Procedure:

  • Bring the vial of this compound to room temperature as described above.

  • Add the appropriate volume of anhydrous DMSO or DMF to the solid to achieve the desired stock solution concentration (e.g., 10-50 mM).

  • Vortex briefly until the solid is completely dissolved. The solution should be clear.

  • This stock solution should be prepared immediately before use to ensure maximum reactivity. Do not store unused portions of the reconstituted reagent unless under strict anhydrous conditions at low temperature.

General Protocol for Peptide Conjugation

This protocol outlines a general procedure for conjugating this compound to a peptide containing a primary amine (e.g., N-terminus or a lysine residue).

Materials:

  • Peptide of interest

  • This compound stock solution (in anhydrous DMSO or DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5. Avoid amine-containing buffers like Tris or glycine.

  • Quenching Buffer: e.g., 1 M Tris-HCl or Glycine, pH ~8.

  • Purification System: RP-HPLC with a C18 column.

  • Analysis System: LC-MS.

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution. A molar excess of the reagent (typically 1.5 to 10-fold excess over the peptide) is used to drive the reaction. The optimal ratio should be determined empirically.

    • While gently vortexing the peptide solution, add the calculated volume of the this compound stock solution dropwise.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low, ideally below 10%, to avoid peptide precipitation.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. Gentle mixing can facilitate the reaction.

  • Quenching: Add a small amount of quenching buffer to react with and consume any unreacted this compound. Incubate for an additional 30 minutes.

  • Purification: Purify the resulting lipidated peptide from byproducts (unreacted peptide, hydrolyzed reagent, N-hydroxysuccinimide) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analysis and Storage: Confirm the molecular weight of the final product using LC-MS to verify successful conjugation. After pooling the pure fractions, lyophilize the product to obtain a stable powder, which should be stored at -20°C or -80°C.

Visualized Workflows and Reactions

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,!", dpi=100]; } }

Caption: General experimental workflow for peptide lipidation.

// Reactants reagent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peptide [label="Target Molecule\n(Peptide-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products product [label="Lipidated Product\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="NHS Byproduct\n(N-Hydroxysuccinimide)", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible node for centering the plus sign p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges reagent -> p1 [arrowhead=none, color="#5F6368"]; peptide -> p1 [arrowhead=none, color="#5F6368"]; p1 -> p2 [label=" pH 8.3 - 8.5 \n Nucleophilic Acyl Substitution ", color="#EA4335"]; p2 -> product [color="#5F6368"]; p2 -> byproduct [color="#5F6368"];

// Ranks to align reactants and products {rank=same; reagent; peptide; p1;} {rank=same; product; byproduct; p2;}

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,!", dpi=100]; } }

Caption: Reaction scheme for NHS ester conjugation.

References

Application Note: High-Purity Purification of Pal-Glu(OSu)-OtBu Lipopeptide Intermediate Using Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable method for the purification of Pal-Glu(OSu)-OtBu, a critical lipopeptide intermediate used in the synthesis of GLP-1 receptor agonists like Liraglutide.[1] Due to the inherent hydrophobicity of the palmitoyl group, purification from synthesis-related impurities presents a significant challenge. This protocol describes an optimized preparative reverse-phase high-performance liquid chromatography (RP-HPLC) method that effectively separates the target compound from impurities, yielding a final product of high purity.

Introduction

This compound is a key building block in the chemical synthesis of complex therapeutic peptides. The purity of this intermediate is paramount as it directly impacts the yield and purity of the final active pharmaceutical ingredient (API). Common impurities in the synthesis of this compound can include unreacted starting materials and by-products from side reactions.[2] Reverse-phase HPLC is the predominant technique for purifying peptides and their derivatives, separating molecules based on their hydrophobicity.[3][4][5] The presence of the C16 palmitoyl fatty acid chain in this compound imparts significant hydrophobicity, making RP-HPLC an ideal purification tool. This document provides a comprehensive protocol for sample preparation, HPLC purification, and post-purification analysis.

Experimental Workflow

A typical purification workflow involves dissolution of the crude product, preparative RP-HPLC separation, fraction analysis, and lyophilization of the pure product.

Purif_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in ACN/H2O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject on Prep Column Filter->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure High-Purity Product Lyophilize->Pure

References

Application Notes and Protocols for Site-Specific Lipidation of Therapeutic Proteins using Pal-Glu(OSu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific lipidation is a powerful strategy to enhance the therapeutic properties of proteins and peptides, notably by extending their plasma half-life through albumin binding. Pal-Glu(OSu)-OtBu is a key reagent in this process, enabling the covalent attachment of a palmitic acid moiety to a specific site on a protein. This lipid tail reversibly binds to albumin in the bloodstream, reducing renal clearance and protecting the therapeutic protein from degradation, thereby prolonging its therapeutic effect.

This document provides detailed application notes and protocols for the use of this compound for the site-specific lipidation of therapeutic proteins. It covers the principles of the reaction, detailed experimental procedures, purification of the lipidated conjugate, and methods for its characterization.

Chemical Properties of this compound

This compound is a derivative of glutamic acid where the α-amino group is acylated with palmitic acid, the γ-carboxyl group is protected as a tert-butyl (OtBu) ester, and the α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. The OSu ester is highly reactive towards primary amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a protein, forming a stable amide bond.

PropertyValue
Chemical Name N-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-succinimidyl ester
Synonyms This compound, Palmitoyl-Glu(OSu)-OBut
CAS Number 204521-63-1
Molecular Formula C₂₉H₅₀N₂O₇
Molecular Weight 538.72 g/mol
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in organic solvents such as DMF, DMSO, and NMP. Limited solubility in aqueous solutions.
Storage Store at -20°C under an inert atmosphere.

Principle of Site-Specific Lipidation

The site-specific lipidation of a therapeutic protein with this compound relies on the reaction between the amine-reactive OSu ester and a primary amine on the protein surface. To achieve site-specificity, the reaction conditions, particularly the pH, are controlled to favor the modification of a specific, more nucleophilic amine. Typically, the N-terminal α-amino group has a lower pKa than the ε-amino group of lysine residues. By performing the reaction at a pH close to the pKa of the N-terminal amine, preferential N-terminal lipidation can be achieved. For targeting a specific lysine residue, its local microenvironment must render it more reactive than other lysines.

Following the conjugation, the OtBu protecting group on the γ-carboxyl of the glutamic acid linker is typically removed under acidic conditions, a step that is often performed concurrently with the cleavage of the protein from a solid-phase resin in peptide synthesis, or as a separate step for proteins in solution.

Experimental Protocols

Materials and Reagents
  • Therapeutic protein with an available primary amine for conjugation.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.0-9.0) or 1x Phosphate-Buffered Saline (PBS, pH 7.4). Note: Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • RP-HPLC Column: C4 column (e.g., 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol for Site-Specific Lipidation in Solution

This protocol is a general guideline and may require optimization for specific therapeutic proteins.

  • Preparation of Protein Solution:

    • Dissolve the therapeutic protein in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.

    • Ensure the protein is stable and soluble under these conditions.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution with gentle stirring.

    • The molar ratio of this compound to the protein is a critical parameter for optimization. Start with a molar excess of 5-10 fold.

    • Incubate the reaction mixture at room temperature for 1-4 hours with continuous gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Lipidated Protein:

    • The increased hydrophobicity of the lipidated protein facilitates its separation from the unreacted protein by RP-HPLC.

    • Equilibrate the C4 RP-HPLC column with Mobile Phase A.

    • Load the quenched reaction mixture onto the column.

    • Elute the proteins using a linear gradient of Mobile Phase B. A typical gradient could be from 20% to 80% Mobile Phase B over 30-60 minutes. The lipidated protein will elute at a higher concentration of Mobile Phase B compared to the unlipidated protein.

    • Collect fractions and monitor the elution profile at 280 nm.

  • Characterization of the Lipidated Protein:

    • Analyze the collected fractions by mass spectrometry to confirm the successful conjugation and determine the molecular weight of the lipidated protein. The expected mass increase corresponds to the mass of the palmitoyl-glutamic acid-OtBu moiety minus the mass of water.

    • Further characterization can include peptide mapping to confirm the site of lipidation and in-vitro albumin binding assays.

Deprotection of the OtBu Group (if required for the final product)

The tert-butyl ester is stable under the conjugation conditions but can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This step is typically performed after purification to avoid potential side reactions. A common procedure involves treating the lyophilized lipidated protein with a mixture of TFA and water (e.g., 95:5 v/v) for 1-2 hours at room temperature, followed by removal of the TFA under a stream of nitrogen and lyophilization. This step should be carefully optimized to avoid denaturation of the protein.

Visualization of Workflows and Pathways

Lipidation_Workflow Protein Therapeutic Protein in Buffer Reaction Conjugation Reaction (pH 8.5, RT, 1-4h) Protein->Reaction Reagent This compound in DMF/DMSO Reagent->Reaction Quench Quench with Tris/Glycine Reaction->Quench Purification RP-HPLC (C4 column) Quench->Purification Characterization Mass Spectrometry Analysis Purification->Characterization FinalProduct Purified Lipidated Protein Purification->FinalProduct

Caption: Experimental workflow for the site-specific lipidation of a therapeutic protein.

Signaling_Pathway cluster_bloodstream In the Bloodstream cluster_clearance Biological Fate LipidatedProtein Lipidated Therapeutic Protein Complex Lipidated Protein-Albumin Complex LipidatedProtein->Complex Reversible Binding Albumin Serum Albumin Albumin->Complex ReducedClearance Reduced Renal Clearance & Degradation Complex->ReducedClearance Results in ExtendedHalfLife Extended Plasma Half-life ReducedClearance->ExtendedHalfLife

Application Notes and Protocols: Pal-Glu(OSu)-OtBu in Long-Acting Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pal-Glu(OSu)-OtBu, or Nα-Palmitoyl-L-glutamic acid γ-succinimidyl α-tert-butyl ester, is a critical reagent in the development of long-acting biotherapeutics. This lipidating agent covalently attaches a palmitic acid moiety to a drug molecule, typically a peptide or protein, via a glutamic acid spacer. This modification enhances the drug's binding affinity to serum albumin, a long-lived plasma protein. This non-covalent interaction with albumin effectively creates a circulating reservoir of the drug, significantly extending its in vivo half-life and reducing dosing frequency. This technology has been successfully employed in the development of long-acting treatments for chronic diseases, most notably in the field of diabetes with the advent of GLP-1 receptor agonists like liraglutide.[1][2][3][4][5]

These application notes provide a comprehensive overview of the use of this compound in the development of long-acting drug delivery systems, including detailed experimental protocols and supporting data.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in conjugation reactions.

PropertyValueReference
Chemical Name 1-(Tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate
Synonyms Palmitoyl-Glu(OSu)-OBut
CAS Number 204521-63-1
Molecular Formula C₂₉H₅₀N₂O₇
Molecular Weight 538.73 g/mol
Appearance White to off-white solid
Purity ≥96.0%
Storage Conditions Store at -20±5℃ under an inert gas, keep dry.

Mechanism of Action: Albumin-Mediated Half-Life Extension

The primary mechanism by which this compound conjugation extends the therapeutic window of a drug is through its interaction with human serum albumin (HSA). The attached C16 palmitoyl fatty acid chain reversibly binds to the fatty acid binding sites on albumin. This creates a dynamic equilibrium where the conjugated drug is gradually released from its albumin-bound state, maintaining a therapeutic concentration in the bloodstream for an extended period. This "piggy-back" strategy significantly reduces the rate of renal clearance, a major elimination pathway for smaller therapeutic peptides.

The following diagram illustrates the logical relationship of this mechanism:

AlbuminBindingMechanism cluster_drug Drug Molecule (Peptide/Protein) cluster_conjugation Conjugation cluster_circulation Systemic Circulation cluster_elimination Elimination cluster_action Pharmacological Action Drug Therapeutic Peptide/Protein (e.g., GLP-1 analog) ConjugatedDrug Acylated Drug Drug->ConjugatedDrug Conjugation with This compound PalGlu This compound BoundComplex Acylated Drug-Albumin Complex (Drug Reservoir) ConjugatedDrug->BoundComplex Reversible Binding Albumin Serum Albumin FreeDrug Free Acylated Drug (Active Form) BoundComplex->FreeDrug Slow Dissociation RenalClearance Renal Clearance BoundComplex->RenalClearance Protected from Rapid Clearance FreeDrug->RenalClearance Reduced Clearance TargetReceptor Target Receptor FreeDrug->TargetReceptor Pharmacological Effect

Albumin-mediated half-life extension workflow.

Data Presentation: Pharmacokinetic Profiles

The conjugation of a palmitic acid moiety via this compound dramatically alters the pharmacokinetic profile of therapeutic peptides. The following tables summarize the impact on the half-life of Glucagon-Like Peptide-1 (GLP-1).

Table 1: Comparison of Half-Life for Native GLP-1 and Liraglutide

PeptideModificationHalf-Life (in humans)Reference
Native Human GLP-1None1-2 minutes
LiraglutideAcylated with C16 fatty acid via a glutamic acid linker at Lys²⁶~13 hours

Table 2: Pharmacokinetic Parameters of GLP-1 Receptor Agonists

DrugDosing FrequencyTmax (hours)Half-Life (hours)Reference
ExenatideTwice Daily2.1 - 2.22 - 4
LiraglutideOnce Daily9 - 1412.6 - 14.3
Semaglutide (Subcutaneous)Once Weekly24137 - 161

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and On-Resin Acylation with this compound

This protocol describes the synthesis of a lipidated peptide using Fmoc-based solid-phase chemistry and subsequent on-resin acylation. This method is adapted from procedures described in patent literature for the synthesis of liraglutide and other acylated peptides.

Materials:

  • Fmoc-protected amino acids

  • Wang resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

  • HPLC system for purification and analysis

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • On-Resin Acylation:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin extensively with DMF and DCM.

    • Dissolve this compound (3-5 equivalents) and DIPEA (6-10 equivalents) in DCM or DMF.

    • Add the acylation solution to the resin and react for 12-18 hours at room temperature.

  • Final Washing: Wash the acylated peptide-resin thoroughly with DMF and DCM. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the TFA cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (including the OtBu group on the glutamic acid spacer).

    • Filter the resin and collect the TFA solution containing the crude lipidated peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final lipidated peptide by mass spectrometry and analytical HPLC.

The following diagram outlines the experimental workflow for SPPS and on-resin acylation:

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid acylation On-Resin Acylation (this compound, DIPEA) repeat->acylation Final Amino Acid wash3 Final Wash acylation->wash3 cleavage Cleavage & Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, Analytical HPLC) purification->characterization end Final Lipidated Peptide characterization->end

SPPS and on-resin acylation workflow.
Protocol 2: Albumin Binding Affinity Assay using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the binding affinity of a this compound conjugated peptide to human serum albumin (HSA) using SPR. This method is based on standard procedures for analyzing protein-small molecule interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Human Serum Albumin (HSA)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Acetate buffer (10 mM, pH 5.2) for immobilization

  • Running buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Lipidated peptide (analyte) dissolved in running buffer

  • Regeneration solution (e.g., 50 mM NaOH)

Procedure:

  • Sensor Chip Preparation and HSA Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject HSA (ligand), diluted to 20-50 µg/mL in 10 mM acetate buffer (pH 5.2), over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without HSA immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a dilution series of the lipidated peptide (analyte) in running buffer. The concentration range should span the expected dissociation constant (Kd), for example, from 0.1 nM to 1 µM.

    • Inject the different concentrations of the lipidated peptide over both the HSA-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set time (e.g., 120-180 seconds).

    • Inject running buffer to monitor the dissociation phase (e.g., for 300-600 seconds).

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 50 mM NaOH) for 30-60 seconds to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the HSA-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 3: In Vitro Bioactivity Assay of an Acylated GLP-1 Analog

This protocol describes a cell-based assay to determine the in vitro potency of a this compound conjugated GLP-1 receptor agonist by measuring cyclic AMP (cAMP) production. This is a common method for evaluating the activity of GLP-1 analogs.

Materials:

  • A cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Lipidated GLP-1 analog

  • Native GLP-1 (as a reference standard)

  • Assay buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture the GLP-1 receptor-expressing cells according to standard protocols.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of Peptide Solutions:

    • Prepare stock solutions of the lipidated GLP-1 analog and native GLP-1 in a suitable solvent (e.g., DMSO or water) and then create a serial dilution in the assay buffer to cover a wide range of concentrations (e.g., from 1 pM to 1 µM).

  • cAMP Accumulation Assay:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted peptide solutions to the corresponding wells. Include a control with assay buffer only.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the detection reagents provided in the kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the peptide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of the peptide that elicits 50% of the maximal response) for both the lipidated analog and native GLP-1.

    • The relative potency of the lipidated analog can be calculated by comparing its EC₅₀ to that of native GLP-1.

GLP-1 Receptor Signaling Pathway

The therapeutic effects of GLP-1 receptor agonists, including those modified with this compound, are mediated through the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. The binding of a GLP-1 analog to its receptor initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which plays a central role in the downstream effects of GLP-1, including glucose-dependent insulin secretion from pancreatic β-cells.

The following diagram illustrates the key components of the GLP-1 receptor signaling pathway:

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 Analog (e.g., Liraglutide) GLP1R GLP-1 Receptor GLP1->GLP1R Binding G_protein G-protein (Gαs, Gβγ) GLP1R->G_protein Activation AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Activation cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Phosphorylation Events InsulinSecretion Glucose-Dependent Insulin Secretion InsulinVesicles->InsulinSecretion Exocytosis

GLP-1 receptor signaling pathway.

Conclusion

This compound is a powerful tool for the development of long-acting drug delivery systems. By enabling the site-specific attachment of a palmitic acid moiety, it facilitates the reversible binding of therapeutic peptides and proteins to serum albumin, thereby extending their circulation half-life. The protocols and data presented in these application notes provide a foundation for researchers to utilize this technology in the design and development of novel, long-acting biotherapeutics for a range of clinical applications. Careful optimization of the conjugation and purification steps, along with thorough characterization of the resulting drug conjugate, are critical for successful implementation.

References

Troubleshooting & Optimization

How to troubleshoot low yield in Pal-Glu(OSu)-OtBu conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pal-Glu(OSu)-OtBu for the lipidation of peptides and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound conjugation?

The conjugation reaction relies on N-hydroxysuccinimide (NHS) ester chemistry. The amine-reactive OSu (N-hydroxysuccinimidyl) ester on the alpha-carboxyl group of the glutamic acid scaffold reacts with a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a peptide) on the target molecule. This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

Q2: What are the primary competing reactions that can lead to low yield?

The most significant competing reaction is the hydrolysis of the NHS ester. In the presence of water or hydroxide ions, the OSu group can be hydrolyzed, converting the reactive ester into a non-reactive carboxylic acid. This inactivates the this compound reagent, making it unable to conjugate to the target amine. The rate of this hydrolysis is highly dependent on the pH of the reaction mixture.

Q3: What is the optimal pH range for this conjugation, and why is it critical?

The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1] This range represents a crucial balance:

  • Below pH 7.2: A significant portion of the primary amines on the target molecule will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[2]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired conjugation reaction and can significantly lower the yield of the final product.[2][3]

Q4: Which buffers should I use, and which should be strictly avoided?

  • Compatible Buffers: Amine-free buffers are essential for this reaction. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Borate buffers.[1]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, must be avoided. These buffer components will compete with the target molecule for reaction with the this compound, drastically reducing the conjugation efficiency.

Q5: How should I handle and store the this compound reagent?

This compound is an NHS ester and is sensitive to moisture. It should be stored at -20°C under an inert gas atmosphere. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent, which would lead to hydrolysis. For creating stock solutions, use anhydrous, amine-free organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is the most common issue and can stem from several factors related to the reagents, reaction conditions, or the target molecule itself.

Troubleshooting Steps & Solutions

  • Verify Reagent Activity: The this compound may have hydrolyzed due to improper storage or handling.

    • Solution: Always use fresh, properly stored reagent. Prepare solutions in anhydrous DMSO or DMF immediately before the experiment. Avoid using old stock solutions that may have been exposed to moisture.

  • Optimize Reaction pH: An incorrect pH is a primary cause of low yield.

    • Solution: Confirm that your reaction buffer is within the optimal pH 7.2-8.5 range. If your protein or peptide is stored in a different buffer, perform a buffer exchange into a compatible buffer system before starting the conjugation.

  • Check for Incompatible Buffers/Additives: The presence of primary amines or other nucleophiles will inhibit the reaction.

    • Solution: Ensure no Tris, glycine, or other amine-containing species are present in your reaction mixture. Low concentrations of sodium azide may also interfere.

  • Increase Molar Excess of this compound: If the concentration of your target molecule is low, the competing hydrolysis reaction can dominate.

    • Solution: Increase the molar excess of this compound relative to the target molecule. A range of 1 to 15 molar equivalents can be used, with 1 to 5 equivalents being a good starting point.

Issue 2: Poor Solubility and Aggregation of Reagents or Product

The long palmitoyl chain makes the this compound reagent and the resulting conjugate highly hydrophobic, which can lead to solubility issues and aggregation in aqueous solutions.

Troubleshooting Steps & Solutions

  • Use of Organic Co-solvents: The hydrophobicity of the palmitoyl group can cause the reagent to precipitate out of a fully aqueous solution.

    • Solution: Introduce a water-miscible organic co-solvent such as DMSO or DMF into the reaction buffer. The final concentration of the co-solvent may need to be optimized (e.g., 10-30% v/v), ensuring that it does not denature or precipitate your target molecule.

  • Aggregation of the Final Conjugate: The newly attached lipid tail can cause the target molecule, especially peptides, to aggregate and precipitate.

    • Solution:

      • Modify Solvent Conditions: After the reaction is complete, you may need to adjust the purification buffer system. The addition of organic solvents (like acetonitrile) or chaotropic agents (like guanidine HCl) might be necessary to maintain solubility during purification.

      • Elevated Temperature: Performing the reaction or purification at a slightly elevated temperature (e.g., 30-40°C) can sometimes help to disrupt hydrophobic interactions and prevent aggregation.

Data & Protocols

Illustrative Data Tables

The following tables provide illustrative data on how reaction parameters can influence conjugation efficiency. Note that optimal conditions should be determined empirically for each specific molecule.

Table 1: Effect of pH on NHS Ester Stability and Reaction Yield

Reaction pH Half-life of NHS Ester (Illustrative) Relative Conjugation Yield (Illustrative) Primary Competing Reaction
6.5 ~8-10 hours Low Slow amine reaction
7.5 ~2-3 hours High Amine Reaction
8.5 ~20-30 minutes Optimal Amine Reaction / Moderate Hydrolysis

| 9.5 | < 5 minutes | Low | Rapid Hydrolysis |

Table 2: Influence of Molar Excess on Conjugation Efficiency

Molar Excess of this compound Target Molecule Concentration Illustrative Yield Potential Issues
1:1 High (>5 mg/mL) Moderate to High May be insufficient for dilute samples
5:1 Moderate (1-5 mg/mL) High Good starting point for optimization
10:1 Low (<1 mg/mL) High Increased risk of off-target modification

| 20:1 | Very Low (<0.5 mg/mL) | Moderate | Risk of aggregation and difficult purification |

General Experimental Protocol

This protocol provides a general workflow for the conjugation of this compound to a peptide containing a lysine residue.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Dissolve the peptide in the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the peptide solution. If solubility is an issue, the reaction buffer can be supplemented with DMSO (e.g., up to 20% final volume).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a small amount of an amine-containing buffer (e.g., Tris or glycine to a final concentration of ~50 mM) to quench any unreacted this compound. Incubate for 15-30 minutes.

  • Purification:

    • Purify the lipidated peptide from excess reagent and byproducts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C4 or C8 column is often suitable for lipidated peptides.

  • Analysis:

    • Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the mass of the conjugated peptide.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Peptide Peptide-NH2 (Primary Amine) Conjugate Pal-Glu-NH-Peptide (Stable Amide Bond) Peptide->Conjugate Nucleophilic Attack Pal This compound (NHS Ester) Pal->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Pal->NHS Inactive Pal-Glu(OH)-OtBu (Inactive Acid) Pal->Inactive Hydrolysis (competing) H2O H2O (Water) H2O->Inactive

Caption: The primary reaction pathway and the competing hydrolysis side reaction.

General Experimental Workflow

Workflow A Prepare Peptide in Amine-Free Buffer (pH 7.2-8.5) C Add Molar Excess of Pal-Reagent to Peptide A->C B Prepare Fresh this compound Stock in Anhydrous DMSO B->C D Incubate 1-4h at Room Temperature C->D E Quench Reaction (e.g., with Tris buffer) D->E F Purify via RP-HPLC E->F G Analyze via LC-MS F->G

Caption: A typical experimental workflow for this compound conjugation.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Conjugation Yield Q1 Is Reaction Buffer pH 7.2-8.5? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Buffer Amine-Free (e.g., no Tris/Glycine)? A1_Yes->Q2 Sol1 Adjust pH or Perform Buffer Exchange A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was Pal-Reagent Handled Under Anhydrous Conditions? A2_Yes->Q3 Sol2 Use a Compatible Buffer (e.g., PBS, HEPES) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is Aggregation or Precipitation Observed? A3_Yes->Q4 Sol3 Use Fresh Reagent; Equilibrate Before Opening A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 Add Organic Co-solvent (e.g., 10-30% DMSO) A4_Yes->Sol4 Sol5 Increase Molar Excess of Pal-Reagent A4_No->Sol5

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Preventing hydrolysis of Pal-Glu(OSu)-OtBu during bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pal-Glu(OSu)-OtBu bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of this compound and achieve successful bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern during its use?

This compound is a lipidated amino acid derivative containing a reactive N-hydroxysuccinimide (NHS) ester. This NHS ester is designed to react with primary amines (e.g., on proteins, peptides, or other biomolecules) to form a stable amide bond. However, the NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive for conjugation.[1][2] This competing hydrolysis reaction can significantly reduce the yield of your desired bioconjugate.[2]

Q2: What are the key factors that influence the rate of this compound hydrolysis?

The rate of hydrolysis of the NHS ester in this compound is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[2][3]

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of nucleophiles other than the intended primary amine can lead to side reactions and a decrease in conjugation efficiency.

Q3: What is the optimal pH for conducting a bioconjugation reaction with this compound?

The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance between ensuring the primary amine of the biomolecule is sufficiently deprotonated to be reactive and minimizing the rate of NHS ester hydrolysis. At lower pH values, the primary amines are protonated and less nucleophilic, slowing down the conjugation reaction. At higher pH values, the rate of hydrolysis becomes a significant competing factor, reducing the overall yield.

Q4: Which buffers are recommended for this compound conjugation and which should be avoided?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your biomolecule for reaction with the NHS ester.

  • Recommended Buffers:

    • Phosphate-buffered saline (PBS)

    • Carbonate-bicarbonate buffers

    • HEPES buffers

    • Borate buffers

  • Buffers to Avoid:

    • Tris (tris(hydroxymethyl)aminomethane) buffers

    • Glycine-containing buffers

    • Buffers containing any other primary amines.

If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.

Q5: How should I prepare and handle this compound to minimize hydrolysis before the reaction?

Due to the palmitoyl group, this compound is hydrophobic and will likely require an organic solvent for initial dissolution.

  • Storage: Store the solid this compound reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the reagent in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

    • Prepare the stock solution at a higher concentration to minimize the volume added to the aqueous reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Conjugation Yield Hydrolysis of this compound - Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter. - Optimize Temperature and Time: Consider performing the reaction at 4°C overnight to minimize hydrolysis, although this may require a longer incubation time. - Use Fresh Reagent: Prepare the this compound solution immediately before use. Do not use previously prepared and stored solutions.
Inactive Reagent - Proper Storage: Ensure the solid reagent has been stored in a cool, dry, and moisture-free environment. - Reactivity Check: You can perform a qualitative check of the NHS ester's reactivity by intentionally hydrolyzing a small amount with a strong base and measuring the release of NHS at 260 nm.
Incompatible Buffer - Buffer Composition: Confirm that your reaction buffer does not contain primary amines (e.g., Tris, glycine). If it does, perform a buffer exchange into a recommended buffer like PBS or HEPES.
Low Reactant Concentration - Increase Concentration: If possible, increase the concentration of your biomolecule. Low protein concentrations can lead to less efficient conjugation due to the competing hydrolysis reaction. A concentration of at least 2 mg/mL is often recommended.
Precipitation Upon Adding this compound Poor Solubility of the Reagent - Optimize Solvent Addition: Add the DMSO or DMF stock solution of this compound to the aqueous reaction mixture slowly and with gentle vortexing to aid in dispersion. - Co-solvent: For some applications, a small percentage of an organic co-solvent in the reaction buffer may be tolerated by the biomolecule and can improve the solubility of the hydrophobic reagent. This should be tested empirically.
Protein Aggregation - Biomolecule Stability: The addition of an organic solvent (DMSO/DMF) can sometimes induce protein aggregation. Ensure your protein is stable under the final reaction conditions. Consider reducing the volume of the organic solvent added by using a more concentrated stock of this compound.
Inconsistent Results Variability in Reagent Activity - Consistent Handling: Always handle the solid and stock solutions of this compound consistently. Aliquoting the solid reagent for single use can prevent repeated exposure of the bulk reagent to atmospheric moisture.
pH Fluctuation - Buffer Capacity: For large-scale reactions, the hydrolysis of the NHS ester can lead to a drop in pH. Use a buffer with sufficient buffering capacity or monitor and adjust the pH during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific biomolecule and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Calculate Reagent Amount: Determine the desired molar excess of this compound to the protein. A 10- to 20-fold molar excess is a common starting point.

  • Initiate Conjugation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will react with any unreacted this compound.

  • Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.

Protocol 2: Qualitative Assessment of this compound Reactivity

This protocol helps determine if your this compound reagent is still active.

Materials:

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solution: Dissolve a small, known amount of this compound in the reaction buffer to a final concentration of approximately 1 mg/mL.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the solution at 260 nm. This reading accounts for any NHS that may have already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5 N NaOH to the solution to raise the pH significantly, which will rapidly hydrolyze any remaining active NHS ester. Incubate for 5-10 minutes.

  • Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated solution at 260 nm.

  • Assess Reactivity: If A_final is significantly greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

Visualizations

Hydrolysis_vs_Conjugation Pal_Glu_OSu_OtBu This compound (Active Reagent) Conjugate Pal-Glu-NH-Biomolecule (Stable Amide Bond) Pal_Glu_OSu_OtBu->Conjugate Desired Reaction (Aminolysis) Hydrolyzed_Product Pal-Glu-OH (Inactive Carboxylic Acid) Pal_Glu_OSu_OtBu->Hydrolyzed_Product Competing Reaction (Hydrolysis) NHS NHS (Leaving Group) Pal_Glu_OSu_OtBu->NHS Biomolecule_NH2 Biomolecule-NH2 (Primary Amine) Biomolecule_NH2->Conjugate H2O H2O (Water) H2O->Hydrolyzed_Product

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH or change buffer Check_pH->Adjust_pH No Check_Reagent Is reagent fresh & stored properly? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is biomolecule concentration >2 mg/mL? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use fresh, properly stored reagent Check_Reagent->Use_Fresh_Reagent No Increase_Concentration Increase biomolecule concentration Check_Concentration->Increase_Concentration No Success Successful Conjugation Check_Concentration->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Use_Fresh_Reagent->Check_Concentration Increase_Concentration->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Identifying and minimizing side reactions of Pal-Glu(OSu)-OtBu with amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pal-Glu(OSu)-OtBu for peptide lipidation. Find answers to common questions about side reactions and access protocols to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound, or N-Palmitoyl-L-glutamic Acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a lipidation reagent used to attach a palmitic acid moiety to a peptide or drug molecule. This modification is often used to enhance the molecule's binding to albumin, thereby extending its in vivo half-life. The primary reactive group is the N-hydroxysuccinimide (NHS) ester, which specifically targets primary amino groups to form stable amide bonds. The primary targets on a peptide are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][2][3]

Q2: What are the most common side reactions when using this compound?

The most common side reaction is the hydrolysis of the NHS ester, where the ester reacts with water instead of the target amine.[3][4] This leads to the inactivation of the reagent. Additionally, this compound can react with other nucleophilic amino acid side chains, leading to undesired modifications.

Q3: Which amino acid side chains are most susceptible to side reactions with this compound?

While highly selective for primary amines, the NHS ester can react with other nucleophilic residues, particularly if reaction conditions are not optimal or if primary amines are inaccessible. The general order of reactivity is:

Lysine (ε-NH₂) > N-terminus (α-NH₂) > Tyrosine (-OH) > Serine/Threonine (-OH) > Cysteine (-SH) > Histidine (imidazole) > Arginine (guanidinium)

Reactions with tyrosine, serine, and threonine form less stable ester bonds, while reaction with cysteine forms a labile thioester bond.

Q4: How does pH affect the reaction and what is the optimal pH range?

The pH of the reaction is a critical parameter. The unprotonated primary amine is the reactive species.

  • Low pH (<7): Most primary amines are protonated (-NH₃⁺) and are poor nucleophiles, resulting in a very slow or no reaction.

  • Optimal pH (7.2 - 8.5): This range provides a good balance between having a sufficient concentration of unprotonated primary amines for efficient reaction and minimizing the rapid hydrolysis of the NHS ester. The recommended pH for optimal modification is 8.3-8.5.

  • High pH (>8.5): While the rate of reaction with amines increases, the rate of NHS ester hydrolysis becomes extremely rapid, significantly reducing the conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 9.

Q5: My conjugation yield is low. What are the possible causes and solutions?

Low yield is a common issue that can be traced back to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and solving the problem.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to peptides.

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a calibrated pH meter to verify.
Hydrolysis of this compound Prepare the reagent solution in a dry, amine-free organic solvent (e.g., DMSO, DMF) immediately before adding it to the aqueous peptide solution. Avoid storing the reagent in aqueous solutions.
Inactive Reagent This compound is moisture-sensitive. Store the solid reagent in a desiccator at the recommended temperature (-20°C). Allow the vial to warm to room temperature before opening to prevent condensation.
Presence of Competing Nucleophiles Avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with the peptide for reaction. Use phosphate, borate, or bicarbonate buffers.
Insufficient Molar Excess of Reagent A 5- to 20-fold molar excess of the NHS ester over the peptide is a common starting point. This can be optimized depending on the peptide's reactivity.
Issue 2: Multiple or Undesired Products (Side Reactions)
Potential Cause Recommended Solution
Reaction with Hydroxyl Groups (Ser, Thr, Tyr) Keep the pH below 8.5. While a higher pH increases the reactivity of hydroxyl groups, it also dramatically increases hydrolysis. Consider a post-conjugation treatment: incubating the sample in a boiling water bath can selectively hydrolyze the less stable ester bonds formed with these residues while leaving the amide bonds intact.
Reaction with Sulfhydryl Groups (Cys) If cysteine modification is a problem, consider protecting the sulfhydryl group prior to the lipidation reaction. The resulting thioester bond is also more labile than the desired amide bond.
High Molar Excess of Reagent While a molar excess is needed, a very large excess can drive reactions with less nucleophilic side chains. Titrate the amount of this compound to find the optimal balance between yield and specificity.

Data Summary

The following tables provide a summary of the relative reactivity of amino acid side chains with NHS esters and the stability of the resulting chemical linkages.

Table 1: Relative Reactivity of Amino Acid Side Chains with this compound

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage Stability
Lysine ε-Amino (-NH₂)Very HighAmideVery Stable
N-Terminus α-Amino (-NH₂)HighAmideVery Stable
Tyrosine Phenolic Hydroxyl (-OH)Moderate (favored at pH > 8)EsterLabile
Serine/Threonine Aliphatic Hydroxyl (-OH)Low to ModerateEsterLabile
Cysteine Sulfhydryl (-SH)ModerateThioesterLabile
Histidine ImidazoleLowAcyl-imidazoleVery Labile
Arginine GuanidiniumVery LowAcyl-guanidiniumLabile

Data is based on the general reactivity of NHS esters and may vary based on the specific peptide sequence and conformation.

Table 2: Stability of this compound (NHS Ester) to Hydrolysis

pHTemperatureApproximate Half-life
7.04°C4 - 5 hours
8.04°C~1 hour
8.64°C~10 minutes

Data is for general NHS esters in aqueous solution.

Experimental Protocols

Protocol 1: General Procedure for Peptide Lipidation with this compound

This protocol provides a starting point for the conjugation reaction. Optimization may be required for specific peptides.

  • Prepare Peptide Solution: Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 7.5-8.3. The concentration of the peptide should be as high as practically possible to favor the bimolecular reaction over hydrolysis.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Initiate the Reaction: Add the desired molar excess (e.g., 5-10 equivalents) of the this compound solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10%.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation can improve efficiency.

  • Quench the Reaction (Optional): To stop the reaction, a small amount of a primary amine-containing buffer like Tris or glycine can be added to consume any unreacted this compound.

  • Purification: Purify the lipidated peptide from excess reagent and byproducts using an appropriate chromatography method, such as reverse-phase HPLC.

Protocol 2: Selective Removal of Ester Side Products

If side reactions with hydroxyl-containing amino acids (Ser, Thr, Tyr) are suspected, this procedure can be performed after the initial conjugation.

  • Lyophilize Crude Product: After the conjugation reaction, remove the reaction buffer by lyophilization.

  • Resuspend: Resuspend the crude product in purified water.

  • Heat Treatment: Incubate the solution in a boiling water bath (100°C) for 15-60 minutes. This condition has been shown to hydrolyze ester-linked acyl groups while leaving stable amide bonds intact.

  • Purification: Proceed with the standard purification protocol (e.g., HPLC) to isolate the desired N-acylated peptide.

Visualized Workflows and Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions reagent This compound product Stable Lipidated Peptide (Amide Bond) reagent->product Aminolysis (pH 7.2-8.5) hydrolysis Hydrolysis (H₂O) reagent->hydrolysis Inactivated Reagent ser_thr Ser/Thr Side Chain (-OH) reagent->ser_thr Labile Ester tyr Tyr Side Chain (-OH) reagent->tyr Labile Ester cys Cys Side Chain (-SH) reagent->cys Labile Thioester peptide Peptide with Lysine (R-NH2) peptide->product start Start: Low Conjugation Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_reagent Is reagent fresh and handled properly? check_ph->check_reagent Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_buffer Is buffer free of primary amines? check_reagent->check_buffer Yes new_reagent Use fresh reagent; prepare stock solution immediately before use check_reagent->new_reagent No check_stoichiometry Is molar excess of reagent sufficient? check_buffer->check_stoichiometry Yes change_buffer Use phosphate, borate, or bicarbonate buffer check_buffer->change_buffer No increase_reagent Increase molar excess (e.g., 5-20x) check_stoichiometry->increase_reagent No success Yield Improved check_stoichiometry->success Yes adjust_ph->check_ph new_reagent->check_reagent change_buffer->check_buffer increase_reagent->success

References

Optimizing reaction time and temperature for Pal-Glu(OSu)-OtBu coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Pal-Glu(OSu)-OtBu coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing this critical conjugation step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, is a lipoamino acid derivative. Its primary application is in peptide synthesis, specifically for the introduction of a palmitoyl group attached to a glutamic acid scaffold. This modification is often used to enhance the albumin-binding properties of peptide drugs, thereby extending their in vivo half-life. A notable example of its use is in the synthesis of Liraglutide, a GLP-1 receptor agonist for the treatment of type 2 diabetes.[1][2]

Q2: What are the critical parameters to consider when optimizing the this compound coupling reaction?

A2: The most critical parameters to optimize for a successful coupling are reaction time, temperature, the choice of solvent, and the equivalents of reagents used. These factors can significantly influence the reaction's yield, purity, and the formation of byproducts.

Q3: What are common side reactions or impurities observed during this coupling?

A3: Common side reactions include incomplete coupling, leading to unreacted starting materials. The formation of byproducts such as N-hydroxysuccinimide (HOSU) and diisopropylurea (DIU) can also occur, particularly if carbodiimides are used in the preparation of the activated ester. Additionally, racemization is a potential side reaction in peptide couplings, though the use of additives can help mitigate this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient reaction time. 2. Suboptimal reaction temperature. 3. Steric hindrance. 4. Inadequate activation of the coupling agent.1. Increase the reaction time and monitor progress using HPLC.[3] 2. Optimize the temperature; while room temperature is common, a range of -20°C to 70°C has been reported.[3] 3. Increase the equivalents of this compound and the coupling reagents. 4. If applicable, allow for a pre-activation step before adding to the amine-containing substrate.[4]
Presence of Impurities in the Final Product 1. Hydrolysis of the OSu ester. 2. Residual coupling reagents or byproducts (e.g., HOSU, DIU). 3. Side reactions due to prolonged reaction times or high temperatures.1. Ensure anhydrous reaction conditions. 2. Incorporate aqueous washes with mild acids (e.g., 10% fumaric acid or phosphoric acid solution) during workup to remove basic impurities and unreacted reagents. Recrystallization can also be an effective purification method. 3. Optimize reaction time and temperature to find a balance between reaction completion and minimizing side product formation.
Poor Solubility of Reagents 1. Inappropriate solvent choice.1. Use a solvent known to be effective for this coupling, such as DMF, DCM, or DMSO, or a mixture thereof. The choice of solvent may depend on the specific substrate and reaction conditions.

Quantitative Data Summary

The following table summarizes the range of reaction conditions reported in various protocols for the this compound coupling reaction.

ParameterReported RangeSpecific ExamplesSource
Reaction Time 30 minutes - 48 hours4 hours, 5 hours, 16 hours
Reaction Temperature -20°C - 70°CRoom Temperature (20-30°C), 0-35°C, 5-35°C
Equivalents of this compound 2 - 4 equivalents3 eq, 4 eq
Equivalents of Base (e.g., DIPEA) 6 equivalents6 eq
Common Solvents N/ADMF, DCM, DMSO, BuOAc/DMSO mixtures

Experimental Protocols

Protocol 1: General Solid-Phase Coupling of this compound to a Resin-Bound Peptide

This protocol is a generalized procedure based on common practices in solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin-bound peptide in the chosen reaction solvent (e.g., DMF or DCM) for at least 30 minutes.

  • Deprotection: If the N-terminal amine is protected (e.g., with Fmoc), perform a deprotection step (e.g., with 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with the reaction solvent to remove residual deprotection reagents.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and a suitable base such as DIPEA (6 equivalents) in the reaction solvent. A pre-activation period of 5 minutes may be beneficial.

  • Coupling Reaction: Add the coupling solution to the washed resin. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test) or by cleaving a small sample from the resin for HPLC analysis. Reaction times can vary significantly (e.g., 5 to 16 hours).

  • Washing: Once the reaction is complete, wash the resin extensively with the reaction solvent to remove excess reagents.

  • Further Synthesis/Cleavage: Proceed with the next synthesis step or cleave the final product from the resin.

Protocol 2: Preparation of this compound

This protocol describes the synthesis of the activated ester itself.

  • Reactant Dissolution: Dissolve Palmitoyl-Glu-OtBu (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in a suitable solvent such as dichloromethane.

  • Carbodiimide Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1 equivalent) dropwise to the solution.

  • Reaction: Maintain the reaction at room temperature (20-30°C) for approximately 4 hours.

  • Workup:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the filtrate with an aqueous acid solution (e.g., 10% fumaric acid) and then with water.

    • Separate the organic phase and concentrate it to dryness.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether and ethanol) to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Pal-Glu-OtBu & NHS in DCM start->dissolve add_dic Add DIC dissolve->add_dic react React at Room Temp (4h) add_dic->react filter Filter react->filter wash Wash with Acid & Water filter->wash concentrate Concentrate wash->concentrate recrystallize Recrystallize concentrate->recrystallize end Purified this compound recrystallize->end troubleshooting_logic cluster_time_temp Time & Temperature cluster_reagents Reagents cluster_monitoring Monitoring start Low Coupling Efficiency? increase_time Increase Reaction Time start->increase_time Yes optimize_temp Optimize Temperature start->optimize_temp Yes increase_equiv Increase Reagent Equivalents start->increase_equiv Yes monitor_hplc Monitor by HPLC increase_time->monitor_hplc optimize_temp->monitor_hplc pre_activate Add Pre-activation Step increase_equiv->pre_activate

References

Strategies for removing unreacted Pal-Glu(OSu)-OtBu from the final product

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted Pal-Glu(OSu)-OtBu from your final peptide or protein product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound is a lipidating reagent used to attach a palmitic acid group to a peptide or protein.[1] This modification is often employed to extend the in-vivo half-life of therapeutic molecules by promoting binding to albumin.[1] The N-hydroxysuccinimide (OSu) ester is an amine-reactive functional group that allows for covalent attachment to primary amines (like the side chain of a lysine residue) on the target molecule.[1]

Q2: Why is it crucial to remove unreacted this compound?

A: Unreacted N-hydroxysuccinimide (NHS) esters can lead to several issues:

  • Side Reactions: The reactive ester can modify other molecules in your formulation or assay, leading to inconsistent results.

  • Increased Impurity Profile: The presence of the unreacted starting material and its hydrolysis byproducts complicates the analysis and purification of the final product.[2]

  • Toxicity: Unreacted reagents and byproducts may have undesirable toxicological effects in downstream applications.

Q3: What are the primary methods for removing small molecule impurities like this compound from a peptide product?

A: The most common and effective methods are based on differences in physical and chemical properties between your product and the impurity. These include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for peptide purification, separating molecules based on their hydrophobicity.[3]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. It is effective for removing small molecules from much larger peptides or proteins.

  • Precipitation: Peptides can often be precipitated out of solution by adding a non-polar solvent like cold diethyl ether, leaving smaller impurities behind in the solvent.

Q4: What are the properties of this compound that are relevant for purification?

A: Understanding the properties of the impurity is key to designing a separation strategy.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 538.73 g/mol Significantly smaller than most therapeutic peptides, making SEC a viable option.
Solubility Slightly soluble in Chloroform and Methanol (with heating). Insoluble in aqueous solutions.Its hydrophobicity means it will be strongly retained on an RP-HPLC column. Its insolubility in aqueous buffers is a key factor.
Reactivity The OSu ester is reactive towards primary amines. It will also hydrolyze in aqueous conditions.The reaction should be quenched before purification. The hydrolyzed form will have different chromatographic properties.

Troubleshooting Guides

Issue 1: My final product is contaminated with unreacted this compound after purification.

Possible Cause: The chosen purification method may not have sufficient resolution to separate the product from the highly hydrophobic impurity.

Solutions:

  • Optimize RP-HPLC Gradient: Since this compound is very hydrophobic due to the palmitoyl chain, it will be strongly retained on a C18 column.

    • Recommendation: Use a shallow gradient of acetonitrile (or another organic solvent) to ensure separation. A steep gradient may cause the impurity to co-elute with a hydrophobic product.

  • Employ a Different Stationary Phase: If standard C18 columns fail, consider alternative phases like C4 or diphenyl, which offer different selectivity.

  • Use Size Exclusion Chromatography (SEC): If there is a significant size difference between your product and the impurity (MW 538.73), SEC is an excellent choice. This method is particularly useful as a final polishing step.

Issue 2: My peptide product precipitates or "oils out" during the reaction or purification.

Possible Cause: The final lipidated peptide is significantly more hydrophobic than the starting peptide and may have poor solubility in aqueous buffers. Some short or hydrophobic peptides may not precipitate well in ether.

Solutions:

  • Reaction Solvent: Perform the conjugation reaction in a solvent system that can solubilize both the peptide and the lipidating reagent, such as one containing organic co-solvents like DMF or DMSO.

  • Purification Buffer Additives: For RP-HPLC, consider adding a small amount of an organic solvent like isopropanol to the aqueous mobile phase (Mobile Phase A) to improve the solubility of the lipidated peptide.

  • Alternative to Ether Precipitation: If ether precipitation results in a sticky or oily substance instead of a fine powder, the issue might be remaining impurities. Consider dissolving the crude material in a minimal amount of a solvent like isopropanol before adding excess ether. Alternatively, you can bypass precipitation and directly load the evaporated crude reaction mixture onto an HPLC column.

Issue 3: I see a new, unexpected peak in my HPLC chromatogram after the reaction.

Possible Cause: This is likely the hydrolyzed form of this compound, which is Pal-Glu(OH)-OtBu. The reactive OSu ester is susceptible to hydrolysis in the presence of water.

Solutions:

  • Quench the Reaction: Before purification, it's good practice to "quench" the reaction to consume any remaining active ester. This can be done by adding a small molecule with a primary amine, such as ethanolamine or glycine. Recently, methylamine has been shown to be very effective at quenching and removing unwanted side-reactions from NHS esters.

  • Chromatographic Separation: The hydrolyzed form, while still hydrophobic, will have a different retention time on RP-HPLC than the active ester. Your HPLC method should be designed to resolve the desired product from both the active and hydrolyzed forms of the reagent.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This is the standard method for purifying peptides and their conjugates.

  • Column Selection: A C18 stationary phase is a good starting point for most peptides.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: After quenching the reaction, acidify the crude reaction mixture with TFA. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 100% Mobile Phase B over 30-60 minutes. The unreacted this compound and its hydrolyzed form will be highly retained and should elute late in the gradient.

    • Monitor the elution profile at 210-220 nm.

  • Fraction Collection & Analysis: Collect fractions corresponding to the desired product peak and confirm the identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilization: Freeze and lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for separating a large peptide/protein product from the small molecular weight this compound.

  • Column Selection: Choose a resin with a fractionation range suitable for separating small molecules (MW < 1000) from your product. Resins with fractionation ranges of 100 to 7000 are well-suited for peptide separations.

  • Buffer Preparation: Prepare an isocratic mobile phase that is compatible with your final product (e.g., phosphate-buffered saline, ammonium acetate). The buffer composition does not directly affect resolution in SEC.

  • Sample Preparation: Dissolve the crude reaction mixture in the SEC mobile phase. Filter if necessary.

  • Chromatography:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Inject the sample. The sample volume should ideally be between 5-10% of the total column volume.

    • Run the mobile phase at a constant flow rate. The larger product will elute first, while the smaller unreacted reagent and byproducts will be retained longer in the pores of the resin and elute later.

  • Fraction Collection: Collect the fractions containing your purified product.

Protocol 3: Purification by Ether Precipitation

This is a rapid, crude purification method often used after peptide synthesis and cleavage.

  • Preparation: Cool a volume of diethyl ether that is 8-10 times the volume of your reaction mixture to -20°C or on dry ice.

  • Precipitation: Slowly add the concentrated crude reaction mixture to the cold ether while stirring. The peptide product should precipitate as a solid. If it does not, adding a few drops of water or scratching the side of the flask may induce precipitation.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove residual soluble impurities.

  • Drying: Dry the purified peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Workflow and Logic Diagram

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Strategy cluster_start Initial State cluster_decision Primary Decision Point cluster_path1 Path 1: Size-Based Purification cluster_path2 Path 2: Hydrophobicity-Based Purification Start Crude Reaction Mixture (Product + Unreacted this compound) Size_Diff Is MW of Product >> 1 kDa? Start->Size_Diff SEC Size Exclusion Chromatography (SEC) Size_Diff->SEC Yes Precipitation Ether Precipitation Size_Diff->Precipitation No SEC_Check Purity Check (HPLC/MS) SEC->SEC_Check SEC_Pure Pure Product SEC_Check->SEC_Pure Purity > 95% RP_HPLC Reversed-Phase HPLC SEC_Check->RP_HPLC Purity < 95% SEC_Impure Product still impure SEC_Impure->RP_HPLC Precipitation->RP_HPLC HPLC_Check Purity Check (HPLC/MS) RP_HPLC->HPLC_Check HPLC_Check->RP_HPLC Optimize Gradient HPLC_Pure Pure Product HPLC_Check->HPLC_Pure Purity > 95%

Caption: Decision workflow for purification strategy selection.

References

Technical Support Center: Troubleshooting Solubility Issues of Pal-Glu(OSu)-OtBu Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for addressing common solubility challenges encountered after the lipidation of peptides with Pal-Glu(OSu)-OtBu. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it affect peptide solubility?

This compound is a chemical reagent used to covalently attach a palmitoyl-glutamic acid moiety to a peptide.[1][2] This process, known as lipidation, is a strategy to improve the pharmacokinetic profile of peptide-based drugs by enabling them to bind to serum albumin, thus extending their half-life.[1][3]

The modification significantly increases the hydrophobicity of the peptide due to the long C16 alkyl chain of palmitic acid.[4] This increased lipophilicity often leads to a dramatic decrease in aqueous solubility and a higher tendency for the peptide to aggregate, which can complicate handling, purification, and formulation.

Q2: My this compound modified peptide is insoluble in standard aqueous buffers. What should I do?

This is a common issue. Due to the hydrophobic nature of the attached lipid, these peptides are often poorly soluble in aqueous solutions. The recommended approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent before slowly adding it to your aqueous buffer of choice.

Recommended Initial Solvents for Hydrophobic Peptides:

  • Dimethyl Sulfoxide (DMSO): A powerful and common solvent for hydrophobic peptides.

  • Dimethylformamide (DMF): A good alternative to DMSO, particularly for peptides containing oxidation-prone residues like Cysteine (Cys) or Methionine (Met).

  • Formic Acid (FA): Highly effective for solubilizing very hydrophobic S-palmitoylated peptides.

Q3: I've dissolved my lipidated peptide in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous solution has been exceeded. Here are several strategies to overcome this:

  • Slow, Dropwise Addition: Add the concentrated organic stock solution of your peptide very slowly and drop-by-drop into the aqueous buffer while vigorously stirring or vortexing. This gradual dilution can help prevent the peptide from crashing out of solution.

  • Optimize the Final Concentration: You may be exceeding the solubility limit. Try preparing a more dilute final solution.

  • Adjust the pH: The net charge of your peptide can significantly influence its solubility.

    • Basic Peptides (net positive charge): Try dissolving in a slightly acidic buffer (e.g., containing 10% acetic acid).

    • Acidic Peptides (net negative charge): A slightly basic buffer (e.g., containing 0.1% aqueous NH3) may improve solubility.

  • Use of Co-solvents: Incorporating a small percentage of an organic solvent in your final aqueous buffer can improve the solubility of the lipidated peptide. Acetonitrile (ACN), isopropanol, or methanol are commonly used.

  • Sonication: After dilution, sonicating the solution can help to break up aggregates and improve dissolution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized peptide powder is difficult to dissolve initially. High hydrophobicity of the lipidated peptide.Use a small amount of a strong organic solvent like DMSO, DMF, or Formic Acid to create a concentrated stock solution first.
Peptide precipitates upon addition to aqueous buffer. Exceeded solubility limit in the final buffer.Add the organic stock solution dropwise to the stirring aqueous buffer. Consider lowering the final peptide concentration.
The solution remains cloudy or contains visible particulates. Peptide aggregation.Sonicate the solution to aid dissolution. Centrifuge the solution to pellet any undissolved material before use.
Inconsistent results in biological assays. Inaccurate peptide concentration due to incomplete solubilization.Always perform a solubility test with a small amount of peptide first. Ensure the peptide is fully dissolved before making final dilutions for your experiments.
Low yield after purification. Precipitation of the lipidated peptide during HPLC purification.Modify the mobile phase by adding a small percentage of formic acid or using a stronger organic solvent like isopropanol in place of or in addition to acetonitrile.

Quantitative Data on Solubility

While specific solubility data will vary depending on the peptide sequence, the following table provides a general representation of the expected changes in solubility after this compound modification.

Peptide State Aqueous Buffer (e.g., PBS, pH 7.4) Organic Solvents (e.g., DMSO, DMF) Aqueous Buffer with Co-solvent (e.g., 10% ACN)
Unmodified Peptide Typically high solubility (>1 mg/mL)SolubleHigh solubility
This compound Modified Peptide Generally low solubility (<0.1 mg/mL), often insolubleHigh solubility (>10 mg/mL)Moderate solubility (0.1 - 1 mg/mL), sequence-dependent

Experimental Protocols

Protocol 1: General Solubilization of this compound Modified Peptides
  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Add a minimal volume of DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • While gently stirring your target aqueous buffer, slowly add the peptide stock solution dropwise to the buffer to reach the desired final concentration.

  • If any cloudiness appears, sonicate the final solution for 5-10 minutes.

  • Before use in assays, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining aggregates.

Protocol 2: On-Resin Acylation of a Peptide with this compound

This protocol describes the general steps for modifying a peptide with this compound while it is still attached to the solid-phase synthesis resin.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM.

  • Fmoc Deprotection (if applicable): If the N-terminal amine is Fmoc-protected, deprotect it using a solution of piperidine in DMF (typically 20%).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Acylation Reaction:

    • Dissolve this compound (1.5 to 5 equivalents relative to the resin loading) in DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-5 equivalents) to the solution.

    • Add the reagent solution to the washed peptide-resin.

    • Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the completion of the reaction using a ninhydrin test to check for the presence of free primary amines.

  • Washing: Once the reaction is complete, wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove the side-chain protecting groups (including the OtBu group) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

Visualizations

experimental_workflow Experimental Workflow for Peptide Lipidation and Solubilization cluster_synthesis Peptide Synthesis & Modification cluster_solubilization Solubilization & Preparation spps Solid-Phase Peptide Synthesis deprotection N-terminal Deprotection spps->deprotection acylation Acylation with This compound deprotection->acylation cleavage Cleavage from Resin & Side-Chain Deprotection acylation->cleavage dissolve_organic Dissolve in Organic Solvent (e.g., DMSO, DMF) cleavage->dissolve_organic Lyophilized Lipidated Peptide dilute_aqueous Slow Dilution into Aqueous Buffer dissolve_organic->dilute_aqueous sonicate Sonication dilute_aqueous->sonicate centrifuge Centrifugation sonicate->centrifuge final_solution final_solution centrifuge->final_solution Final Solubilized Peptide for Assay

Caption: Workflow from synthesis to solubilization of lipidated peptides.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Lyophilized Lipidated Peptide dissolve_aqueous Attempt to Dissolve in Aqueous Buffer start->dissolve_aqueous insoluble1 Insoluble? dissolve_aqueous->insoluble1 dissolve_organic Dissolve in Minimal Organic Solvent (DMSO/DMF) precipitates Precipitates upon dilution? dissolve_organic->precipitates insoluble1->dissolve_organic Yes soluble Soluble insoluble1->soluble No precipitates->soluble No troubleshoot Troubleshooting Steps: - Slower Dilution - Adjust pH - Use Co-solvents - Sonicate precipitates->troubleshoot Yes troubleshoot->soluble

Caption: Decision tree for troubleshooting peptide solubility problems.

References

How to avoid diacylation when using Pal-Glu(OSu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pal-Glu(OSu)-OtBu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, is a lipidation reagent. Its primary application is in the covalent attachment of a palmitoyl group to peptides or other molecules. This modification is often used to enhance the therapeutic properties of peptides by promoting binding to serum albumin, thereby extending their in-vivo half-life. It is a key intermediate in the synthesis of liraglutide.[]

Q2: What is diacylation, and why can it occur when using this compound?

Diacylation is a side reaction where two acyl groups are introduced into a target molecule. When using this compound, diacylation can occur if your peptide or molecule possesses more than one reactive primary amine group. The N-hydroxysuccinimide (NHS) ester of this compound is highly reactive towards primary amines, such as the N-terminal α-amine and the ε-amine of a lysine residue.[][2] If both sites are accessible and reaction conditions are not optimized, the palmitoyl-glutamic acid moiety can be attached to both amines, resulting in an undesired diacylated byproduct.

Q3: How can I detect diacylation in my reaction mixture?

Diacylation can be detected by analytical techniques that separate molecules based on their mass and/or hydrophobicity. The most common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The diacylated product will be more hydrophobic than the desired mono-acylated product and will thus have a longer retention time on a C18 column.[3]

  • Mass Spectrometry (MS): The diacylated product will have a mass equal to the mono-acylated product plus the mass of the Pal-Glu-OtBu moiety (minus a proton). This mass difference can be readily identified.

Q4: What are the critical factors that influence the extent of diacylation?

Several factors can influence the likelihood and extent of diacylation:

  • Stoichiometry: The molar ratio of this compound to the peptide is the most critical factor. An excess of the acylating agent significantly increases the probability of diacylation.[4]

  • Reaction Time: Longer reaction times can lead to increased diacylation, especially if the desired mono-acylation reaction is fast.

  • Temperature: Higher temperatures can increase the reaction rate and potentially lead to less selectivity and more side products.

  • pH: The reaction with NHS esters is typically performed at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic. However, very high pH can also accelerate the hydrolysis of the NHS ester.

  • Solvent: The choice of solvent can influence the reaction kinetics and solubility of reactants.

Troubleshooting Guide

This guide provides potential causes and solutions for common problems encountered when using this compound, with a focus on avoiding diacylation.

Problem Potential Cause(s) Recommended Solution(s)
High levels of diacylated product observed by HPLC/MS 1. Excess of this compound.2. Reaction time is too long.3. Reaction temperature is too high.1. Carefully control the stoichiometry. Start with a 1:1 molar ratio of this compound to your peptide. Perform a titration to find the optimal ratio.2. Monitor the reaction progress over time using analytical HPLC to determine the optimal reaction time that maximizes the mono-acylated product while minimizing the diacylated byproduct.3. Perform the reaction at a lower temperature (e.g., 4°C or room temperature).
Low yield of the desired mono-acylated product 1. Hydrolysis of the this compound.2. Sub-optimal pH.3. Poor solubility of reactants.1. Use anhydrous solvents and protect the reaction from moisture. Prepare the solution of this compound immediately before use.2. Optimize the reaction pH. A pH range of 7.2-8.5 is generally recommended for NHS ester reactions.3. Use a co-solvent such as DMF or DMSO to ensure all reactants are fully dissolved.
Presence of other unexpected byproducts 1. O-acylation on serine, threonine, or tyrosine residues.2. Reaction with other nucleophilic side chains.1. Protect hydroxyl groups if they are highly reactive in your system. Additives like 2,4-dinitrophenol may also help prevent O-acylation.2. Ensure that other reactive side chains (e.g., cysteine) are appropriately protected if they are not the intended site of acylation.

Experimental Protocols

Protocol 1: Controlled Mono-lipidation of a Peptide with a Single Primary Amine

This protocol is for a peptide with a single reactive primary amine (e.g., the N-terminus, with all other amines protected).

  • Materials:

    • Peptide with a single free primary amine

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Reaction vessel

    • Stirring device

    • Analytical RP-HPLC system

    • Mass spectrometer

  • Procedure:

    • Dissolve the peptide in anhydrous DMF to a concentration of 10 mg/mL.

    • Add 1.1 equivalents of DIPEA to the peptide solution to act as a base.

    • In a separate vial, dissolve 1.05 equivalents of this compound in anhydrous DMF.

    • Add the this compound solution to the peptide solution dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and analyzing them by RP-HPLC and MS.

    • Once the reaction is complete (as determined by the consumption of the starting peptide and formation of the desired product), quench the reaction by adding a small amount of water or an amine-containing buffer (e.g., Tris).

    • Purify the product using preparative RP-HPLC.

Protocol 2: Selective N-terminal Lipidation of a Peptide with an Unprotected Lysine

This protocol aims to selectively acylate the N-terminal α-amine over the ε-amine of a lysine residue by controlling the stoichiometry.

  • Materials:

    • Peptide with a free N-terminus and at least one lysine residue

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 0.1 M Sodium bicarbonate buffer, pH 8.0

    • Reaction vessel

    • Stirring device

    • Analytical RP-HPLC system

    • Mass spectrometer

  • Procedure:

    • Dissolve the peptide in the sodium bicarbonate buffer.

    • In a separate vial, dissolve 0.95 equivalents of this compound in a minimal amount of anhydrous DMSO.

    • Add the this compound solution to the peptide solution dropwise with vigorous stirring. The use of a slight sub-stoichiometric amount of the acylating agent is intended to favor mono-acylation at the more reactive N-terminal amine.

    • Let the reaction proceed at 4°C for 4-6 hours. The lower temperature can help improve selectivity.

    • Monitor the reaction closely by RP-HPLC and MS to track the formation of the desired mono-acylated product and the diacylated byproduct.

    • Quench the reaction when the optimal ratio of mono- to di-acylated product is achieved.

    • Purify the desired mono-acylated product from the unreacted peptide and the diacylated byproduct using preparative RP-HPLC.

Quantitative Data Summary

The following table presents hypothetical data from an optimization experiment to minimize diacylation.

Run Equivalents of this compound Temperature (°C) Reaction Time (h) Yield of Mono-acylated Product (%) Diacylated Product (%)
11.52546530
21.12528510
31.0252805
41.144887
50.954675 (20% unreacted peptide)<2

Data is for illustrative purposes only.

Visualizations

cluster_reactants Reactants cluster_products Products Peptide Peptide-(NH2)n Mono Mono-acylated Peptide Peptide->Mono Desired Reaction (1 equivalent Pal) Di Diacylated Peptide (Side Product) Peptide->Di Side Reaction (Excess Pal) Pal This compound Pal->Mono Pal->Di start Start Reaction stoichiometry Control Stoichiometry (1.0-1.1 eq. This compound) start->stoichiometry conditions Set Reaction Conditions (Low Temp, Monitor Time) stoichiometry->conditions monitor Monitor Progress (RP-HPLC, MS) conditions->monitor monitor->monitor quench Quench Reaction monitor->quench Reaction Complete purify Purify Product (Preparative HPLC) quench->purify end Pure Mono-acylated Product purify->end start High Diacylation Detected check_stoich Check Stoichiometry Calculation start->check_stoich check_time Review Reaction Time start->check_time check_temp Review Reaction Temperature start->check_temp reduce_eq Reduce Equivalents of This compound check_stoich->reduce_eq rerun Re-run Experiment reduce_eq->rerun reduce_time Perform Time Course Study check_time->reduce_time reduce_time->rerun reduce_temp Lower Reaction Temperature check_temp->reduce_temp reduce_temp->rerun

References

Dealing with steric hindrance in Pal-Glu(OSu)-OtBu conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pal-Glu(OSu)-OtBu conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance and other common issues during the conjugation of this palmitic acid moiety to peptides and proteins.

Troubleshooting Guide

Low conjugation efficiency or unexpected side reactions can be a significant hurdle. This guide addresses common problems encountered during this compound conjugation, with a focus on overcoming steric hindrance.

Problem 1: Low or No Conjugation Yield

Possible Cause Troubleshooting Steps
Steric Hindrance: The bulky palmitoyl group on this compound can physically block the reactive NHS ester from accessing the target amine on the peptide or protein.1. Optimize Molar Ratio: Increase the molar excess of this compound to the peptide/protein. Start with a 1.5 to 5-fold molar excess and increase incrementally. Note that a very large excess can complicate purification. 2. Increase Reaction Time: Extend the reaction time to allow more opportunities for the sterically hindered molecules to react. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 12 hours). 3. Elevate Temperature: Gently increase the reaction temperature (e.g., from room temperature to 37°C) to provide more kinetic energy to overcome the activation barrier. Avoid excessive heat, which can degrade the NHS ester and the biomolecule.
Poor Solubility of Reagent: this compound is practically insoluble in aqueous buffers, which can prevent it from reacting with the target molecule.1. Use a Co-solvent: Dissolve the this compound in a minimal amount of a compatible organic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before adding it to the reaction mixture. Ensure the final concentration of the organic solvent does not denature your peptide or protein. 2. Pre-dissolve Peptide: If the peptide is also soluble in the organic solvent, consider dissolving both components in the organic solvent before initiating the reaction with a suitable base.
Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at high pH, which deactivates the reagent.1. Optimize pH: The reaction should be performed in a pH range of 7.2-8.5.[1][2] A lower pH can slow down hydrolysis, but also reduces the nucleophilicity of the primary amine. An empirical optimization of pH within this range is recommended. 2. Prepare Reagents Fresh: Always dissolve this compound immediately before use. Avoid storing it in solution. 3. Control Water Content: If performing the reaction in a predominantly organic solvent, ensure the solvent is anhydrous to minimize hydrolysis.
Inactive Reagents: The this compound or the target molecule may have degraded.1. Proper Storage: Store this compound at -20°C under an inert gas.[3] 2. Check Peptide/Protein Integrity: Ensure the target molecule has a free primary amine and has been stored correctly.
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.1. Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[2]

Problem 2: Product Aggregation and Precipitation

Possible Cause Troubleshooting Steps
Increased Hydrophobicity: The addition of the long C16 palmitoyl chain significantly increases the hydrophobicity of the peptide, which can lead to aggregation and precipitation, especially in aqueous solutions.1. Incorporate a Solubilizing Co-solvent: Perform the reaction and purification in the presence of organic co-solvents (e.g., DMF, DMSO, acetonitrile). 2. Use Detergents: For purification, consider using a mild, non-ionic detergent to maintain the solubility of the palmitoylated peptide. 3. Optimize Purification: Use reversed-phase HPLC with a suitable organic solvent gradient for purification. The high hydrophobicity of the product will require a higher concentration of organic solvent for elution.[4]

Problem 3: Multiple Conjugation Products or Side Reactions

Possible Cause Troubleshooting Steps
Multiple Primary Amines: The target peptide or protein may have multiple primary amines (e.g., N-terminus and lysine side chains) leading to a heterogeneous product.1. Site-Directed Mutagenesis: If possible, modify the protein to have only one accessible primary amine. 2. pH Control: Lowering the pH towards 7 can favor reaction at the N-terminus, which generally has a lower pKa than lysine side chains. 3. Stoichiometric Control: Use a near-equimolar amount of this compound to favor mono-conjugation, although this may result in a lower overall yield.
Side Reactions with Other Residues: At higher pH, NHS esters can have side reactions with tyrosine, serine, and threonine residues.1. Maintain Optimal pH: Keep the reaction pH at or below 8.5. 2. Purification: Ensure the purification method (e.g., HPLC) can resolve these side products from the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar excess of this compound for conjugation to a peptide?

A1: For solution-phase conjugation, a good starting point is a 1.5 to 5-fold molar excess of this compound over the peptide. For solid-phase peptide synthesis, a 1 to 5-fold molar excess relative to the resin loading capacity is recommended. Optimization may be required depending on the steric hindrance of the conjugation site.

Q2: In which solvent should I dissolve this compound?

A2: this compound is very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol, but practically insoluble in water. It is recommended to dissolve the reagent in a minimal amount of anhydrous DMF or DMSO immediately before adding it to the reaction mixture.

Q3: What is the optimal pH for the conjugation reaction?

A3: The optimal pH for NHS ester conjugation to primary amines is between 7.2 and 8.5. This pH range provides a good balance between having a deprotonated, nucleophilic amine and minimizing the hydrolysis of the NHS ester. It is advisable to empirically determine the best pH for your specific system.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The reaction progress can be monitored by taking aliquots at different time points and analyzing them by reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). You should observe the disappearance of the starting peptide peak and the appearance of a new, more hydrophobic (longer retention time) product peak corresponding to the mass of the palmitoylated peptide.

Q5: How do I purify the final palmitoylated peptide?

A5: Due to the significant increase in hydrophobicity, RP-HPLC is the most effective method for purifying the palmitoylated peptide. You will likely need to use a gradient with a high concentration of an organic solvent like acetonitrile to elute the product from a C8 or C18 column.

Q6: My final product is difficult to handle due to aggregation. What can I do?

A6: The increased hydrophobicity of the palmitoylated peptide can lead to aggregation and reduced solubility in aqueous buffers. It is recommended to handle the purified product in solutions containing organic co-solvents (e.g., DMF, DMSO, or acetonitrile) or a mild detergent. For storage, lyophilizing the purified peptide from a solution containing an organic solvent can yield a powder that is easier to handle.

Experimental Protocols

Protocol 1: Solution-Phase Conjugation of this compound to a Peptide

This protocol provides a general starting point for the solution-phase conjugation of this compound to a peptide with a single primary amine. Optimization of molar ratios, reaction time, and temperature may be necessary.

Materials:

  • Peptide with a single primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • RP-HPLC system with a C8 or C18 column

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Add a 3-fold molar excess of the dissolved this compound to the peptide solution. The final concentration of DMF in the reaction mixture should be kept as low as possible (ideally <10% v/v) to avoid peptide precipitation, though this may need to be optimized.

    • Incubate the reaction at room temperature for 4 hours with gentle stirring.

  • Reaction Monitoring:

    • Take a small aliquot of the reaction mixture at t=0 and t=4 hours.

    • Quench the reaction in the aliquot with a small volume of Quenching Buffer.

    • Analyze by RP-HPLC-MS to determine the extent of conjugation.

  • Quenching: Once the desired level of conjugation is achieved, add Quenching Buffer to the main reaction mixture to a final concentration of 50 mM Tris to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification:

    • Purify the reaction mixture by preparative RP-HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • The palmitoylated peptide will have a significantly longer retention time than the unconjugated peptide.

  • Analysis and Storage:

    • Analyze the purified fractions by MS to confirm the mass of the desired product.

    • Pool the pure fractions and lyophilize.

    • Store the lyophilized product at -20°C or below.

Visualizations

G Figure 1: this compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Dissolve Peptide in Reaction Buffer (pH 7.2-8.5) Mix Add Reagent to Peptide Solution Peptide->Mix Reagent Dissolve this compound in Anhydrous DMF Reagent->Mix Incubate Incubate at RT (2-12h) Mix->Incubate Monitor Monitor by HPLC-MS Incubate->Monitor Quench Quench Reaction (e.g., with Tris) Monitor->Quench HPLC Purify by RP-HPLC Quench->HPLC Analysis Analyze by MS HPLC->Analysis Lyophilize Lyophilize Product Analysis->Lyophilize

Figure 1: A general workflow for the solution-phase conjugation of this compound to a peptide.

G Figure 2: Troubleshooting Low Conjugation Yield Start Low Conjugation Yield StericHindrance Possible Cause: Steric Hindrance Start->StericHindrance Solubility Possible Cause: Poor Reagent Solubility Start->Solubility Hydrolysis Possible Cause: NHS Ester Hydrolysis Start->Hydrolysis Action_Steric Optimize Molar Ratio Increase Reaction Time Increase Temperature StericHindrance->Action_Steric Action_Solubility Use Co-solvent (DMF/DMSO) Ensure Anhydrous Conditions Solubility->Action_Solubility Action_Hydrolysis Optimize pH (7.2-8.5) Use Fresh Reagent Hydrolysis->Action_Hydrolysis

Figure 2: A decision tree for troubleshooting low yield in this compound conjugation reactions.

References

Impact of peptide sequence on Pal-Glu(OSu)-OtBu reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pal-Glu(OSu)-OtBu for the site-specific lipidation of peptides. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction efficiency and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound acylation of a lysine residue in a peptide sequence.

Issue 1: Low or No Acylation Efficiency

Q1: I am observing very low or no formation of my desired lipidated peptide. What are the potential causes and how can I troubleshoot this?

A1: Low or no acylation efficiency is a common issue that can stem from several factors, primarily related to peptide aggregation and steric hindrance.

Potential Causes & Solutions:

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures (β-sheets), causing aggregation. This is particularly common for sequences containing multiple hydrophobic residues. This aggregation can physically block the lysine side chain, preventing its reaction with this compound.

    • Solution 1: Optimize Reaction Solvent: Ensure adequate swelling of the resin by using appropriate solvents like DMF or NMP.[1] In some cases, adding chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures.[1]

    • Solution 2: Incorporate Structure-Disrupting Elements: The use of pseudoproline dipeptides during solid-phase peptide synthesis (SPPS) can disrupt the formation of secondary structures that lead to aggregation.[2]

    • Solution 3: Change the Point of Acylation: If synthesizing a long peptide, consider introducing the this compound moiety at an earlier stage of the SPPS. Acylating a shorter, less aggregation-prone peptide fragment on the resin can lead to significantly higher yields.

  • Steric Hindrance: The local environment around the target lysine residue can significantly impact the accessibility of its side-chain amine.

    • Cause: Bulky amino acid residues adjacent to the lysine can sterically hinder the approach of the acylating agent.

    • Solution: While redesigning the peptide sequence is not always feasible, increasing the reaction time and/or the excess of this compound can sometimes overcome moderate steric hindrance. A double coupling, where the acylation step is repeated, may also improve yields.

  • Incomplete Deprotection of Lysine Side Chain: If the protecting group on the lysine side chain (e.g., Alloc, Mtt) is not completely removed prior to acylation, the reaction cannot proceed.

    • Solution: Ensure complete deprotection by optimizing the deprotection conditions (reagents, reaction time). Monitor the deprotection step using a qualitative test like the Kaiser test to confirm the presence of a free primary amine before proceeding with the acylation.

Logical Flow for Troubleshooting Low Acylation Efficiency:

Troubleshooting_Flow start Low/No Acylation Observed check_aggregation Is the peptide prone to aggregation? (Long sequence, hydrophobic residues) start->check_aggregation aggregation_solutions Implement Anti-Aggregation Strategies: - Optimize solvent (DMF/NMP, LiCl) - Use pseudoproline dipeptides in synthesis - Acylate at an earlier synthesis stage check_aggregation->aggregation_solutions Yes check_sterics Are there bulky residues near the target lysine? check_aggregation->check_sterics No aggregation_solutions->check_sterics steric_solutions Address Steric Hindrance: - Increase reaction time - Increase excess of this compound - Perform a double coupling check_sterics->steric_solutions Yes check_deprotection Was lysine side-chain deprotection confirmed? check_sterics->check_deprotection No steric_solutions->check_deprotection deprotection_solutions Ensure Complete Deprotection: - Optimize deprotection conditions - Confirm with Kaiser test before acylation check_deprotection->deprotection_solutions No end Improved Acylation Efficiency check_deprotection->end Yes deprotection_solutions->end

Caption: Troubleshooting workflow for low acylation efficiency.

Issue 2: Formation of Side Products

Q2: I am observing multiple peaks in my HPLC analysis of the crude product. What are the possible side reactions and how can I minimize them?

A2: The presence of multiple peaks suggests the formation of side products. Understanding the nature of these impurities is key to mitigating them.

Potential Side Reactions & Solutions:

  • Diacylation: If the N-terminal amino group of the peptide is deprotected, it can also react with this compound, leading to a diacylated product.

    • Solution: Ensure that the N-terminal protecting group (e.g., Fmoc) is intact during the lysine side-chain acylation step. The acylation should be performed before the final N-terminal deprotection.

  • Reaction with Other Nucleophilic Side Chains: Although the primary amine of lysine is generally the most reactive, other nucleophilic side chains (e.g., serine, threonine, tyrosine) could potentially react under certain conditions, though this is less common.

    • Solution: Ensure the use of appropriate side-chain protecting groups for all other reactive amino acids throughout the synthesis.

Frequently Asked Questions (FAQs)

Q3: How does the position of the lysine residue in the peptide sequence affect the this compound reaction efficiency?

A3: The position of the lysine is critical. A lysine residue located within a sterically hindered region or a sequence prone to aggregation will be less accessible and therefore react less efficiently. Lysine residues closer to the N-terminus of a shorter peptide are often more accessible.

Q4: Is there an optimal stage during Solid-Phase Peptide Synthesis (SPPS) to perform the acylation with this compound?

A4: Yes, for longer peptides that are known to be difficult to synthesize due to aggregation, it is often advantageous to introduce the this compound moiety at an intermediate stage. For example, in the synthesis of liraglutide, introducing the lipidation after the 18th or 19th amino acid has been shown to result in good yields and fewer side products. Attempting the acylation on the full-length, aggregated peptide can lead to complete reaction failure.

Q5: What are the recommended general reaction conditions for on-resin acylation with this compound?

A5: While optimization is often necessary, a typical starting point for on-resin acylation is:

  • Reagents: 1.5 to 5 equivalents of this compound and 3 to 10 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Solvent: A solvent that promotes resin swelling, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction Time: 4 to 16 hours.

  • Temperature: Room temperature.

  • Monitoring: The completion of the reaction can be monitored by taking a small sample of the resin and performing a Kaiser test (a negative result indicates complete acylation of all free amines).

Data Presentation

The efficiency of the this compound reaction is highly dependent on the peptide sequence. The following table provides illustrative data on how sequence characteristics can impact acylation yield.

Peptide Sequence Fragment (Acylation at Lys)Key Sequence FeaturePredicted Aggregation PropensitySteric Hindrance at LysTypical Acylation Yield (%)
...-Ala-Ala-Lys -Glu-Ala-...Flexible, less bulky neighborsLowLow85 - 95
...-Val-Ile-Lys -Phe-Val-...Hydrophobic, bulky neighborsHighHigh< 30
...-Gly-Pro-Lys -Gly-Pro-...Proline residues disrupt aggregationLowLow90 - 98
...-Trp-Phe-Lys -Tyr-Ile-...Bulky aromatic neighborsModerateHigh40 - 60

Note: These are representative yields and can vary based on the full peptide sequence and reaction conditions.

Experimental Protocols

Protocol: On-Resin Acylation of a Lysine Side Chain with this compound

This protocol assumes the peptide has been synthesized on a solid support using Fmoc chemistry and the lysine side-chain protecting group (e.g., Alloc) has been selectively removed.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x resin volume, 3 times) to remove any residual reagents from the previous deprotection step.

  • Acylation Reaction:

    • In a separate vessel, dissolve 3 equivalents of this compound in DMF.

    • Add 6 equivalents of DIPEA to the this compound solution.

    • Add the activated acylating agent solution to the swelled peptide-resin.

    • Agitate the reaction mixture at room temperature for 16 hours.

  • Monitoring the Reaction:

    • Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol.

    • Perform a Kaiser (ninhydrin) test. A yellow or colorless result indicates the absence of free primary amines and thus a complete reaction. If the beads turn blue, the reaction is incomplete.

  • Post-Acylation Washing:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5 x resin volume, 3 times) followed by dichloromethane (DCM) (5 x resin volume, 3 times) to remove any unreacted reagents and byproducts.

    • The resin is now ready for the next step in the synthesis (e.g., N-terminal Fmoc deprotection and coupling of the next amino acid, or final cleavage from the resin).

Workflow for On-Resin Acylation:

Acylation_Workflow start Start: Peptide on Resin (Lys side chain deprotected) swell_resin 1. Swell and Wash Resin (DMF) start->swell_resin prepare_reagents 2. Prepare Acylation Solution (this compound + DIPEA in DMF) swell_resin->prepare_reagents react 3. Add Reagents to Resin Agitate for 4-16h at RT prepare_reagents->react monitor 4. Monitor with Kaiser Test react->monitor monitor->react Incomplete (Positive Test) (Extend time or re-couple) wash 5. Wash Resin (DMF, then DCM) monitor->wash Complete (Negative Test) end End: Acylated Peptide on Resin Ready for next step wash->end

Caption: General workflow for on-resin peptide acylation.

References

Troubleshooting guide for unexpected peaks in HPLC analysis of Pal-Glu(OSu)-OtBu reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of Pal-Glu(OSu)-OtBu reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a successful this compound synthesis reaction?

A successful reaction should yield this compound as the major product. This lipopeptide is an important intermediate in the synthesis of molecules like Liraglutide[1]. The reaction typically involves the coupling of Pal-Glu-OtBu with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC)[2].

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?

Unexpected peaks can arise from various sources, including unreacted starting materials, byproducts of the coupling reaction, or degradation of the desired product. Common impurities include N-hydroxysuccinimide (HOSU), the urea byproduct of the coupling agent (e.g., N,N'-diisopropylurea, DIU), and related fatty acids such as myristic acid and stearic acid[2]. Another very common impurity is the hydrolysis product of the active ester, Pal-Glu(OH)-OtBu.

Q3: How can I identify the unexpected peaks in my HPLC analysis?

Peak identification can be achieved by comparing the retention times of the unknown peaks with those of known standards. If standards are unavailable, understanding the reaction chemistry and the typical elution order in reversed-phase HPLC can provide strong clues. Generally, more polar compounds will elute earlier. For instance, the highly polar N-hydroxysuccinimide (HOSU) would be expected to have a very short retention time.

Troubleshooting Guide for Unexpected HPLC Peaks

This section provides a systematic approach to identifying and resolving issues with unexpected peaks in your HPLC analysis.

Diagram: Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak(s) Observed in HPLC check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents check_reaction_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_reaction_conditions check_workup Examine Work-up and Purification Procedure start->check_workup peak_identification Identify the Unexpected Peak(s) early_eluting Early Eluting Peaks (More Polar) peak_identification->early_eluting main_product_shoulder Peak as Shoulder or Close to Main Product peak_identification->main_product_shoulder late_eluting Late Eluting Peaks (More Non-Polar) peak_identification->late_eluting solution_polar Potential Cause: HOSU, DIU, Hydrolysis Product. Solution: Optimize reaction time and work-up; ensure anhydrous conditions. early_eluting->solution_polar solution_isomer Potential Cause: Diastereomers, Incomplete reaction. Solution: Check starting material chirality; optimize coupling conditions. main_product_shoulder->solution_isomer solution_nonpolar Potential Cause: Fatty acid impurities (Myristic, Stearic). Solution: Use higher purity palmitic acid. late_eluting->solution_nonpolar end Problem Resolved solution_polar->end solution_isomer->end solution_nonpolar->end

Caption: A flowchart to guide the troubleshooting process for unexpected peaks in HPLC analysis.

Table: Common Unexpected Peaks and Solutions
Observed Peak Potential Cause Proposed Solution
Very Early Eluting Peak N-hydroxysuccinimide (HOSU)Ensure complete reaction or removal during work-up. An acidic wash of the organic phase can help remove residual HOSU[2].
Early Eluting Peak N,N'-diisopropylurea (DIU) or Dicyclohexylurea (DCU)This is a byproduct of the DIC/DCC coupling agent. Most can be removed by filtration (for DCU) or optimized purification.
Peak Eluting Before Main Product Hydrolysis of the OSu ester to Pal-Glu(OH)-OtBuThe carboxylic acid is more polar than the OSu ester. To prevent this, ensure anhydrous reaction conditions and handle the product promptly. NHS esters are prone to hydrolysis, especially in the presence of water.
Peak Eluting Close to Main Product Incomplete reaction (unreacted Pal-Glu-OtBu)Increase reaction time or optimize the stoichiometry of coupling reagents.
Late Eluting Peaks Fatty acid impurities (e.g., Myristic acid, Stearic acid)These are structurally similar to palmitic acid and may be present in the starting material. Use higher purity palmitic acid for the synthesis. Saturated fatty acids elute based on chain length in reversed-phase HPLC, with shorter chains eluting earlier.

Experimental Protocols

Synthesis of this compound

This protocol is based on typical DCC/NHS esterification procedures.

Diagram: Synthesis of this compound

synthesis_reaction Synthesis of this compound Pal-Glu-OtBu Palmitoyl-L-glutamic acid α-tert-butyl ester (Pal-Glu-OtBu) This compound This compound Pal-Glu-OtBu->this compound NHS N-hydroxysuccinimide (NHS) NHS->this compound DCC Dicyclohexylcarbodiimide (DCC) DCU Dicyclohexylurea (DCU) DCC->DCU

Caption: Reaction scheme for the synthesis of this compound.

Methodology:

  • Dissolve Pal-Glu-OtBu and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the same solvent dropwise.

  • Stir the reaction mixture at 0°C for one hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a weak acid solution (e.g., dilute HCl or citric acid) to remove unreacted NHS and any remaining DCC.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

HPLC Analysis Protocol

This is a general reversed-phase HPLC method suitable for the analysis of this compound and related impurities.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Gradient: A typical gradient would be to start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes. For example, 50-95% B over 20 minutes. Lipopeptides are often analyzed with gradients of acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

This guide provides a starting point for troubleshooting your this compound reactions. For more specific issues, consulting detailed literature on peptide synthesis and HPLC analysis is recommended.

References

Validation & Comparative

Validating Pal-Glu(OSu)-OtBu Conjugation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the successful conjugation of Pal-Glu(OSu)-OtBu to peptides and other biomolecules. It includes detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting the optimal analytical strategy for their specific needs. The successful attachment of the palmitic acid moiety via the glutamic acid linker is critical for enhancing the pharmacokinetic properties of therapeutic peptides, and mass spectrometry offers the precision required for its confirmation.

Introduction to this compound Conjugation

This compound is a critical reagent used to attach a palmitic acid group to a target molecule, typically a peptide, via an amide bond with a primary amine (e.g., the epsilon-amino group of a lysine residue). This lipidation strategy is designed to improve the in vivo half-life of the therapeutic by promoting binding to serum albumin. Validating the precise location and integrity of this conjugation is a crucial step in the development of such therapeutics. Mass spectrometry is the gold standard for this characterization due to its high sensitivity and ability to provide detailed structural information.

Comparison of Mass Spectrometry Techniques for Conjugation Validation

The two most common mass spectrometry techniques for analyzing peptide conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them depends on the specific requirements of the analysis, such as sample complexity, desired throughput, and the level of structural detail needed.

FeatureESI-MS (coupled with LC)MALDI-TOF MS
Ionization Principle Soft ionization of analytes from a liquid phase.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization.
Sample Throughput Lower, due to the need for chromatographic separation.Higher, as samples can be spotted on a target plate and analyzed rapidly.
Coupling to Separation Easily coupled with Liquid Chromatography (LC) for complex mixture analysis.Can be coupled with LC, but direct analysis is more common.
Mass Accuracy High mass accuracy and resolution, especially with Orbitrap or FT-ICR analyzers.Good mass accuracy, but generally lower resolution than high-end ESI instruments.
Fragmentation Multiple fragmentation techniques available (CID, HCD, ETD) for detailed structural elucidation.[1][2]Primarily post-source decay (PSD) or tandem TOF (TOF/TOF) for fragmentation, which can be less informative than ESI-based methods.
Tolerance to Buffers Less tolerant to non-volatile salts and buffers.More tolerant to salts and buffers.
Typical Application Detailed characterization of conjugation site, impurity profiling, and quantification.Rapid screening of conjugation success and molecular weight determination.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS for Confirmation of this compound Conjugation

This protocol is ideal for detailed characterization of the conjugated peptide, including verification of the conjugation site and identification of any side products.

1. Sample Preparation:

  • Dissolve the conjugated peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid. For highly hydrophobic peptides, the addition of up to 10% DMSO may be necessary to improve solubility.[3]

  • The final concentration should be approximately 1 pmol/µL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used. For highly hydrophobic lipidated peptides, a C4 column may provide better separation.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. For very hydrophobic peptides, a mobile phase of 85% acetonitrile and 15% isopropanol with 0.1% formic acid can be used.[4]

  • Gradient: A shallow gradient should be employed to ensure good separation of the lipidated peptide from the unconjugated peptide and other impurities. For example, a linear gradient from 10% to 90% Mobile Phase B over 30-60 minutes.

  • Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min for analytical scale columns.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Full Scan (MS1): Acquire spectra over a mass range that includes the expected charge states of the conjugated peptide (e.g., m/z 500-2000).

  • Tandem MS (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most intense precursor ions.

    • Fragmentation Method: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) are commonly used. Electron Transfer Dissociation (ETD) is particularly useful as it tends to preserve the labile palmitoyl group, aiding in precise localization of the modification.

4. Data Analysis:

  • The molecular weight of the conjugated peptide is confirmed from the full scan data by identifying the multiply charged ions and deconvoluting the spectrum.

  • The MS/MS spectra are analyzed to confirm the peptide sequence and pinpoint the exact site of conjugation. The presence of fragment ions (b- and y-ions) containing the mass of the Pal-Glu-OtBu moiety will confirm the attachment site.

Protocol 2: MALDI-TOF MS for Rapid Screening of Conjugation

This protocol is suitable for quickly verifying the success of the conjugation reaction and determining the molecular weight of the product.

1. Sample Preparation:

  • Mix the peptide conjugate sample (approximately 1 µL of a 1 pmol/µL solution) with 1 µL of a suitable MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid prepared in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. Mass Spectrometry (MS) Conditions:

  • Instrument: A MALDI-TOF or MALDI-TOF/TOF mass spectrometer.

  • Acquisition Mode: Positive ion linear or reflector mode. Reflector mode provides higher mass accuracy.

  • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

  • Calibration: Calibrate the instrument using a standard mixture of peptides with known molecular weights.

3. Data Analysis:

  • The resulting spectrum will show a peak corresponding to the [M+H]+ ion of the conjugated peptide.

  • The presence of a peak at the expected molecular weight confirms the successful conjugation. The absence of a significant peak corresponding to the unconjugated peptide indicates a high reaction yield.

Data Presentation and Interpretation

Table 1: Expected Mass Shifts for this compound Conjugation

MoietyChemical FormulaMonoisotopic Mass (Da)
This compoundC₂₉H₅₀N₂O₇538.36
Conjugated Moiety (Pal-Glu-OtBu) C₂₉H₅₁NO₅ 497.38

Note: The conjugated moiety's mass is calculated after the loss of the N-hydroxysuccinimide (OSu) group and the formation of an amide bond with the peptide.

Table 2: Example LC-MS/MS Data for a Model Peptide Conjugate

SpeciesExpected m/z ([M+3H]³⁺)Observed m/z ([M+3H]³⁺)Mass Error (ppm)Retention Time (min)
Unconjugated Peptide950.45950.4610.515.2
Pal-Glu-OtBu Conjugated Peptide 1116.24 1116.24 <5 25.8
Di-conjugated Peptide1282.031282.03<528.1

This table illustrates how LC-MS can separate the desired product from starting material and side products, and how high-resolution mass spectrometry can confirm the identity with high accuracy.

Visualization of Experimental Workflows

Workflow for LC-ESI-MS/MS Validation

LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve Conjugate in ACN/H2O/FA lc C18 Reversed-Phase Separation prep->lc Inject esi Electrospray Ionization (ESI) lc->esi Elute ms1 Full Scan (MS1) (Intact Mass) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 Precursor Selection analysis Confirm Mass & Identify Conjugation Site ms1->analysis ms2->analysis

Caption: Workflow for detailed validation of this compound conjugation using LC-ESI-MS/MS.

Workflow for MALDI-TOF MS Screening

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis mix Mix Conjugate with MALDI Matrix spot Spot on Target Plate mix->spot maldi Laser Desorption Ionization spot->maldi Insert into MS tof Time-of-Flight Mass Analysis maldi->tof analysis Confirm Molecular Weight tof->analysis

Caption: Workflow for rapid screening of this compound conjugation using MALDI-TOF MS.

Conclusion

Validating the conjugation of this compound is essential for the development of long-acting peptide therapeutics. For rapid confirmation of a successful reaction, MALDI-TOF MS provides a high-throughput and straightforward approach. However, for comprehensive characterization, including precise localization of the conjugation site and identification of potential impurities, LC-ESI-MS/MS is the superior method. The choice of fragmentation technique within an LC-MS/MS workflow, such as utilizing ETD to preserve the lipid moiety, can further enhance the quality of the validation data. By selecting the appropriate mass spectrometry technique and protocol, researchers can confidently and accurately characterize their palmitoylated peptide conjugates.

References

A Comparative Guide to Palmitoylation Reagents: Unveiling the Efficacy of Pal-Glu(OSu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the chemical modification of proteins and peptides, the selection of an appropriate palmitoylation reagent is a critical determinant of experimental success. This guide provides an objective comparison of Pal-Glu(OSu)-OtBu with other prevalent palmitoylation reagents, supported by structural data, reaction parameters, and detailed experimental protocols. Our analysis aims to furnish the necessary insights for making informed decisions in the design of novel bioconjugates and therapeutics.

Protein palmitoylation, the covalent attachment of the 16-carbon fatty acid palmitic acid, is a vital post-translational modification that governs protein trafficking, localization, and function.[] While this process is enzymatically regulated in vivo, chemical methods are indispensable for the in vitro synthesis of palmitoylated peptides and proteins for research and therapeutic applications. This guide focuses on the chemical reagents employed for this purpose, with a special emphasis on comparing the utility of this compound against established alternatives.

Amine-Reactive Palmitoylation Reagents: A Head-to-Head Comparison

The primary mode of action for this compound is the acylation of primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue.[2] Its direct competitor in this category is Palmitic acid N-hydroxysuccinimide ester (NHS-palmitate).

FeatureThis compoundNHS-palmitate
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Reactive Group N-hydroxysuccinimide (OSu) esterN-hydroxysuccinimide (NHS) ester
Linker Glutamic acidNone
Resulting Bond Stable amide bondStable amide bond
Reaction pH 7.2 - 8.57.2 - 8.5[3]
Key Advantage The glutamic acid spacer can enhance solubility and provide a defined attachment point. Primarily used in pharmaceutical synthesis, such as for Liraglutide.[4]Simpler structure, widely used for general protein labeling.
Potential Drawback More complex structure and higher cost.May lead to a heterogeneous mixture of products if multiple lysines are present.
Bond Stability Very high (amide bond)[5]Very high (amide bond)

Cysteine-Reactive Palmitoylation Reagents: An Alternative Approach

In biological systems, palmitoylation most frequently occurs on cysteine residues via a thioester linkage. For mimicking this modification or targeting specific cysteine residues, maleimide-based reagents are the standard.

FeatureMaleimide-palmitate
Target Residue Cysteine (thiol group)
Reactive Group Maleimide
Linker Varies depending on the specific reagent
Resulting Bond Thioether bond
Reaction pH 6.5 - 7.5
Key Advantage High specificity for cysteine residues within the optimal pH range.
Potential Drawback Requires a free thiol, which may necessitate prior reduction of disulfide bonds. The resulting thioether bond can be reversible under certain conditions.
Bond Stability Generally stable, but can undergo retro-Michael reaction, especially in vivo.

Experimental Protocols

Protocol 1: Palmitoylation of a Peptide with this compound

This protocol is adapted from procedures used in the synthesis of lipidated peptides.

Materials:

  • Peptide with a free primary amine (e.g., N-terminus or lysine side chain)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC for purification

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add this compound (1.5 equivalents) to the peptide solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the palmitoylated peptide by reverse-phase HPLC.

  • The OtBu protecting group on the glutamic acid can be removed with trifluoroacetic acid (TFA) if required.

Protocol 2: Labeling of a Protein with NHS-palmitate

This protocol is a general procedure for labeling proteins with NHS esters.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS)

  • NHS-palmitate

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Gel filtration column for purification

Procedure:

  • Prepare a stock solution of NHS-palmitate in anhydrous DMSO or DMF.

  • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

  • Add the NHS-palmitate stock solution to the protein solution with gentle stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the labeled protein from excess reagent and byproducts using a gel filtration column.

Protocol 3: Cysteine-Specific Palmitoylation with Maleimide-palmitate

This protocol outlines the general steps for labeling a protein's cysteine residues with a maleimide-functionalized palmitate.

Materials:

  • Protein with at least one free cysteine residue

  • Maleimide-palmitate

  • Anhydrous DMSO or DMF

  • Reaction buffer: Phosphate buffer (e.g., PBS), pH 6.5-7.5

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Gel filtration column for purification

Procedure:

  • If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column.

  • Prepare a stock solution of maleimide-palmitate in anhydrous DMSO or DMF.

  • Add the maleimide-palmitate stock solution to the protein solution (in a buffer at pH 6.5-7.5) at a 10- to 20-fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the palmitoylated protein using a gel filtration column to remove unreacted maleimide-palmitate.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the application and significance of protein palmitoylation, the following diagrams illustrate a key signaling pathway where this modification is crucial and a typical experimental workflow for chemical palmitoylation.

G Wnt Signaling Pathway and Palmitoylation cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm Porcupine Porcupine (Palmitoyltransferase) Wnt_palmitoylated Wnt (palmitoylated) Porcupine->Wnt_palmitoylated Wnt_unmodified Wnt (unmodified) Wnt_unmodified->Porcupine S-palmitoylation Frizzled Frizzled Receptor Wnt_palmitoylated->Frizzled Binds LRP6 LRP6 Co-receptor Frizzled->LRP6 Recruits Dishevelled Dishevelled LRP6->Dishevelled Activates Axin_APC Axin/APC Complex Dishevelled->Axin_APC Inhibits GSK3b GSK3β Beta_catenin β-catenin Axin_APC->Beta_catenin Degradation Nucleus Nucleus (Gene Transcription) Beta_catenin->Nucleus Translocates G Experimental Workflow for Chemical Palmitoylation start Start: Protein/Peptide of Interest reaction_setup Set up Conjugation Reaction (Adjust pH, add reagent) start->reaction_setup reagent_prep Prepare Palmitoylation Reagent (e.g., this compound in DMF) reagent_prep->reaction_setup incubation Incubate (Time and Temperature Dependent) reaction_setup->incubation purification Purify Conjugate (e.g., HPLC, Gel Filtration) incubation->purification characterization Characterize Product (e.g., Mass Spectrometry) purification->characterization end End: Pure Palmitoylated Product characterization->end G Logical Comparison of Palmitoylation Reagents reagent Choice of Palmitoylation Reagent amine_reactive Amine-Reactive reagent->amine_reactive cysteine_reactive Cysteine-Reactive reagent->cysteine_reactive pal_glu This compound amine_reactive->pal_glu with linker nhs_pal NHS-palmitate amine_reactive->nhs_pal no linker mal_pal Maleimide-palmitate cysteine_reactive->mal_pal amide_bond Stable Amide Bond pal_glu->amide_bond Forms nhs_pal->amide_bond Forms thioether_bond Thioether Bond mal_pal->thioether_bond Forms

References

A Head-to-Head Comparison: Pal-Glu(OSu)-OtBu vs. Palmitic Acid NHS Ester for Enhanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the pharmacokinetic profiles of peptides and proteins, the choice of lipidation agent is critical. This guide provides an in-depth comparison of two prominent reagents for introducing a palmitic acid moiety: the advanced Pal-Glu(OSu)-OtBu and the conventional simple palmitic acid N-hydroxysuccinimide (NHS) ester. By examining their structural differences, reaction efficiencies, and the ultimate impact on the stability and biological interactions of the resulting conjugates, we aim to provide a clear rationale for selecting the optimal reagent for your specific application.

The covalent attachment of fatty acids, such as palmitic acid, to biologics is a well-established strategy to extend their in-vivo half-life. This is primarily achieved through non-covalent binding to serum albumin, the most abundant protein in blood plasma, which acts as a natural carrier and protects the conjugate from rapid renal clearance. While both this compound and palmitic acid NHS ester serve to introduce a C16 acyl chain, their molecular architecture and resulting functionalities present distinct advantages and disadvantages.

Unveiling the Molecular Structures

A fundamental understanding of the chemical structures of these two reagents is key to appreciating their differential performance in bioconjugation.

This compound is a more complex, multi-functional molecule. It features a palmitic acid group linked to a glutamic acid (Glu) spacer. The α-carboxyl group of the glutamic acid is activated as an N-hydroxysuccinimide (OSu) ester for reaction with primary amines, while the γ-carboxyl group is protected by a tert-butyl (OtBu) ester.[1][2] This OtBu group is labile and can be removed under acidic conditions, offering an additional site for further modification if desired.

Simple Palmitic Acid NHS Ester , in contrast, is a straightforward activated ester of palmitic acid.[3][4] It consists of the C16 palmitoyl chain directly linked to an NHS ester, ready for reaction with primary amines.

At a Glance: Key Performance Metrics

The following table summarizes the key characteristics and performance differences between this compound and simple palmitic acid NHS ester, based on available literature and chemical principles.

FeatureThis compoundSimple Palmitic Acid NHS Ester
Chemical Structure Palmitic acid-glutamic acid-NHS ester with a tert-butyl protecting group.Palmitic acid directly linked to an NHS ester.
Molecular Weight 538.73 g/mol [1]353.50 g/mol
Spacer Arm Yes (Glutamic Acid)No
Reaction Specificity High for primary amines.High for primary amines.
Reaction Efficiency Generally high in solid-phase peptide synthesis (SPPS).Can be variable, susceptible to hydrolysis.
Conjugate Stability Forms a highly stable amide bond.Forms a highly stable amide bond.
Albumin Binding Affinity Enhanced due to the glutamic acid spacer.Standard affinity for palmitoyl group.
In-vivo Half-life Extension Significant, as demonstrated by liraglutide.Moderate.
Solubility Generally soluble in organic solvents used in peptide synthesis.Can have poor aqueous solubility, often requiring co-solvents.
Cost HigherLower

The Decisive Advantage: The Glutamic Acid Spacer

The primary advantage of this compound lies in its integrated glutamic acid spacer. This seemingly small addition has profound implications for the pharmacokinetic properties of the resulting bioconjugate.

Enhanced Albumin Binding and Extended Half-Life

The glutamic acid spacer provides optimal positioning of the palmitic acid chain for interaction with the fatty acid binding pockets on serum albumin. This enhanced binding affinity leads to a significantly longer circulation half-life compared to direct palmitoylation. The success of the long-acting GLP-1 receptor agonist, liraglutide, which utilizes this specific side chain, is a testament to the efficacy of this approach. Studies have shown that the presence of a hydrophilic spacer, like glutamic acid, between the peptide and the fatty acid is crucial for maintaining high receptor potency and achieving a prolonged half-life.

The following diagram illustrates the proposed mechanism of enhanced albumin binding:

G cluster_0 Conjugate with this compound cluster_1 Simple Palmitoylated Conjugate Peptide Peptide/Drug Glu_Spacer Glutamic Acid Spacer Peptide->Glu_Spacer Amide Bond Palmitic_Acid Palmitic Acid Glu_Spacer->Palmitic_Acid Amide Bond Albumin Serum Albumin Palmitic_Acid->Albumin Enhanced Binding Peptide2 Peptide/Drug Palmitic_Acid2 Palmitic Acid Peptide2->Palmitic_Acid2 Amide Bond Palmitic_Acid2->Albumin Standard Binding

Enhanced Albumin Binding with a Glutamic Acid Spacer.

Reaction Considerations and Experimental Protocols

Both reagents react with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) via the NHS ester functionality to form a stable amide bond. However, the reaction conditions and efficiency can differ.

Reaction Workflow

The general workflow for conjugation is similar for both reagents, involving the reaction of the amine-containing molecule with the NHS ester in a suitable buffer.

G Molecule Peptide/Protein with Primary Amine Reaction Conjugation Reaction (pH 7.2-8.5) Molecule->Reaction Reagent This compound or Palmitic Acid NHS Ester Reagent->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Conjugate Lipidated Peptide/Protein Purification->Conjugate

General workflow for peptide/protein lipidation.
Experimental Protocol: Acylation of a Peptide using this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from methodologies used in the synthesis of liraglutide and is suitable for acylating a lysine side chain within a peptide sequence on solid support.

Materials:

  • Fmoc-protected peptide on a solid support resin with a selectively deprotected lysine side chain (e.g., using an Alloc protecting group that has been removed).

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard reagents and solvents for SPPS washes.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Selective Deprotection: If the target lysine has a protecting group (e.g., Alloc), remove it using the appropriate deprotection chemistry (e.g., Pd(PPh₃)₄/PhSiH₃ in DCM).

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove all traces of the deprotection reagents.

  • Acylation Reaction:

    • Dissolve this compound (3-5 equivalents relative to the resin loading) and DIEA (6-10 equivalents) in DCM or a mixture of DCM/DMF.

    • Add the acylation solution to the washed peptide-resin.

    • Allow the reaction to proceed for 16-24 hours at room temperature with gentle agitation.

  • Monitoring the Reaction: Perform a ninhydrin test to monitor the disappearance of the free primary amine. The reaction is complete when the test is negative (beads remain colorless).

  • Washing: Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Further Synthesis/Cleavage: The peptide can then be further elongated or cleaved from the resin and purified according to standard SPPS protocols.

Experimental Protocol: Acylation of a Peptide with Palmitic Acid NHS Ester in Solution

This protocol is a general guideline for conjugating a simple palmitic acid NHS ester to a purified peptide in a solution phase.

Materials:

  • Purified peptide with at least one primary amine.

  • Palmitic acid N-hydroxysuccinimide ester.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., HPLC).

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the palmitic acid NHS ester in a minimal amount of DMF or DMSO to a high concentration (e.g., 10-20 mg/mL).

  • Acylation Reaction:

    • Add a 5-10 fold molar excess of the dissolved palmitic acid NHS ester solution to the peptide solution while gently vortexing.

    • The final concentration of the organic solvent should be kept below 10% (v/v) to avoid peptide denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the acylated peptide from excess reagents and byproducts using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Stability and Efficiency Considerations

Reaction Efficiency: this compound is often used in the controlled environment of solid-phase peptide synthesis, where large excesses of reagents can be used and washed away, leading to high coupling efficiencies. In contrast, the efficiency of simple palmitic acid NHS ester in aqueous solutions can be compromised by its poor solubility and its susceptibility to hydrolysis. The half-life of NHS esters is highly dependent on pH, decreasing from hours at pH 7 to minutes at pH 8.6. This competing hydrolysis reaction can significantly reduce the yield of the desired conjugate.

Conjugate Stability: Both reagents form a stable amide bond with the primary amine of the peptide or protein. Amide bonds are significantly more resistant to enzymatic and chemical degradation in vivo compared to ester bonds, ensuring the long-term integrity of the lipidated conjugate.

Conclusion: Making the Right Choice

For applications where maximizing the in-vivo half-life and achieving a more predictable pharmacokinetic profile is paramount, This compound is the superior choice . The presence of the glutamic acid spacer demonstrably enhances albumin binding, a key factor in half-life extension. While it is a more complex and expensive reagent, its use is well-justified in the development of long-acting therapeutics, as exemplified by the clinical success of liraglutide.

Simple palmitic acid NHS ester remains a viable and cost-effective option for basic research applications where a straightforward method of palmitoylation is required and the absolute maximization of in-vivo half-life is not the primary objective. However, researchers must be mindful of its lower solubility and the potential for reduced reaction efficiency due to hydrolysis.

Ultimately, the selection between these two reagents will depend on the specific goals of the research or drug development program, balancing the need for enhanced pharmacokinetic performance against considerations of cost and synthetic complexity.

References

Enhancing Peptide Lipophilicity: A Comparative Guide to Pal-Glu(OSu)-OtBu and Myristoylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic properties, including low lipophilicity, which limits their ability to cross cell membranes and results in a short in vivo half-life. To overcome these limitations, various lipidation strategies have been developed to enhance the lipophilicity of peptides. This guide provides an objective comparison of two prominent methods: the synthetic conjugation of Pal-Glu(OSu)-OtBu and the co- or post-translational modification of myristoylation. This comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate strategy for their specific peptide therapeutic.

Introduction to Lipidation Strategies

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a well-established strategy to improve the drug-like properties of peptide-based therapeutics.[1][2] This modification can significantly enhance a peptide's metabolic stability, membrane permeability, and bioavailability.[1][3] Two distinct approaches to peptide lipidation are the chemical conjugation of a fatty acid using a reactive linker, such as this compound, and the enzymatic or synthetic addition of myristic acid, known as myristoylation.

This compound is a chemical reagent used to attach a palmitoyl group (a C16 fatty acid) to a peptide via a glutamic acid linker.[4] The activated N-hydroxysuccinimide (OSu) ester of the glutamic acid readily reacts with primary amines on the peptide, typically the ε-amino group of a lysine residue, to form a stable amide bond. The tert-butyl (OtBu) ester protects the gamma-carboxyl group of the glutamic acid during conjugation and is subsequently removed. This method is notably used in the synthesis of the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide.

Myristoylation is the attachment of myristic acid, a saturated 14-carbon fatty acid, to a peptide. In a biological context, this modification is typically catalyzed by the enzyme N-myristoyltransferase (NMT), which attaches the myristoyl group to an N-terminal glycine residue of a nascent polypeptide chain. Myristoylation can also be achieved synthetically during solid-phase peptide synthesis. This modification plays a crucial role in membrane targeting and signal transduction for a variety of proteins, including G-proteins.

Comparative Data

While direct head-to-head comparative studies of this compound and myristoylation on the same peptide are limited in the publicly available literature, the following tables summarize representative data from separate studies to provide an indication of their respective effects on peptide properties.

Disclaimer: The data presented below is compiled from different studies with varying peptides and experimental conditions. Therefore, a direct comparison should be made with caution.

Table 1: Comparison of Physicochemical Properties

ParameterThis compound ModificationMyristoylationKey Observations
Lipid Moiety Palmitic acid (C16) with a glutamic acid linkerMyristic acid (C14)Palmitoylation introduces a longer acyl chain, which may lead to greater hydrophobicity.
Attachment Site Typically internal lysine residuesTypically N-terminal glycineThe site of modification can influence the peptide's conformation and interaction with its target.
Lipophilicity (logD) logD of a macrocyclic peptide increased from 0.6 to 2.9 upon modification.N-terminal myristoylation significantly increases peptide hydrophobicity, leading to enhanced membrane binding.Both methods substantially increase lipophilicity.
Solubility Palmitoylated peptides often exhibit poor aqueous solubility and may require organic co-solvents like DMSO for dissolution.Myristoylated peptides also have reduced aqueous solubility and may require co-solvents.Increased lipophilicity from both modifications generally leads to decreased aqueous solubility.

Table 2: Comparison of Biological Effects

ParameterThis compound Modification (e.g., Liraglutide)Myristoylation (e.g., Gα subunits)Key Observations
Mechanism of Action Enhanced albumin binding, leading to a prolonged half-life.Facilitates membrane association and protein-protein interactions.The intended biological outcome (e.g., extended circulation vs. specific subcellular localization) is a key differentiator.
Biological Activity Liraglutide, a GLP-1 analog, shows potent and prolonged glucose-lowering effects.Myristoylation is essential for the function of many signaling proteins, including G-proteins and kinases.The choice of modification depends on the desired biological function of the peptide.
Receptor Binding The fatty acid moiety can contribute to the binding affinity and duration of action at the target receptor.Myristoylation can facilitate the interaction of a peptide with its membrane-bound receptor or protein partners.Both modifications can positively influence target engagement.

Experimental Protocols

Solid-Phase Synthesis and Conjugation of this compound

This protocol describes a general method for the on-resin acylation of a peptide with this compound.

Materials:

  • Fmoc-protected peptide on a solid support (e.g., Wang resin)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Ninhydrin test solutions

Procedure:

  • Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The lysine residue intended for acylation is incorporated with its ε-amino group protected by a suitable protecting group (e.g., Boc).

  • Fmoc Deprotection: The N-terminal Fmoc group of the final amino acid is removed by treatment with 20% piperidine in DMF.

  • Selective Deprotection of Lysine: The protecting group on the ε-amino group of the target lysine residue is selectively removed.

  • Acylation with this compound:

    • Swell the resin in DMF.

    • Dissolve this compound (1.5-3 equivalents relative to the resin loading) and DIPEA (2-4 equivalents) in DMF or DCM.

    • Add the acylation solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the reaction completion using the Ninhydrin test. A negative test (no color change) indicates complete acylation.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining protecting groups (including the OtBu group on the glutamic acid linker) are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Myristoylation of Peptides

Myristoylation can be achieved through synthetic or enzymatic methods.

Materials:

  • Fmoc-Gly-preloaded resin

  • Fmoc-protected amino acids

  • Myristic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • DMF

  • DCM

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail

  • RP-HPLC system for purification

Procedure:

  • Peptide Synthesis: The peptide is synthesized on an Fmoc-Gly-preloaded resin using standard Fmoc-SPPS.

  • N-terminal Fmoc Deprotection: After the coupling of the last amino acid, the N-terminal Fmoc group is removed with 20% piperidine in DMF to expose the free amine of the N-terminal glycine.

  • Myristoylation:

    • Dissolve myristic acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Add the myristoylation cocktail to the resin and shake for 2-4 hours at room temperature.

    • Monitor for reaction completion using the Ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Cleavage and Purification: The myristoylated peptide is cleaved from the resin and purified as described in section 3.1.

This protocol describes the in vitro myristoylation of a peptide containing an N-terminal glycine using N-myristoyltransferase (NMT).

Materials:

  • Purified recombinant peptide with an N-terminal glycine residue

  • Recombinant N-myristoyltransferase (NMT)

  • Myristoyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EGTA)

  • ATP and CoA (if starting from myristic acid and acyl-CoA synthetase)

  • RP-HPLC system for analysis and purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the purified peptide (substrate), and myristoyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding NMT to the mixture. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% acetic acid).

  • Analysis and Purification: The extent of myristoylation can be analyzed by RP-HPLC or mass spectrometry. The myristoylated peptide can be purified from the reaction mixture using RP-HPLC.

Visualization of Relevant Signaling Pathways

Signaling Pathway for a Pal-Glu Modified Peptide: Liraglutide

Liraglutide, a GLP-1 receptor agonist, exerts its effects through the GLP-1 receptor, a G-protein coupled receptor (GPCR). Its activation triggers multiple downstream signaling cascades, including the PKA and PI3K/Akt pathways, which are crucial for its glucose-lowering and other metabolic effects.

G Liraglutide Liraglutide GLP1R GLP-1 Receptor (GPCR) Liraglutide->GLP1R Gs Gs Protein GLP1R->Gs PI3K PI3K GLP1R->PI3K AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Akt Akt PI3K->Akt Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake Apoptosis Decreased Beta-cell Apoptosis Akt->Apoptosis

Caption: Liraglutide signaling pathway.

General G-Protein Signaling Pathway Involving Myristoylation

Myristoylation is critical for the membrane localization and function of the α-subunit of heterotrimeric G-proteins. This localization is essential for their interaction with GPCRs and downstream effectors, initiating a wide range of cellular responses.

G Ligand Ligand GPCR GPCR Ligand->GPCR G_protein Heterotrimeric G-protein (Myristoylated Gα) GPCR->G_protein Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: G-protein signaling involving a myristoylated Gα subunit.

Conclusion

Both this compound conjugation and myristoylation are effective strategies for enhancing the lipophilicity of peptides. The choice between these two methods should be guided by the specific therapeutic goals and the inherent properties of the peptide.

  • This compound offers a versatile and chemically controlled method for attaching a palmitoyl group, often with the primary goal of extending the peptide's plasma half-life through albumin binding. This has been successfully demonstrated in marketed drugs like liraglutide.

  • Myristoylation , whether achieved synthetically or enzymatically, provides a means to mimic a natural post-translational modification that is crucial for membrane targeting and involvement in specific signal transduction pathways.

Further direct comparative studies on a range of peptides are needed to fully elucidate the nuanced differences in their effects on pharmacokinetics and pharmacodynamics. However, the information and protocols provided in this guide offer a solid foundation for researchers to make informed decisions in the design and development of lipidated peptide therapeutics.

References

Evaluating the impact of the glutamic acid linker on conjugate stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker connecting a targeting moiety to a therapeutic payload is a critical determinant of a conjugate's success. This guide provides an objective comparison of the glutamic acid (Glu) linker's impact on conjugate stability and activity, with a focus on antibody-drug conjugates (ADCs), supported by experimental data and detailed protocols.

The strategic inclusion of a glutamic acid residue, particularly in the glutamic acid-valine-citrulline (EVCit) linker, has emerged as a important advancement in linker technology. This addition addresses a key challenge in preclinical development: the instability of conventional linkers in certain animal models, which can lead to premature drug release and misleading efficacy and toxicity data.

Enhancing Stability without Compromising Activity

A primary challenge with the widely used valine-citrulline (VCit) linker is its susceptibility to cleavage by the carboxylesterase Ces1c present in mouse plasma.[1][2] This instability can cause premature release of the cytotoxic payload before the conjugate reaches the target tumor cells, complicating the translation of preclinical data from mice to humans, where the VCit linker is relatively stable.[1][3][4]

The addition of a glutamic acid residue to the N-terminus of the VCit linker, creating the EVCit tripeptide, dramatically enhances stability in mouse plasma. This modification protects the linker from degradation by mouse Ces1c while maintaining its sensitivity to cleavage by lysosomal proteases like cathepsin B, which are abundant within tumor cells. This ensures that the payload is released specifically at the target site, preserving the conjugate's therapeutic window.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of the EVCit linker compared to the conventional VCit linker and other common linker technologies.

Linker TypeHalf-life in Mouse PlasmaCleavage MechanismKey AdvantagesKey Disadvantages
Glu-Val-Cit (EVCit) ~12 daysProtease-sensitive (Cathepsin B)High stability in mouse and human plasma, efficient intracellular payload release.Efficacy is dependent on protease expression levels in the tumor.
Val-Cit (VCit) ~2 daysProtease-sensitive (Cathepsin B)High stability in human plasma, well-established technology.Unstable in mouse plasma, complicating preclinical assessment.
Hydrazone ~2 days (early designs)pH-sensitive (acidic environment)Effective payload release in acidic endosomes and lysosomes.Early designs suffered from poor plasma stability.
Disulfide VariableReduction-sensitive (glutathione)Exploits the higher intracellular reducing environment for selective release.Stability can be variable, and premature cleavage can occur.
Non-cleavable (e.g., Thioether) HighProteolytic degradation of the antibodySuperior plasma stability, lower risk of off-target toxicity.The payload metabolite may have reduced cell permeability, limiting the bystander effect.
ADC ConstructTargetIn Vitro Potency (EC50, nM)In Vivo Antitumor Efficacy
Anti-HER2-EVCit-MMAF HER2KPL-4: 0.10-0.12, JIMT-1: 0.078-0.10, BT-474: 0.058-0.063, SKBR-3: 0.27-0.34Superior tumor growth inhibition in xenograft models compared to VCit variant.
Anti-HER2-VCit-MMAF HER2Similar to EVCit variant in vitro.Less effective than EVCit variant in mouse models due to linker instability.

Visualizing the Impact of the Glutamic Acid Linker

The following diagrams illustrate the mechanism of action of an ADC with an EVCit linker, a typical experimental workflow for evaluating conjugate stability, and a comparison of different linker cleavage strategies.

ADC_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC ADC with EVCit Linker Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (pH 5.0-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Cathepsin B Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death Stability_Workflow cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Pharmacokinetic Study Incubation Incubate ADC in mouse and human plasma at 37°C Sampling Collect aliquots at multiple time points Incubation->Sampling Analysis Analyze samples by ELISA or LC-MS Sampling->Analysis IntactADC Quantify Intact ADC Analysis->IntactADC FreePayload Quantify Free Payload Analysis->FreePayload Dosing Administer ADC to animal model (e.g., mice) BloodCollection Collect blood samples at various time points Dosing->BloodCollection PlasmaIsolation Isolate plasma BloodCollection->PlasmaIsolation PK_Analysis Quantify total antibody, intact ADC, and free payload PlasmaIsolation->PK_Analysis Linker_Comparison cluster_cleavable Cleavable Linkers Linker Linker Technologies Protease Protease-Sensitive (e.g., EVCit, VCit) Linker->Protease pH pH-Sensitive (e.g., Hydrazone) Linker->pH Redox Reduction-Sensitive (e.g., Disulfide) Linker->Redox NonCleavable Non-Cleavable Linkers (e.g., Thioether) Linker->NonCleavable

References

Head-to-head comparison of NHS ester-based lipidation and other bioconjugation techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of lipids to biomolecules, a process known as lipidation, is a critical strategy in research and drug development. It enhances the therapeutic potential of peptides and proteins by improving their pharmacokinetic profiles, promoting membrane association, and facilitating cellular uptake.[1] This guide provides an objective, data-driven comparison of NHS ester-based lipidation against other prominent bioconjugation techniques: maleimide-thiol chemistry, "click" chemistry, and enzymatic ligation.

At a Glance: Comparing Lipidation Strategies

The choice of bioconjugation strategy is paramount for achieving optimal efficiency and a stable, functional lipidated biomolecule. The following table summarizes the key characteristics of four widely used methods.

FeatureNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (SPAAC)Enzymatic Ligation (Sortase A)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or alkyne-modified residueC-terminal LPXTG motif
Reaction pH 7.2 - 8.5[2]6.5 - 7.5Physiological pH7.5
Selectivity Moderate (multiple lysines can react)High (requires free cysteine)High (bio-orthogonal)High (sequence-specific)
Reaction Speed Fast (minutes to hours)[3][4]Fast (minutes to hours)Moderate to FastSlow (hours)
Linkage Stability Stable amide bondStable thioether bond (maleimide ring can hydrolyze)Very stable triazole ring[5]Stable amide bond
Typical Efficiency Variable, dependent on protein and conditions58% - 84%High60% - 90%
Key Advantages Simple, widely available reagentsHigh selectivity for thiolsBio-orthogonal, high specificitySite-specific, enzymatic precision
Key Disadvantages Potential for heterogeneity, hydrolysis of NHS esterRequires free cysteine, potential for maleimide hydrolysisRequires introduction of azide/alkyne handlesRequires specific recognition sequence, enzyme production

In-Depth Analysis of Lipidation Techniques

NHS Ester-Based Lipidation

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation due to their reactivity with primary amines, which are abundant on the surface of most proteins (N-terminus and lysine side chains). This method is straightforward and utilizes readily available reagents.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the N-hydroxysuccinimide leaving group.

Key Considerations:

  • pH Sensitivity: The optimal pH range is typically 7.2 to 8.5. At lower pH, amines are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.

  • Selectivity: As most proteins have multiple lysine residues, NHS ester chemistry can lead to a heterogeneous mixture of products with lipids attached at various positions.

  • Stability: The resulting amide bond is highly stable under physiological conditions.

Reaction Scheme: NHS Ester-Based Lipidation

SPAAC_Workflow A Introduce azide into protein C React azide-protein with alkyne-lipid A->C B Prepare lipid with strained alkyne (e.g., DBCO) B->C D Purify lipidated protein C->D Sortase_Ligation cluster_reactants Reactants cluster_product Product Protein-LPETG Protein-LPETG plus1 + Protein-LPETG->plus1 Lipid-Gly Lipid-(Gly)n Lipidated-Protein Protein-LPET-(Gly)n-Lipid Lipid-Gly->Lipidated-Protein Sortase A, Ca²⁺ plus1->Lipid-Gly

References

A Comparative Guide to the Pharmacokinetic Profile of Pal-Glu(OSu)-OtBu Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profile of drug candidates conjugated with Pal-Glu(OSu)-OtBu, a palmitic acid derivative designed for half-life extension, against other common alternatives, primarily focusing on PEGylation. The information presented herein is supported by experimental data from publicly available literature to aid researchers in selecting the most appropriate half-life extension strategy for their therapeutic peptides and proteins.

Enhancing In Vivo Half-Life: The Role of this compound

This compound is a chemical linker that facilitates the covalent attachment of a palmitoyl group to a drug molecule. This process, known as lipidation, significantly enhances the drug's binding affinity to serum albumin.[1][2] Albumin is the most abundant protein in blood plasma with a long circulating half-life of approximately 19 days.[1] By reversibly binding to albumin, the lipidated drug conjugate is shielded from rapid renal clearance and enzymatic degradation, thereby extending its presence in circulation.[1][2] This strategy has been successfully employed in the development of long-acting therapeutics, such as the GLP-1 receptor agonists liraglutide and semaglutide.

Head-to-Head Comparison: Lipidation vs. PEGylation

While direct head-to-head pharmacokinetic data for the same parent molecule conjugated with both this compound and a PEG moiety is scarce in publicly available literature, a comparative analysis can be drawn from studies on similar molecules, particularly within the GLP-1 analogue class.

Table 1: Pharmacokinetic Parameters of Palmitoylated Peptides (Liraglutide & Semaglutide)

ParameterLiraglutide (Palmitoylated GLP-1 Analogue)Semaglutide (Acylated GLP-1 Analogue)
Half-life (t½) ~13 hours (human)~165 hours (human)
Mechanism of Action Binds to serum albumin via a C16 fatty acid chain attached through a glutamic acid spacer.Binds to serum albumin via a C18 fatty diacid attached through a spacer.
Key Advantages Established clinical efficacy and safety profile.Once-weekly administration, improved patient compliance.
Considerations Potential for immunogenicity, though generally low.Hydrophobicity can sometimes lead to aggregation.

Table 2: Pharmacokinetic Parameters of a PEGylated GLP-1 Analogue

ParameterPEG(2k)-Lys-GLP-1 (in rats)
Half-life (t½) 16-fold increase in mean plasma residence time (IV administration) compared to native GLP-1.
Mechanism of Action Covalent attachment of a 2kDa polyethylene glycol (PEG) chain increases the hydrodynamic size, reducing renal clearance.
Key Advantages Reduced immunogenicity and improved solubility are often cited as benefits of PEGylation.
Considerations Potential for vacuolation in tissues due to PEG accumulation with long-term use. The large size of the PEG chain can sometimes sterically hinder the drug's interaction with its target receptor.

Summary of Comparison:

  • Half-Life Extension: Both lipidation with reagents like this compound and PEGylation are highly effective at extending the in vivo half-life of peptides. The extent of half-life extension can be tuned by modifying the length of the fatty acid chain or the size of the PEG polymer.

  • Mechanism: Lipidation primarily relies on albumin binding, while PEGylation increases the hydrodynamic radius to reduce renal filtration.

  • Dosing Frequency: Both technologies have enabled the development of therapeutics with dosing regimens ranging from once-daily to once-weekly.

  • Potential Downsides: Lipidation can increase hydrophobicity, which may lead to aggregation issues. PEGylation has been associated with potential immunogenicity (anti-PEG antibodies) and cellular vacuolation in preclinical models.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a palmitoylated peptide in a rodent model.

Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_in_vivo In Vivo Phase cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis A Peptide Conjugation (e.g., with this compound) B Purification & Characterization A->B C Acclimatization of Rodents B->C D Administration of Conjugate (e.g., IV or SC) C->D E Serial Blood Sampling (e.g., via tail vein) D->E F Plasma Isolation E->F G Sample Preparation (Protein Precipitation/Extraction) F->G H LC-MS/MS Quantification G->H I Concentration-Time Profile H->I J PK Parameter Calculation (t½, AUC, CL, Vd) I->J

Caption: Workflow for a typical in vivo pharmacokinetic study of a lipidated peptide.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals should be acclimatized for at least one week before the study.

  • Dosing: The palmitoylated peptide is administered, typically via intravenous (IV) or subcutaneous (SC) injection. The dose will depend on the specific compound and its expected potency.

  • Blood Sampling: Blood samples (e.g., 100-200 µL) are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant containing the analyte is transferred to a new tube and dried.

    • The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the palmitoylated peptide in the plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., Phoenix WinNonlin).

In Vitro Plasma Stability Assay

This assay determines the stability of the conjugate in plasma, providing an early indication of its in vivo fate.

Workflow for In Vitro Plasma Stability Assay

G A Incubate Conjugate with Plasma at 37°C B Aliquots taken at various time points A->B C Quench Reaction (e.g., with Acetonitrile) B->C D Centrifuge to remove proteins C->D E Analyze Supernatant by LC-MS/MS D->E F Determine % Remaining vs. Time E->F

Caption: Workflow for an in vitro plasma stability assay.

Methodology:

  • Incubation: The palmitoylated peptide is incubated in fresh plasma (e.g., human, rat) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The enzymatic degradation is stopped at each time point by adding a cold organic solvent like acetonitrile.

  • Sample Processing: The samples are centrifuged to pellet the plasma proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the intact peptide.

  • Data Analysis: The percentage of the peptide remaining at each time point is plotted against time to determine its stability profile.

Mechanism of Albumin Binding and Half-Life Extension

The conjugation of a palmitic acid moiety to a therapeutic peptide facilitates its non-covalent binding to the fatty acid binding sites on serum albumin. This interaction is central to the mechanism of half-life extension.

Signaling Pathway of Albumin-Mediated Half-Life Extension

G cluster_circulation Blood Circulation cluster_clearance Clearance Mechanisms A Palmitoylated Peptide Conjugate B Serum Albumin A->B Binding C Albumin-Conjugate Complex A->C D Renal Filtration A->D Rapid E Enzymatic Degradation A->E Rapid B->C F Extended Half-Life C->F Protection from Clearance

Caption: Mechanism of albumin-mediated half-life extension for palmitoylated peptides.

This guide provides a foundational understanding of the pharmacokinetic characteristics of this compound conjugates and their comparison with PEGylated alternatives. The choice between these technologies will ultimately depend on the specific properties of the therapeutic molecule, the desired pharmacokinetic profile, and considerations regarding potential long-term effects.

References

Enhancing Peptide Half-Life: A Comparative Guide to Albumin Binding Affinity of Pal-Glu(OSu)-OtBu Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, extending the circulating half-life of therapeutic peptides is a critical challenge. One effective strategy is to enhance their binding affinity to serum albumin, the most abundant protein in blood plasma. This guide provides a comprehensive comparison of peptides modified with the acylating agent Pal-Glu(OSu)-OtBu, a popular tool for this purpose. We will delve into the experimental data, detailed protocols, and alternative strategies, offering a clear perspective on its performance.

Modification of peptides with a palmitic acid (C16) moiety via the this compound linker significantly enhances their binding to serum albumin. This non-covalent interaction leverages the natural long half-life of albumin (approximately 19 days in humans) to protect the peptide from rapid renal clearance and enzymatic degradation, thereby prolonging its therapeutic effect. The glutamic acid and tert-butyl ester components of the linker provide a stable and efficient means of conjugation to primary amines on the peptide.

Comparative Analysis of Albumin Binding Affinity

The addition of a palmitoyl group through the this compound linker demonstrably increases the affinity of peptides for serum albumin. While specific binding affinities can vary depending on the peptide sequence and the site of modification, a general trend of significantly increased binding is consistently observed.

Peptide/ModificationAlbumin Binding Affinity (Kd)In Vivo Half-LifeReference
Native GLP-1~ µM range~2 minutes[1]
Liraglutide (GLP-1 analogue with Pal-Glu)High (sub-µM to nM range)~13 hours[2]
Insulin Detemir (Myristoylated Insulin)4.2 µM~5-7 hours[3]
Acylated Heptapeptide (Palmitoylated)1.08 ± 0.12 µMExtended (data not specified)[3]
Acylated Heptapeptide (Myristoylated)1.9 ± 0.2 µMNot specified[3]
Acylated Heptapeptide (Stearoylated)1.48 ± 0.15 µMNot specified

Table 1: Comparison of Albumin Binding Affinity and Half-Life for Various Peptides. This table summarizes the impact of fatty acid acylation on the albumin binding affinity and in vivo half-life of different peptides.

Alternative Strategies for Enhancing Albumin Binding

While this compound modification is a widely used and effective method, several alternative strategies exist for extending peptide half-life through albumin binding. These can be broadly categorized as follows:

  • Other Fatty Acid Conjugations: Different lengths of fatty acid chains can be attached to peptides. While palmitic acid (C16) is common, myristic acid (C14) and stearic acid (C18) are also used. The length of the acyl chain can influence the binding affinity.

  • Albumin-Binding Peptides: Short peptide sequences with inherent affinity for albumin can be fused or conjugated to the therapeutic peptide.

  • Small Molecule Albumin Binders: Small organic molecules with high affinity for albumin can be chemically linked to the peptide.

  • Recombinant Fusion to Albumin or Albumin-Binding Domains: The therapeutic peptide can be genetically fused to human serum albumin or an albumin-binding domain from proteins like streptococcal protein G.

StrategyAdvantagesDisadvantages
This compound Modification Well-established chemistry, significant half-life extension, relatively small modification.Can sometimes reduce peptide solubility and potency.
Other Fatty Acid Lengths Allows fine-tuning of binding affinity and pharmacokinetic profile.Similar potential for solubility and potency issues.
Albumin-Binding Peptides Can be genetically fused for homogenous products, potentially less impact on potency.Larger modification size, potential for immunogenicity.
Small Molecule Binders Small size, can be synthetically attached.May require more complex chemistry, potential for off-target effects.
Recombinant Fusion Very long half-life extension, homogenous product.Large size can restrict tissue penetration, complex manufacturing.

Table 2: Comparison of Different Albumin-Binding Strategies. This table provides a high-level comparison of the advantages and disadvantages of various approaches to enhance peptide-albumin binding.

Experimental Protocols

Protocol 1: Peptide Conjugation with this compound

This protocol outlines the general steps for conjugating a peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue) with this compound.

Materials:

  • Peptide with a free primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add this compound (typically 1.1-1.5 molar equivalents) to the peptide solution.

  • Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by adding a small amount of water.

  • Purify the acylated peptide by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.

experimental_workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_binding_assay Albumin Binding Assay Peptide_Synthesis Solid-Phase Peptide Synthesis Deprotection Selective Deprotection of Amine Group Peptide_Synthesis->Deprotection Conjugation Conjugation with this compound Deprotection->Conjugation Cleavage Cleavage from Resin Conjugation->Cleavage Purification_HPLC RP-HPLC Purification Cleavage->Purification_HPLC Characterization Mass Spectrometry Characterization Purification_HPLC->Characterization Assay_Setup Assay Setup (e.g., SPR) Characterization->Assay_Setup Data_Acquisition Data Acquisition Assay_Setup->Data_Acquisition Data_Analysis Data Analysis (Kd determination) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for peptide modification and albumin binding assessment.

Protocol 2: Assessing Albumin Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human Serum Albumin (HSA)

  • Palmitoylated peptide

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Immobilization of HSA:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject HSA over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the palmitoylated peptide over the HSA-immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 3: Assessing Albumin Binding Affinity using Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.

Materials:

  • Fluorescently labeled version of the peptide (e.g., with FITC or TAMRA)

  • Human Serum Albumin (HSA)

  • Assay buffer (e.g., PBS)

  • Microplate reader with FP capabilities

  • Black, low-binding microplates

Procedure:

  • Direct Binding Assay:

    • Prepare a series of dilutions of HSA in the assay buffer.

    • Add a constant, low concentration of the fluorescently labeled palmitoylated peptide to each well.

    • Incubate at room temperature to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the FP values against the HSA concentration and fit the data to a one-site binding equation to determine the Kd.

  • Competitive Binding Assay:

    • Prepare a solution containing a fixed concentration of HSA and the fluorescently labeled palmitoylated peptide (at a concentration that gives a high FP signal).

    • Prepare a series of dilutions of the unlabeled palmitoylated peptide (the competitor).

    • Add the competitor dilutions to the HSA/labeled peptide mixture.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the FP values against the competitor concentration and fit the data to a competitive binding equation to determine the IC50, from which the Ki (and Kd) can be calculated.

Signaling Pathway of GLP-1 Receptor Agonists

Many peptides modified with this compound, such as the GLP-1 receptor agonist liraglutide, exert their therapeutic effects through specific signaling pathways. Understanding these pathways is crucial for drug development.

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Exocytosis ↑ Insulin Granule Exocytosis PKA->Insulin_Exocytosis Gene_Expression ↑ Insulin Gene Expression PKA->Gene_Expression Beta_Cell_Survival ↑ β-cell Proliferation & Survival PKA->Beta_Cell_Survival Epac2->Insulin_Exocytosis GLP1_Agonist GLP-1 Agonist (e.g., Liraglutide) GLP1_Agonist->GLP1R Binds

Caption: Simplified signaling pathway of a GLP-1 receptor agonist.

Conclusion

The modification of therapeutic peptides with this compound is a robust and widely adopted strategy to significantly enhance their binding affinity to serum albumin, thereby extending their in vivo half-life and improving their pharmacokinetic profile. This guide has provided a comparative overview of this approach, including quantitative data, detailed experimental protocols for conjugation and binding assessment, and a look at alternative strategies. For researchers in drug development, a thorough understanding of these principles and methodologies is essential for the rational design of next-generation peptide therapeutics with optimized efficacy and patient compliance.

References

Benchmarking the performance of Pal-Glu(OSu)-OtBu in different peptide systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Peptide Lipidation: Benchmarking Pal-Glu(OSu)-OtBu

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of therapeutic peptides to enhance their pharmacokinetic profiles is a cornerstone of modern drug development. Lipidation, the covalent attachment of a fatty acid moiety, is a clinically validated method to extend the half-life of peptides by promoting binding to serum albumin. This guide provides a detailed comparison of two prominent strategies for introducing the palmitoyl-glutamate linker system, with a focus on the performance of the activated acylation reagent, this compound.

The insights and data presented herein are designed to assist researchers in selecting the optimal synthetic strategy for their specific peptide system, balancing factors such as peptide sequence, scale, cost, and analytical resources.

Performance Comparison: On-Resin Acylation vs. Direct Building Block Incorporation

The two primary methodologies for incorporating the Palmitoyl-γ-Glutamate-OtBu moiety onto a lysine residue during Solid-Phase Peptide Synthesis (SPPS) are:

  • Strategy A: On-Resin Acylation. The peptide is synthesized using a lysine residue with an orthogonal side-chain protecting group (e.g., Alloc, Mtt). Following completion of the peptide backbone, this group is selectively removed, and the exposed amine is acylated using This compound .

  • Strategy B: Direct Incorporation. A pre-formed, lipidated amino acid, Fmoc-Lys(Palm-Glu-OtBu)-OH , is used directly as a building block during the standard stepwise elongation of the peptide chain.

While direct, head-to-head comparative studies published in a single source are limited, the following table summarizes the key performance characteristics of each strategy based on established principles of peptide chemistry and available data.

Performance MetricStrategy A: On-Resin Acylation with this compoundStrategy B: Direct Incorporation of Fmoc-Lys(Palm-Glu-OtBu)-OHKey Considerations
Overall Strategy Post-synthesis, on-resin side-chain modification.Integrated into the standard, linear Fmoc-SPPS workflow.Strategy A adds extra steps at the end of the synthesis, while Strategy B front-loads the complexity into a single building block.
Typical Yield Can be high (reported conversion rates >90%), but is highly dependent on the peptide sequence.Generally high and more predictable, as it relies on standard coupling procedures.Yield in Strategy A can be compromised if the full-length peptide is aggregated on the resin, hindering access to the lysine side chain.
Purity Profile Potential for side products from incomplete acylation or reactions with other nucleophilic side chains if not properly protected.The primary challenge is ensuring complete coupling of the bulky building block to avoid deletion sequences.Strategy B avoids the risk of incomplete Alloc/Mtt deprotection and subsequent side reactions.
Key Reagents Fmoc-Lys(Alloc)-OH, Pd(PPh₃)₄ (for Alloc removal), This compound , Base (e.g., DIEA).Fmoc-Lys(Palm-Glu-OtBu)-OH , Coupling Reagents (e.g., DIC/Oxyma, HATU).Strategy A requires more diverse reagents, including an organometallic catalyst for deprotection.
Cost Profile Lower upfront cost for individual amino acid and acylation reagents.Significantly higher cost for the specialized, pre-modified amino acid derivative.The overall cost-effectiveness depends on the scale and success rate. Failed acylations in Strategy A can lead to the loss of the entire batch, negating initial cost savings.
Major Challenge Ensuring complete acylation on a potentially sterically hindered, resin-bound peptide.Overcoming the steric hindrance of the large building block to achieve complete coupling.For difficult couplings in Strategy B, extended reaction times, double coupling, or more potent reagents like HATU may be necessary.

Experimental Protocols

The following protocols provide detailed, representative methodologies for each strategy. Researchers should optimize conditions based on their specific peptide sequence and instrumentation.

Protocol 1: On-Resin Acylation using this compound (Strategy A)

This protocol assumes the peptide has been fully assembled on a solid support (e.g., Rink Amide resin) and the target lysine was incorporated as Fmoc-Lys(Alloc)-OH.

  • Resin Preparation:

    • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

    • Wash the resin thoroughly with Dimethylformamide (DMF) (3x).

  • Selective Alloc Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and Phenylsilane (PhSiH₃, 25 equivalents) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (N₂ or Ar) for 30 minutes. Repeat 2-3 times until the deprotection is complete, monitoring with a test cleavage if necessary.

    • Wash the resin extensively with DCM (5x), 0.5% DIEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x), and finally DMF (5x) to remove all traces of the palladium catalyst.

  • On-Resin Acylation:

    • In a separate vessel, pre-activate This compound (4 equivalents) with a coupling additive such as Oxyma Pure (4 equivalents) and a base like Diisopropylethylamine (DIEA, 6 equivalents) in DMF for 5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 4-5 hours at room temperature with agitation.

    • Monitor the reaction for completion using a Kaiser test (ninhydrin test), which should remain negative (yellow solution), indicating the absence of free primary amines.

  • Final Steps:

    • Wash the resin with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

    • Proceed with global deprotection and cleavage from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Protocol 2: Direct Incorporation of Fmoc-Lys(Palm-Glu-OtBu)-OH (Strategy B)

This protocol outlines the coupling step for the specialized building block within a standard automated or manual Fmoc-SPPS workflow.

  • Resin Preparation:

    • Following the standard Fmoc deprotection of the N-terminus of the preceding amino acid, wash the peptide-resin thoroughly with DMF (5x).

  • Amino Acid Activation and Coupling:

    • Due to the steric bulk of Fmoc-Lys(Palm-Glu-OtBu)-OH , a robust activation method is recommended.

    • In a separate vessel, dissolve Fmoc-Lys(Palm-Glu-OtBu)-OH (2 equivalents), DIC (2 equivalents), and Oxyma Pure (2 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature. For difficult sequences, this reaction may be repeated (double coupling) to ensure a conversion rate approaching 100%.

  • Monitoring and Continuation:

    • Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), a second coupling is recommended.

    • Once coupling is complete, wash the resin with DMF (5x) and proceed to the next Fmoc deprotection and coupling cycle in your sequence.

  • Final Steps:

    • After the final amino acid is coupled, proceed with N-terminal deprotection (if required), followed by global deprotection and cleavage using a standard TFA cocktail.

Visualizing the Methodologies

The choice of synthetic route represents a critical divergence in the workflow. The following diagrams illustrate this strategic decision point and the biological context of the resulting lipidated peptides.

G cluster_0 Strategy A: On-Resin Acylation cluster_1 Strategy B: Direct Incorporation A1 Assemble Peptide (with Fmoc-Lys(Alloc)-OH) A2 Selective Alloc Deprotection (Pd cat.) A1->A2 A3 Couple This compound A2->A3 End Global Deprotection & Cleavage A3->End B1 Assemble Peptide (Incorporate Fmoc-Lys(Palm-Glu-OtBu)-OH in sequence) B1->End Start Start SPPS Start->A1 Start->B1

Caption: Synthetic workflow comparison for peptide lipidation.

G cluster_cell Pancreatic β-Cell GLP1R GLP-1 Receptor (GPCR) AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicle Insulin Vesicles PKA->Vesicle promotes mobilization Exocytosis Insulin Exocytosis (Glucose Regulation) Vesicle->Exocytosis GLP1 Lipidated GLP-1 Analogue (e.g., Liraglutide) GLP1->GLP1R binds

Caption: Simplified GLP-1 receptor signaling pathway.

Safety Operating Guide

Essential Guide to the Proper Disposal of Pal-Glu(OSu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Pal-Glu(OSu)-OtBu, a key intermediate in the synthesis of liraglutide.[1] Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.

PropertyValueReference
CAS Number 204521-63-1[2][3][4][5]
Molecular Formula C₂₉H₅₀N₂O₇
Molecular Weight 538.72 g/mol
Appearance White to off-white solid/powder
Storage Temperature -20°C

Standard Operating Procedure for Disposal

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Designate a Waste Container : Use a clearly labeled, sealable container for solid organic waste. The label should include:

    • "Hazardous Waste"

    • "Solid Organic Waste"

    • The full chemical name: this compound

    • The primary hazards (e.g., "Irritant," if applicable, based on similar compounds)

  • Collection :

    • Carefully transfer any waste this compound solid into the designated hazardous waste container.

    • Avoid creating dust. If the material is a fine powder, handle it in a fume hood.

    • Use tools like a spatula or scoop to transfer the solid.

Step 3: Disposal of Contaminated Materials

Any materials that have come into contact with this compound must also be treated as hazardous waste.

  • Contaminated Labware : Disposable items such as weighing boats, gloves, and pipette tips should be placed in a sealed bag and then into the solid hazardous waste container.

  • Spill Cleanup : If a spill occurs, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.

Step 4: Final Disposal
  • Container Sealing : Once the waste container is full (do not overfill), securely seal the lid.

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not dispose of this compound in regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Identify this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid this compound assess_waste->solid_waste Solid Chemical contaminated_materials Contaminated Materials (Gloves, Weigh Boats, etc.) assess_waste->contaminated_materials Contaminated Items collect_solid Step 2: Place in Labeled Solid Organic Waste Container solid_waste->collect_solid collect_contaminated Step 3: Bag and Place in Solid Organic Waste Container contaminated_materials->collect_contaminated seal_container Step 4: Securely Seal Waste Container collect_solid->seal_container collect_contaminated->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste professional_disposal Arrange for Pickup by Licensed Waste Disposal Service store_waste->professional_disposal

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

References

Comprehensive Safety and Handling Guide for Pal-Glu(OSu)-OtBu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for handling Pal-Glu(OSu)-OtBu. This information is critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting. This compound is an intermediate used in the synthesis of Liraglutide and contains a reactive N-hydroxysuccinimide (NHS) ester, which requires careful handling to prevent exposure and maintain chemical integrity.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are related to its potential for causing irritation and harm upon contact or ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these hazards, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.To protect against eye irritation or serious eye damage from splashes or dust.
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for enhanced protection.To prevent skin irritation upon contact. Gloves should be inspected for tears or holes before use.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated chemical fume hood. If weighing or transferring powder outside of a fume hood, or if dust generation is likely, a NIOSH-approved N95 or higher-rated respirator is recommended.To prevent respiratory tract irritation from inhalation of the powder.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

This compound is a moisture-sensitive compound due to the reactivity of the NHS ester.[1][2] It should be handled in a controlled, dry environment to prevent hydrolysis.

  • Preparation:

    • Ensure a clean and dry work area, preferably within a chemical fume hood.

    • Have all necessary equipment and reagents readily available, including anhydrous solvents if preparing solutions.[2]

    • Don the appropriate PPE as outlined in Table 1.

  • Handling the Solid:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the container.[2]

    • Handle the solid in a fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tools to weigh and transfer the powder. Avoid creating dust.

  • Preparing Solutions:

    • If preparing a solution, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

    • Add the solvent to the weighed this compound and mix gently until dissolved.

    • Keep the solution container tightly sealed when not in use to prevent moisture contamination.

  • Storage:

    • Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible.

    • Keep in a cool, dry, and dark place, such as a desiccator or a freezer at -20°C for long-term storage.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Quenching Reactive Waste:

    • Before disposal, it is good practice to quench the reactive NHS ester. This can be done by adding an excess of a primary amine (e.g., a solution of glycine or ethanolamine) or water to the waste container and allowing it to react, which will hydrolyze the NHS ester.

    • Perform this quenching step in a fume hood, as the reaction may generate heat.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Dry Work Area in Fume Hood prep1->prep2 handle1 Equilibrate Container to Room Temperature prep2->handle1 Proceed to Handling handle2 Weigh and Transfer Solid handle1->handle2 handle3 Prepare Solution with Anhydrous Solvent (if applicable) handle2->handle3 store1 Store in Tightly Sealed Container handle3->store1 If Storing dispose1 Quench Reactive Waste handle3->dispose1 After Use store2 Store in Cool, Dry, Dark Place store1->store2 dispose2 Collect in Labeled Hazardous Waste Container dispose1->dispose2 dispose3 Dispose via EHS dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

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